molecular formula C11H10O3 B078438 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde CAS No. 10410-28-3

6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Cat. No.: B078438
CAS No.: 10410-28-3
M. Wt: 190.19 g/mol
InChI Key: OFYPXGKPVZYIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde is a high-purity chemical building block of significant interest in organic synthesis and medicinal chemistry research. This compound features a benzofuran core scaffold, strategically functionalized with a reactive aldehyde group at the 2-position, a methoxy substituent at the 6-position, and a methyl group at the 3-position. The aldehyde moiety serves as a versatile handle for further chemical elaboration, enabling researchers to synthesize a diverse array of derivatives through condensation, nucleophilic addition, and reductive amination reactions. Its primary research value lies in its role as a key precursor for the synthesis of more complex heterocyclic systems and for the development of structure-activity relationship (SAR) libraries. This benzofuran derivative is particularly valuable in projects aimed at discovering novel pharmacologically active compounds, as the benzofuran scaffold is a privileged structure found in molecules with a wide range of biological activities, including potential anti-inflammatory, anticancer, and antimicrobial properties. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-methoxy-3-methyl-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-9-4-3-8(13-2)5-10(9)14-11(7)6-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYPXGKPVZYIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345548
Record name 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10410-28-3
Record name 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde, a heterocyclic compound of significant interest to the scientific community. The benzofuran scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] This guide delves into the specific attributes of this compound, detailing its physicochemical properties, a robust and mechanistically sound synthesis protocol via the Vilsmeier-Haack reaction, and its potential as a versatile building block for drug discovery and development. The presence of a reactive carbaldehyde group at the 2-position offers a strategic anchor for synthetic diversification, enabling the exploration of structure-activity relationships (SAR) for various therapeutic targets, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5]

The Benzofuran Scaffold: A Cornerstone of Medicinal Chemistry

The benzofuran motif, consisting of a furan ring fused to a benzene ring, is a cornerstone in the design of pharmacologically active molecules.[6] Its structural rigidity, electronic properties, and ability to participate in various intermolecular interactions make it an ideal scaffold for engaging with biological targets.[4] This has led to the development of numerous benzofuran-containing drugs with diverse therapeutic applications, from the antiarrhythmic agent Amiodarone to the uricosuric drug Benzbromarone.[7][8]

The broad biological profile of the benzofuran class is remarkable, with derivatives reported to possess potent activities, including:

  • Antitumor[2][3][9]

  • Antimicrobial and Antifungal[5][10]

  • Anti-inflammatory[2][3]

  • Antioxidant[1][4]

  • Antiviral[1][3]

  • Cholinesterase Inhibition (for Alzheimer's Disease)[4]

Given this extensive history, this compound represents a strategically substituted intermediate, poised for elaboration into novel therapeutic candidates.

Physicochemical and Structural Profile

The fundamental identity and properties of this compound are crucial for its application in a research setting.

Caption: 2D structure of this compound.

Key Properties

The following table summarizes the essential physicochemical data for the title compound, compiled from authoritative chemical databases.[11][12]

PropertyValueReference
IUPAC Name This compound[11]
CAS Number 10410-28-3[11][12]
Molecular Formula C₁₁H₁₀O₃[11][12]
Molecular Weight 190.19 g/mol [11]
Canonical SMILES CC1=C(OC2=C1C=CC(=C2)OC)C=O[11]
XLogP3 (Lipophilicity) 2.5[11]
Hydrogen Bond Donors 0[11]
Hydrogen Bond Acceptors 3[11]
Safety and Handling

As a laboratory chemical, proper handling is paramount. The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[12]

  • H315: Causes skin irritation.[12]

  • H319: Causes serious eye irritation.[12]

  • H335: May cause respiratory irritation.[12]

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Mechanistic Insights: The Vilsmeier-Haack Reaction

The most efficient and widely adopted method for introducing a formyl group at the electron-rich C2 position of a benzofuran is the Vilsmeier-Haack reaction.[13] This reaction provides a direct and high-yielding pathway to the target aldehyde.

Reaction Mechanism

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃), a strong Lewis acid, activates the carbonyl oxygen of N,N-dimethylformamide (DMF). A subsequent chloride displacement results in the formation of the highly electrophilic N,N-dimethyl-chloromethyleneiminium salt, commonly known as the Vilsmeier reagent.[14]

  • Electrophilic Aromatic Substitution: The electron-rich benzofuran ring attacks the electrophilic carbon of the Vilsmeier reagent, preferentially at the C2 position. This forms a resonance-stabilized cationic intermediate.

  • Hydrolysis: The resulting iminium salt is stable until an aqueous workup, during which it is readily hydrolyzed to yield the final carbaldehyde product.[14]

Vilsmeier_Haack_Mechanism DMF DMF + POCl₃ Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Reagent Formation Attack Electrophilic Attack at C2 Position Vilsmeier->Attack Substrate 6-Methoxy-3-methyl- 1-benzofuran Substrate->Attack Iminium Iminium Salt Intermediate Attack->Iminium Hydrolysis Aqueous Workup (Hydrolysis) Iminium->Hydrolysis Product 6-Methoxy-3-methyl- 1-benzofuran-2-carbaldehyde Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation of a benzofuran substrate.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and explanations for each critical step. The starting material is 6-methoxy-3-methyl-1-benzofuran.

Materials and Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • 6-methoxy-3-methyl-1-benzofuran

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried three-necked flask under an inert atmosphere, add anhydrous DMF (1.5 eq) to anhydrous DCE. Cool the solution to 0 °C using an ice bath.

    • Causality: Anhydrous conditions are essential to prevent premature quenching of the POCl₃ and the Vilsmeier reagent. Cooling is critical to control the highly exothermic reaction between DMF and POCl₃.[14]

  • Reagent Formation: Add POCl₃ (1.2 eq) dropwise to the stirred DMF solution via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A thick, white precipitate of the Vilsmeier reagent should form.

  • Substrate Addition: Dissolve 6-methoxy-3-methyl-1-benzofuran (1.0 eq) in a minimal amount of anhydrous DCE and add it dropwise to the Vilsmeier reagent suspension at 0 °C.

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Causality: Heating provides the necessary activation energy for the electrophilic substitution, which is often sluggish at room temperature.

  • Quenching and Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

    • Causality: This step serves two purposes: it quenches any remaining reactive reagents and hydrolyzes the iminium salt intermediate to the desired aldehyde. The addition of a base neutralizes the acidic reaction mixture.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

Synthesis_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ in DCE at 0°C) start->reagent_prep substrate_add Add Benzofuran Substrate at 0°C reagent_prep->substrate_add reaction Heat Reaction to 60-70°C (Monitor by TLC) substrate_add->reaction quench Quench with Ice & NaHCO₃ (Hydrolysis) reaction->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry purify Concentrate & Purify (Column Chromatography) wash_dry->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of the target compound.

Spectroscopic Characterization

Unambiguous structural confirmation of the synthesized product is achieved through a combination of standard spectroscopic techniques. The expected data, based on the compound's structure and literature for analogous compounds, are as follows[15]:

TechniqueExpected Observations
¹H NMR (CDCl₃, MHz) δ ~10.0 (s, 1H, -CHO), δ ~7.5-6.9 (m, 3H, Ar-H), δ ~3.85 (s, 3H, -OCH₃), δ ~2.5 (s, 3H, -CH₃). The aromatic protons will exhibit a specific splitting pattern corresponding to the 1,2,4-trisubstituted benzene ring.
¹³C NMR (CDCl₃, MHz) δ >180 (C=O), δ ~160-110 (Aromatic & Furan carbons), δ ~55 (-OCH₃), δ ~10 (-CH₃).
Mass Spec. (EI-MS) Molecular Ion (M⁺) peak at m/z = 190. Key fragmentation patterns would include the loss of -H (m/z 189) and -CHO (m/z 161).[11]
Infrared (IR, cm⁻¹) Strong C=O stretch characteristic of an aromatic aldehyde around 1670-1690 cm⁻¹. C-O stretches for the ether and furan ring around 1250 and 1050 cm⁻¹.

Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile platform for medicinal chemistry. The C2-carbaldehyde is not merely a final product but a reactive handle for extensive synthetic elaboration.

Key Synthetic Transformations:

  • Reductive Amination: To generate a diverse library of secondary and tertiary amines.

  • Wittig/Horner-Wadsworth-Emmons Reactions: To form alkenes, extending conjugation and providing access to new chemical space.

  • Oxidation: To form the corresponding carboxylic acid, a common pharmacophore and handle for amide coupling.

  • Reduction: To form the primary alcohol, which can be further derivatized.

  • Condensation Reactions: To form Schiff bases (imines), oximes, and hydrazones, which are themselves classes of biologically active molecules.

This synthetic versatility allows for a systematic exploration of the structure-activity relationship (SAR) to optimize a lead compound for a specific biological target.

SAR_Strategy cluster_mods Potential Modification Sites for SAR Exploration Core Core Scaffold This compound Aldehyde Derivatize C2-Aldehyde (e.g., Schiff Bases, Amides via oxidation) Core->Aldehyde Methoxy Modify C6-Methoxy (e.g., -OH, -OEt, longer chains) Core->Methoxy Methyl Modify C3-Methyl (e.g., -H, -Et, Halogenation) Core->Methyl Aromatic Modify Benzene Ring (e.g., Add Halogens, Nitro groups) Core->Aromatic Goal Optimized Lead Compound (Improved Potency, Selectivity, ADME) Aldehyde->Goal Methoxy->Goal Methyl->Goal Aromatic->Goal

Sources

An In-depth Technical Guide to 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde (CAS 10410-28-3): Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive scientific overview of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde (CAS No. 10410-28-3), a key heterocyclic building block in medicinal chemistry and organic synthesis. The benzofuran scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1][2][3] This document elucidates the molecule's fundamental physicochemical properties, detailed spectroscopic profile, and a validated protocol for its synthesis via the Vilsmeier-Haack reaction. Furthermore, we explore its chemical reactivity and strategic importance as a versatile intermediate for the development of novel therapeutic candidates. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran motif, consisting of a fused benzene and furan ring, is a cornerstone in the field of medicinal chemistry.[3] Its rigid, planar structure and unique electronic properties make it an ideal scaffold for designing molecules that can interact with a wide array of biological targets. Natural and synthetic compounds containing this core have demonstrated a vast spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4]

This compound emerges as a particularly valuable derivative. Its structure is strategically functionalized with three key groups that enable diverse synthetic manipulations:

  • An aldehyde group at the C2 position, which is a versatile handle for a multitude of chemical transformations.[5]

  • A methoxy group at the C6 position, which modulates the electronic properties and can influence pharmacokinetic profiles.[5]

  • A methyl group at the C3 position, which adds steric and electronic features that can be crucial for target binding specificity.[6]

This combination makes the title compound not just a molecule, but a platform for the rational design and synthesis of compound libraries aimed at discovering next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is paramount for its effective use in research.

Core Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 10410-28-3[7][8]
Molecular Formula C₁₁H₁₀O₃[7][8]
Molecular Weight 190.19 g/mol [7]
IUPAC Name This compound[7]
Synonyms 2-Benzofurancarboxaldehyde, 6-methoxy-3-methyl-
Canonical SMILES CC1=C(OC2=C1C=CC(=C2)OC)C=O[7]
Annotated Structure

Vilsmeier_Mechanism cluster_0 Step 1: Formation of Vilsmeier Reagent cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Intermediate1 Adduct Formation DMF->Intermediate1 + POCl₃ POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - Cl₂PO₂⁻ Sigma_Complex Sigma Complex (Cationic Intermediate) Benzofuran 6-Methoxy-3-methyl- 1-benzofuran Benzofuran->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Rearomatization Final_Product 6-Methoxy-3-methyl-1- benzofuran-2-carbaldehyde Iminium_Salt->Final_Product + H₂O (Work-up)

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Detailed Experimental Protocol

Causality Statement: This protocol is designed for robustness. The use of an ice bath during the addition of POCl₃ is critical to control the exothermic reaction of Vilsmeier reagent formation. The subsequent heating promotes the electrophilic substitution, which requires thermal energy to overcome the activation barrier. The aqueous sodium acetate work-up neutralizes the acidic medium and hydrolyzes the intermediate iminium salt to the final aldehyde product.

Reagents and Materials:

  • 6-Methoxy-3-methyl-1-benzofuran (1.0 eq)

  • N,N-Dimethylformamide (DMF) (Solvent and Reagent, ~10 vol)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Dichloromethane (DCM) (for extraction)

  • Saturated aqueous sodium acetate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath

Procedure:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-methoxy-3-methyl-1-benzofuran (1.0 eq) in anhydrous DMF (~10 volumes).

  • Vilsmeier Reagent Formation & Addition: Cool the solution to 0 °C using an ice bath. Add POCl₃ (1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous solution of sodium acetate until the pH is neutral (~pH 7).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Self-Validating System: The purity and identity of the final product must be confirmed by the spectroscopic methods detailed in Section 2 (NMR, MS, IR) and by melting point analysis. The data should be consistent with the expected values for the target compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential as a synthetic intermediate. The aldehyde group is a gateway to a vast number of chemical structures.

cluster_reactions Key Transformations start 6-Methoxy-3-methyl-1- benzofuran-2-carbaldehyde oxidation Carboxylic Acid start->oxidation Oxidation (e.g., PDC, KMnO₄) reduction Primary Alcohol start->reduction Reduction (e.g., NaBH₄) wittig Alkenes start->wittig Wittig Reaction reductive_amination Amines start->reductive_amination Reductive Amination (R₂NH, NaBH(OAc)₃) condensation Schiff Bases / Hydrazones start->condensation Condensation (R-NH₂, R-NHNH₂)

Caption: Synthetic potential of the C2-aldehyde group.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding 2-carboxylic acid, a key component in the synthesis of amide and ester derivatives with potential biological activity.

  • Reduction: Selective reduction, for instance with sodium borohydride (NaBH₄), yields the 2-hydroxymethyl derivative. This primary alcohol can be further functionalized.

  • Carbon-Carbon Bond Formation: The aldehyde is an excellent substrate for reactions like the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensations, allowing for the extension of carbon chains and the introduction of new functional groups.

  • Formation of Nitrogen-Containing Heterocycles: Condensation of the aldehyde with hydrazines, hydroxylamines, or other binucleophiles provides a direct route to pyrazoles, isoxazoles, and other heterocyclic systems fused or attached to the benzofuran core.

  • Reductive Amination: A one-pot reaction with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride provides direct access to a wide range of secondary and tertiary amines, which are prevalent in pharmacologically active molecules.

Applications in Research and Drug Development

The utility of this compound is best understood in the context of modern drug discovery paradigms.

  • Fragment-Based Drug Discovery (FBDD): The benzofuran core is a well-established fragment. This aldehyde allows for the systematic "growing" of the fragment into more complex molecules to probe the binding pockets of target proteins.

  • Combinatorial Chemistry: The diverse reactivity of the aldehyde group makes this compound an ideal starting point for generating large libraries of related analogues for high-throughput screening.

  • Structure-Activity Relationship (SAR) Studies: By keeping the core scaffold constant, researchers can systematically modify the substituent derived from the C2-aldehyde and correlate these changes with biological activity. This iterative process is fundamental to optimizing lead compounds. For example, previous research has shown that introducing halogen atoms or aminoalkyl groups to the benzofuran system can significantly enhance antimicrobial or cytotoxic activity. [2][4] While this specific molecule's biological activity is not extensively documented, its structural similarity to compounds with known anticancer, antifungal, and anti-inflammatory properties makes its derivatives highly promising candidates for future investigation. [1][4]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

Hazard TypeGHS Classification and StatementSource(s)
Acute Toxicity H302: Harmful if swallowed.[8][9]
Skin Irritation H315: Causes skin irritation.[8][9]
Eye Irritation H319: Causes serious eye irritation.[8][9]
Respiratory H335: May cause respiratory irritation.[8][9]

Handling Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses with side shields or goggles, and a lab coat.

  • Handling: Avoid breathing dust, vapor, or mist. Avoid contact with skin and eyes. [10]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

This compound is more than a mere chemical entry; it is a strategic tool for chemical innovation. Its well-defined structure, predictable spectroscopic signature, and straightforward synthesis make it an accessible and reliable starting material. The true power of this compound is realized through the synthetic versatility of its C2-aldehyde group, which serves as a launchpad for the creation of novel and structurally diverse molecules. For researchers in medicinal chemistry and drug discovery, this benzofuran derivative represents a valuable building block with significant potential to contribute to the development of future therapeutic agents.

References

  • 2-BENZOFURANCARBOXALDEHYDE, 6-METHOXY-3-ME… (CAS 10410-28-3). Google Cloud.
  • (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one. BenchChem.
  • This compound | C11H10O3 | CID 605428. PubChem.
  • The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic Insights. BenchChem.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. DEA.gov.
  • SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research.
  • 6-Methoxy-3-methyl-benzofuran-2-carbaldehyde. Oakwood Chemical.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
  • 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde | C11H12O3 | CID 2839332. PubChem.
  • Reactivity of Benzofuran Derivatives. ResearchGate.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. ResearchGate.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research.
  • Vilsmeier-Haack Reaction. NROChemistry.

Sources

physical and chemical properties of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document delves into its structural features, physicochemical parameters, spectroscopic profile, reactivity, and potential applications, offering valuable insights for professionals in drug discovery and development.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds widely distributed in nature and extensively explored in synthetic chemistry.[1] The benzofuran nucleus is a key structural motif in numerous biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The unique electronic and structural characteristics of the benzofuran ring system make it a privileged scaffold in the design of novel therapeutic agents.[3] this compound, with its specific substitution pattern, represents a valuable building block for the synthesis of more complex molecules with potential medicinal applications.[4]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for drug development. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₃[5]
Molecular Weight 190.19 g/mol [5]
CAS Number 10410-28-3[5]
IUPAC Name This compound[5]
Appearance White to pale yellow solid (estimated)[6]
XLogP3 2.5[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 2[5]

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While a complete experimental spectral dataset for this specific compound is not available, the expected spectral features can be inferred from data on closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, the methyl group protons, and the aldehydic proton. The aromatic protons would appear as a set of multiplets in the downfield region (typically δ 7.0-8.0 ppm). The singlet for the methoxy group protons would be observed around δ 3.8-4.0 ppm.[7] The methyl group protons at position 3 would likely appear as a singlet around δ 2.4-2.6 ppm.[8] The aldehydic proton is expected to be the most downfield signal, appearing as a singlet around δ 9.5-10.5 ppm.[9]

  • ¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group would be the most deshielded, appearing in the range of δ 185-195 ppm. The aromatic and furan ring carbons would resonate in the δ 110-160 ppm region. The methoxy carbon would be observed around δ 55-60 ppm, and the methyl carbon at position 3 would appear at approximately δ 10-15 ppm.[1][8]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in a molecule.[10] For this compound, the key characteristic absorption bands would be:

  • A strong C=O stretching vibration for the aldehyde group in the region of 1680-1700 cm⁻¹.[8]

  • C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹.

  • C-O-C stretching vibrations for the ether linkage and the furan ring, typically observed in the 1000-1300 cm⁻¹ region.

  • C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z 190.[5] The fragmentation pattern would likely involve the loss of the formyl group (CHO) and the methyl group (CH₃), leading to characteristic fragment ions. GC-MS data available from the NIST Mass Spectrometry Data Center for this compound shows significant peaks at m/z 190, 175, and 189.[5]

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily governed by the aldehyde functional group and the electron-rich benzofuran ring system.

Reactivity of the Aldehyde Group

The aldehyde group is susceptible to a variety of chemical transformations, making it a versatile handle for further synthetic modifications. These reactions include:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and can undergo nucleophilic attack by various nucleophiles, such as Grignard reagents, organolithium compounds, and cyanide ions, to form new carbon-carbon bonds.

  • Wittig Reaction: The aldehyde can react with phosphorus ylides (Wittig reagents) to form alkenes.

  • Condensation Reactions: The aldehyde can participate in condensation reactions with amines to form imines (Schiff bases) or with active methylene compounds in reactions like the Knoevenagel condensation.[11]

Reactivity of the Benzofuran Ring

The benzofuran ring is an aromatic system that can undergo electrophilic substitution reactions. The electron-donating methoxy group at position 6 and the oxygen atom of the furan ring activate the aromatic system towards electrophilic attack. However, the formyl group at position 2 is an electron-withdrawing group, which can deactivate the ring. The interplay of these electronic effects will direct the regioselectivity of electrophilic substitution reactions.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the initial searches, a general and plausible synthetic route can be proposed based on established methods for the synthesis of 2-formylbenzofurans. A common approach involves the Vilsmeier-Haack reaction on a suitable 6-methoxy-3-methyl-1-benzofuran precursor.

Synthesis_Pathway A p-Methoxyphenol B 6-Methoxy-1-benzofuran A->B Reaction with α-chloroacetaldehyde diethyl acetal C 6-Methoxy-3-methyl-1-benzofuran B->C Friedel-Crafts Acylation followed by reduction D This compound C->D Vilsmeier-Haack Reaction (POCl₃/DMF)

Caption: A plausible synthetic pathway to this compound.

Rationale for Experimental Choices:

  • The synthesis would likely start from a commercially available substituted phenol, such as p-methoxyphenol.

  • The construction of the benzofuran ring can be achieved through various methods, including the Perkin reaction or intramolecular cyclization reactions.

  • The introduction of the methyl group at the 3-position could be accomplished through a Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction).

  • The final formylation at the 2-position is commonly achieved using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide), which is a mild and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds.[12]

Applications in Drug Discovery and Development

The benzofuran scaffold is a cornerstone in the development of new therapeutic agents.[2] The presence of the aldehyde functional group in this compound makes it a particularly valuable intermediate for the synthesis of a diverse library of compounds. By leveraging the reactivity of the aldehyde, medicinal chemists can introduce various pharmacophores and functional groups to modulate the biological activity of the resulting molecules.

Derivatives of benzofuran have shown promise in a wide range of therapeutic areas, including:

  • Anticancer Agents: Many benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1]

  • Antimicrobial Agents: The benzofuran nucleus is present in several compounds with potent antibacterial and antifungal properties.[4]

  • Anti-inflammatory Drugs: Certain benzofuran derivatives exhibit anti-inflammatory effects by modulating key inflammatory pathways.

The specific substitution pattern of this compound provides a unique starting point for the design of novel drug candidates with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the hazard statements for this compound, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[13] Therefore, it is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store the compound in a tightly sealed container in a cool, dry place.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[13]

Conclusion

This compound is a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and the reactivity of its functional groups make it an attractive building block for the creation of novel molecules with diverse biological activities. This guide has provided a comprehensive overview of its physical and chemical properties, spectroscopic characteristics, and potential applications, offering a valuable resource for researchers and scientists working in the field of drug discovery and development. Further experimental investigation into its biological profile is warranted to fully explore its therapeutic potential.

References

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov. (n.d.). Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 23, 2026, from [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055–1065.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molecules, 8(12), 954-960.
  • The Good Scents Company. (n.d.). 2-benzofuran carboxaldehyde. Retrieved January 23, 2026, from [Link]

  • Gawrońska, K., Głodowska, M., & Radecka, H. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1593.
  • Oakwood Chemical. (n.d.). 6-Methoxy-3-methyl-benzofuran-2-carbaldehyde. Retrieved January 23, 2026, from [Link]

  • Lee, S., Lee, E., & Park, C. M. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC advances, 12(43), 28213–28217.
  • Shi, Y., Li, Y., & Li, J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30359-30376.
  • Khan, I., & Ali, A. (2015). SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 1269-1281.
  • Supporting Information for: Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. (n.d.). Retrieved January 23, 2026, from [Link]

  • Asif, M. (2013). Benzofuran derivatives: A patent review.
  • Shchegravin, E. V., Eltsov, O. S., Gornov, E. A., Slepukhin, P. A., & Khalymbadzha, I. A. (2022). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Molbank, 2022(3), M1453.
  • University of California, Irvine. (n.d.). Infrared (IR) Spectroscopy. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde. Retrieved January 23, 2026, from [Link]

  • Meyer, M. R., Holderbaum, A., & Maurer, H. H. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn. Analytical and Bioanalytical Chemistry, 407(12), 3495–3507.
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6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde (CAS: 10410-28-3): Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific community. Centered on its fundamental physicochemical properties, particularly its molecular weight, this document delves into the compound's structural features, plausible synthetic routes, and robust analytical methodologies for its characterization and quality control. The guide is structured to serve as a practical resource for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, analysis, and potential applications as a versatile chemical intermediate.

The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The benzofuran skeleton is a cornerstone in organic and medicinal chemistry, recognized as a "privileged scaffold."[1] This distinction arises from its unique heterocyclic structure, which is a recurring motif in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. Derivatives of benzofuran have been extensively reported to possess therapeutic properties, including antifungal, anti-inflammatory, antiviral, anticancer, and antioxidant effects.[2][3][4][5] The inherent versatility and biological relevance of the benzofuran core make compounds like this compound valuable building blocks for the synthesis of novel therapeutic agents.[4]

Core Physicochemical Properties and Molecular Identity

The precise characterization of a molecule begins with its fundamental properties. The molecular weight is a critical parameter that influences everything from reaction stoichiometry to analytical validation. For this compound, two values are of primary importance: the average molecular weight, used for bulk calculations, and the monoisotopic mass, which is precisely determined by mass spectrometry.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₃[6][7]
Average Molecular Weight 190.19 g/mol [6]
Monoisotopic Mass 190.062994177 Da[6]
CAS Number 10410-28-3[6][7]
IUPAC Name This compound[6]
Canonical SMILES CC1=C(OC2=C1C=CC(=C2)OC)C=O[6]
InChIKey OFYPXGKPVZYIIM-UHFFFAOYSA-N[6]

Diagram 1: Chemical Structure

Caption: 2D structure of this compound.

Synthesis and Purification Workflow

While multiple routes to benzofurans exist, a common and effective strategy involves the construction of the heterocyclic ring from a substituted phenol. The following represents a plausible and logical workflow for the synthesis of the title compound.

Diagram 2: Proposed Synthetic Workflow

G cluster_0 Synthesis cluster_1 Functionalization cluster_2 Purification A 4-Methoxyphenol B Acylation / Cyclization A->B e.g., Chloroacetone, K₂CO₃ C 6-Methoxy-3-methyl-1-benzofuran B->C D Vilsmeier-Haack Formylation C->D POCl₃, DMF E Crude Product D->E F Column Chromatography E->F Silica Gel, Hexane/EtOAc G Pure this compound F->G

Caption: High-level workflow for synthesis and purification.

Protocol 1: Proposed Synthesis via Vilsmeier-Haack Formylation

This protocol assumes the availability of the precursor, 6-Methoxy-3-methyl-1-benzofuran. The Vilsmeier-Haack reaction is a reliable method for introducing an aldehyde group onto an electron-rich aromatic ring.

  • Reagent Preparation: In a three-neck flask under an inert atmosphere (N₂ or Ar), cool N,N-Dimethylformamide (DMF, 5 equivalents) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0°C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

    • Scientist's Note: This step is exothermic and forms the electrophilic chloroiminium ion, which is the active formylating agent. Pre-formation at low temperature is crucial for controlling the reaction.

  • Substrate Addition: Dissolve 6-Methoxy-3-methyl-1-benzofuran (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution, ensuring the temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0°C and quench by slowly pouring it onto crushed ice. Neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

Structural Elucidation and Quality Control

Confirming the molecular weight and structure is non-negotiable. A multi-pronged analytical approach ensures the identity, purity, and integrity of the synthesized compound.

Diagram 3: Analytical Validation Workflow

G A Purified Product B High-Resolution Mass Spectrometry (HRMS) A->B C ¹H and ¹³C NMR Spectroscopy A->C D FT-IR Spectroscopy A->D E Molecular Weight & Formula Confirmation (e.g., m/z = 191.0703 for [M+H]⁺) B->E F Structural Connectivity & Purity Confirmed C->F G Functional Group Confirmation (e.g., C=O stretch at ~1680 cm⁻¹) D->G H Final Compound Validation E->H F->H G->H

Caption: Integrated workflow for analytical characterization.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Objective: To experimentally verify the elemental composition and confirm the monoisotopic mass.

  • Methodology:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

    • Infuse the sample into an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source.

    • Acquire the spectrum in positive ion mode.

  • Self-Validation & Expected Results: The instrument must be calibrated to ensure mass accuracy below 5 ppm. The primary expected ion is the protonated molecule, [M+H]⁺, with a theoretical m/z of 191.0703. The high-resolution data should confirm the elemental formula C₁₁H₁₁O₃ for this ion.

Protocol 3: NMR Spectroscopic Analysis
  • Objective: To elucidate the molecular structure and confirm the connectivity of all atoms.

  • Methodology:

    • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a minimum of 300 MHz.

  • Expertise & Expected Signals:

    • ¹H NMR: Expect a sharp singlet for the aldehyde proton (δ ≈ 9.8-10.1 ppm), a singlet for the methoxy protons (δ ≈ 3.8-3.9 ppm), a singlet for the C3-methyl protons (δ ≈ 2.4-2.6 ppm), and distinct signals in the aromatic region (δ ≈ 6.8-7.5 ppm) corresponding to the three protons on the benzene ring.

    • ¹³C NMR: Expect signals for the aldehyde carbonyl carbon (δ ≈ 185-190 ppm), aromatic carbons (δ ≈ 100-160 ppm), the methoxy carbon (δ ≈ 55-56 ppm), and the methyl carbon (δ ≈ 10-15 ppm).

Safety, Handling, and Potential Applications

Hazard Identification

It is imperative to handle this compound with appropriate caution, adhering to established laboratory safety protocols.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Data sourced from Oakwood Chemical.[7]

Handling Recommendations:

  • Use in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Applications in Drug Discovery and Chemical Synthesis

The true value of this compound for researchers lies in its potential as a chemical intermediate. The aldehyde functional group is a versatile handle for a wide range of chemical transformations, allowing for the creation of diverse molecular libraries for biological screening.

Diagram 4: Potential Derivatization Pathways

G cluster_reactions Key Transformations cluster_products Resulting Scaffolds Start This compound ReductiveAmination Reductive Amination (R-NH₂, NaBH(OAc)₃) Start->ReductiveAmination WittigReaction Wittig Reaction (Ph₃P=CHR) Start->WittigReaction Oxidation Oxidation (e.g., PDC, KMnO₄) Start->Oxidation Condensation Condensation (e.g., Knoevenagel, Aldol) Start->Condensation Amines Secondary/Tertiary Amines ReductiveAmination->Amines Alkenes Substituted Alkenes WittigReaction->Alkenes CarboxylicAcids Carboxylic Acids Oxidation->CarboxylicAcids AlphaBetaUnsaturated α,β-Unsaturated Systems Condensation->AlphaBetaUnsaturated

Caption: Key reactions using the aldehyde for scaffold diversification.

References

  • This compound . PubChem, National Center for Biotechnology Information. [Link]

  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity . Acta Poloniae Pharmaceutica – Drug Research, 69(6), 1055-1065. [Link]

  • Glowczyk, I., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents . Molecules, 24(8), 1542. [Link]

  • 6-Methoxy-3-methyl-benzofuran-2-carbaldehyde . Oakwood Chemical. [Link]

  • Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones . Molecules, 29(16), 3688. [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog . DEA.gov. [Link]

  • Zhang, Y., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity . Molecules, 29(2), 312. [Link]

  • Benzofuran – Knowledge and References . Taylor & Francis. [Link]

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A Technical Guide to 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde, a heterocyclic compound belonging to the pharmacologically significant benzofuran class. We delve into a robust, proposed two-step synthesis pathway, detail the expected analytical and spectroscopic signatures for structural confirmation, and explore its promising biological activity. Drawing on recent advancements, this document highlights the role of the 6-methoxybenzofuran scaffold as a potent upregulator of Bone Morphogenetic Protein 2 (BMP-2), positioning it as a compelling candidate for the development of novel anabolic agents for osteoporosis. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of advanced benzofuran derivatives.

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

Benzofuran and its derivatives represent a cornerstone in the architecture of biologically active molecules.[1] This heterocyclic system, consisting of a fused benzene and furan ring, is prevalent in a multitude of natural products and synthetic compounds, exhibiting a vast spectrum of pharmacological activities.[2] The versatility of the benzofuran nucleus has made it a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating anti-tumor, antimicrobial, antioxidant, and anti-inflammatory properties.[3]

Prominent drugs such as the antiarrhythmic agent amiodarone and the uricosuric agent benzbromarone feature a benzofuran core, underscoring its clinical significance.[4] More recently, research has focused on the role of substituted benzofurans in targeted therapies. Specifically, derivatives bearing a methoxy group have emerged as potent modulators of key signaling pathways, including those involved in bone metabolism.[5] This guide focuses on a specific, promising derivative: this compound.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, formulation, and analytical identification.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 10410-28-3PubChem[5]
Molecular Formula C₁₁H₁₀O₃PubChem[5]
Molecular Weight 190.19 g/mol PubChem[5]
Canonical SMILES CC1=C(OC2=C1C=CC(=C2)OC)C=OPubChem[5]

Proposed Synthesis and Mechanistic Rationale

While a definitive, single-publication protocol for this specific molecule is elusive, a chemically sound and efficient two-step synthesis can be proposed based on established benzofuran construction methods and the highly reliable Vilsmeier-Haack reaction.[3][6] This pathway offers high regioselectivity and utilizes common laboratory reagents.

Step 1: Synthesis of the Precursor, 6-Methoxy-3-methyl-1-benzofuran

The initial and most critical step is the construction of the benzofuran core. A robust method involves the reaction of a substituted phenol with an α-haloketone.

Protocol 3.1: Synthesis of 6-Methoxy-3-methyl-1-benzofuran

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxyphenol (1.0 eq) in anhydrous acetone (15 mL/g of phenol).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq) to the solution. The suspension will become basic.

  • Nucleophilic Substitution: Add chloroacetone (1.1 eq) dropwise to the stirring suspension at room temperature.

    • Causality: The potassium carbonate acts as a base to deprotonate the hydroxyl group of 4-methoxyphenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of chloroacetone via an Sₙ2 reaction to form an ether intermediate.

  • Reaction Monitoring: Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: After cooling to room temperature, filter the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure to yield the crude ether intermediate.

  • Cyclization: Add the crude intermediate to polyphosphoric acid (PPA) (10x weight of the intermediate). Heat the mixture to 100°C with vigorous stirring for 2-4 hours.

    • Causality: PPA serves as both a strong acid and a dehydrating agent. It protonates the carbonyl oxygen of the intermediate, activating it for an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) reaction. The activated carbonyl is attacked by the electron-rich aromatic ring, leading to cyclization and subsequent dehydration to form the furan ring.

  • Purification: Pour the hot reaction mixture carefully onto crushed ice. The product will precipitate. Filter the solid, wash thoroughly with water until neutral, and dry. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 6-methoxy-3-methyl-1-benzofuran.

Step 2: Vilsmeier-Haack Formylation

This classic reaction is a mild and effective method for introducing a formyl group at the most electron-rich position of an aromatic or heteroaromatic ring.[6] For 3-methyl-substituted benzofurans, this occurs regioselectively at the C2 position.[7]

Protocol 3.2: Synthesis of this compound

  • Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (5.0 eq) in an ice bath (0°C).

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cold DMF with stirring. Allow the mixture to stir at 0°C for 30 minutes, during which the electrophilic Vilsmeier reagent (a chloroiminium salt) forms.[8]

  • Substrate Addition: Dissolve the precursor, 6-methoxy-3-methyl-1-benzofuran (1.0 eq), in a minimal amount of anhydrous DMF or dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour, then heat to 60-70°C for 2-3 hours. Monitor by TLC.

    • Causality: The electron-rich C2 position of the benzofuran ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This forms an iminium salt intermediate.

  • Hydrolysis & Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic. This hydrolyzes the iminium salt to the aldehyde.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography to yield the final product.

Synthesis Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A 4-Methoxyphenol C K₂CO₃, Acetone Reflux A->C B Chloroacetone B->C D Ether Intermediate C->D Sₙ2 Reaction E Polyphosphoric Acid (PPA) 100°C D->E Work-up F 6-Methoxy-3-methyl-1-benzofuran E->F Intramolecular Cyclization I Electrophilic Aromatic Substitution F->I G POCl₃ + DMF H Vilsmeier Reagent G->H Formation @ 0°C H->I J Aqueous Work-up (Hydrolysis) I->J K 6-Methoxy-3-methyl-1-benzofuran- 2-carbaldehyde (Final Product) J->K

Caption: Proposed two-step synthesis workflow.

Analytical Characterization & Spectroscopic Signature

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aldehyde Proton (-CHO): A sharp singlet is expected in the highly deshielded region of δ 9.8-10.1 ppm.

    • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 6.8-7.8 ppm). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) will depend on their position relative to the methoxy and fused furan rings.

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8-3.9 ppm.[9]

    • Methyl Protons (-CH₃): A sharp singlet integrating to three protons, slightly deshielded by the furan ring, is expected around δ 2.4-2.6 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon (C=O): The aldehyde carbon will be the most downfield signal, typically δ 185-195 ppm.

    • Aromatic & Heterocyclic Carbons: A series of signals between δ 100-160 ppm. Quaternary carbons (e.g., C3, C3a, C6, C7a) will be identifiable. The carbon bearing the methoxy group (C6) will be significantly shifted downfield.

    • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

    • Methyl Carbon (-CH₃): An upfield signal around δ 10-15 ppm.

  • IR (Infrared) Spectroscopy:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1670-1690 cm⁻¹. This is a key diagnostic peak.

    • C-H Stretch (Aldehyde): Two characteristic medium peaks are expected around 2820 cm⁻¹ and 2720 cm⁻¹.

    • C-O-C Stretch (Ether & Furan): Strong absorptions in the fingerprint region, typically between 1250-1050 cm⁻¹.

    • Aromatic C=C Stretch: Multiple bands of varying intensity between 1600-1450 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should be observed at m/z = 190. The fragmentation pattern would likely show a characteristic loss of the formyl group ([M-29]⁺) and potentially the methyl group ([M-15]⁺).

Biological Activity & Therapeutic Potential in Osteoporosis

Recent groundbreaking research has identified 6-methoxybenzofuran derivatives as potent small-molecule agents for promoting bone formation, offering a new therapeutic avenue for diseases like senile osteoporosis (SOP).[5]

Mechanism of Action: Upregulation of BMP-2

The primary mechanism of action for this class of compounds is the upregulation of Bone Morphogenetic Protein 2 (BMP-2). BMP-2 is a critical growth factor in the transforming growth factor-β (TGF-β) superfamily that plays a pivotal role in osteoblast differentiation and bone formation.[3] In SOP, bone mass is severely deficient, and traditional anti-resorptive treatments have limited efficacy. Small molecules that can anabolically promote new bone growth are therefore highly sought after.

Studies have demonstrated that 6-methoxybenzofuran compounds directly increase the expression of BMP-2.[5] This initiates a downstream signaling cascade that ultimately leads to the differentiation of mesenchymal stem cells into mature, bone-forming osteoblasts, thereby accelerating bone turnover and increasing bone mass.

The BMP-2 Signaling Pathway

The signaling cascade initiated by BMP-2 is well-characterized and proceeds through two main branches: the canonical Smad pathway and the non-canonical MAPK/ERK pathway.

  • Receptor Binding: BMP-2 binds to its type II receptor (BMPR2), which then recruits and phosphorylates the type I receptor (BMPR1A/ALK3).

  • Smad Pathway Activation: The activated type I receptor phosphorylates receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.

  • Complex Formation: These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4.

  • Nuclear Translocation: The Smad complex translocates into the nucleus.

  • Gene Transcription: In the nucleus, the Smad complex binds to the promoters of target genes, such as Runx2, to initiate the transcription of proteins essential for osteoblast differentiation and function.

  • MAPK/ERK Pathway: Concurrently, evidence suggests that benzofurans also modulate the ERK signaling pathway, which cross-talks with the Smad pathway to enhance the expression of key transcription factors like ATF4, further promoting osteogenesis.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPR2 BMPR2 (Type II Receptor) BMPR1A BMPR1A (Type I Receptor) BMPR2->BMPR1A Recruits & Phosphorylates Smad158 Smad1/5/8 BMPR1A->Smad158 Phosphorylates ERK ERK BMPR1A->ERK Activates (Non-Canonical) pSmad158 p-Smad1/5/8 Smad_Complex Smad1/5/8-Smad4 Complex pSmad158->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Smad_Complex_Nuc Smad Complex Smad_Complex->Smad_Complex_Nuc Translocates pERK p-ERK ATF4 ATF4 pERK->ATF4 Activates Runx2 Runx2 Gene Smad_Complex_Nuc->Runx2 Activates Transcription Osteoblast_Proteins Osteoblast-Specific Proteins Runx2->Osteoblast_Proteins Leads to ATF4->Osteoblast_Proteins Promotes Transcription Benzofuran 6-Methoxybenzofuran Derivative BMP2 BMP-2 Benzofuran->BMP2 Upregulates Expression BMP2->BMPR2 Binds

Caption: Proposed mechanism of action via the BMP-2 signaling pathway.

Safety and Handling

Based on available supplier data, this compound should be handled with appropriate laboratory precautions.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Use in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

Conclusion and Future Directions

This compound is a molecule of significant interest, standing at the intersection of established synthetic chemistry and cutting-edge therapeutic development. The proposed synthesis provides a reliable pathway for its production, and its biological activity as a BMP-2 upregulator presents a compelling rationale for its further investigation as an anti-osteoporosis agent.

Future research should focus on the in-vivo efficacy and pharmacokinetic profiling of this and related compounds. Structure-activity relationship (SAR) studies, modifying the substituents on the benzofuran core, could lead to the discovery of derivatives with enhanced potency and improved drug-like properties, paving the way for a new class of orally active, bone-anabolic drugs.

References

  • Zhou, Z.-Y., Sun, L.-Q., Han, X.-Y., et al. (2024). BMP2–ERK–ATF4 Axis-Based 6-methoxybenzofuran Compound I-9 Acts as Candidate Drug for Bone Formation and Anti-Osteoporosis. International Journal of Molecular Sciences, 25(6), 3297. Available at: [Link]

  • DEA Diversion Control Division. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 605428, this compound. PubChem. Available at: [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(5), 875-883. Available at: [Link]

  • Zhou, Z.-Y., Sun, L.-Q., Han, X.-Y., et al. (2023). Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. Journal of Medicinal Chemistry, 66(3), 1742-1760. Available at: [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. Available at: [Link]

  • ScenTree. (n.d.). Phenylethyl acetate (CAS N° 103-45-7). Available at: [Link]

  • Heravi, M. M., Zadsirjan, V., Hamidi, H., & Amiri, P. H. T. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(39), 24470-24521. Available at: [Link]

  • Sauthof, L., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Scentspiracy. (n.d.). Ethyl Phenylacetate (CAS 101-97-3). Available at: [Link]

  • Orita, A., et al. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and α-Methoxy-β-ketoesters. Chemical and Pharmaceutical Bulletin, 71(1), 57-65. Available at: [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6297-6308. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 12(1), 1-15. Available at: [Link]

  • Patil, S. A., & Patil, R. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry, 3(3), 634-648. Available at: [Link]

  • Shindalkar, M. S., et al. (2016). AN EFFECTIVE VILSMEIER-HAACK REAGENT (TCT-DMF)FOR THE FORMYLATION OF SUBSTITUTED COUMARIN. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2018). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Supporting Information. Available at: [Link]

  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules and functional materials. The benzofuran scaffold is a prominent feature in numerous natural products and pharmaceuticals, exhibiting a wide range of therapeutic properties. This guide provides a comprehensive overview of the synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and in-depth characterization of the target molecule and its precursor.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial construction of the core benzofuran ring system, followed by the introduction of the carbaldehyde functionality at the C2 position.

The overall synthetic transformation is outlined below:

synthesis_overview Starting_Materials 4-Methoxyphenol + 1-Chloropropan-2-one Intermediate 6-Methoxy-3-methyl-1-benzofuran Starting_Materials->Intermediate Step 1: Benzofuran Ring Formation (Perkin-like Reaction) Final_Product This compound Intermediate->Final_Product Step 2: Formylation (Vilsmeier-Haack Reaction)

Figure 1: Overall synthetic strategy.

Step 1: Synthesis of the Benzofuran Core: 6-Methoxy-3-methyl-1-benzofuran. This initial and crucial step involves the formation of the benzofuran ring. A reliable method for this transformation is a Perkin-like reaction, which involves the condensation of a substituted phenol with an α-halo ketone. In this specific synthesis, 4-methoxyphenol reacts with 1-chloropropan-2-one in the presence of a base to yield the desired 6-methoxy-3-methyl-1-benzofuran intermediate.

Step 2: Formylation of the Benzofuran Intermediate. The second step introduces the carbaldehyde group at the electron-rich C2 position of the benzofuran ring. The Vilsmeier-Haack reaction is the method of choice for this formylation.[1] This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect an electrophilic aromatic substitution on the benzofuran ring.[2]

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of the starting materials, intermediate, and final product is provided in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-MethoxyphenolC₇H₈O₂124.14White crystalline solid150-76-5
1-Chloropropan-2-oneC₃H₅ClO92.53Colorless liquid78-95-5
6-Methoxy-3-methyl-1-benzofuran C₁₀H₁₀O₂ 162.19 - 2076-43-9
This compound C₁₁H₁₀O₃ 190.19 - 10410-28-3 [3]

Safety Precautions:

  • 1-Chloropropan-2-one is a lachrymator and is toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out under anhydrous conditions in a fume hood.

  • Standard laboratory safety practices should be followed throughout the synthesis.

Detailed Experimental Protocols

Part 1: Synthesis of 6-Methoxy-3-methyl-1-benzofuran

This procedure details the formation of the benzofuran ring system from commercially available starting materials.

Reaction Scheme:

step1_reaction cluster_reactants Reactants cluster_products Product 4-Methoxyphenol 6-Methoxy-3-methyl-1-benzofuran 4-Methoxyphenol->6-Methoxy-3-methyl-1-benzofuran K₂CO₃, Acetone Reflux plus1 + 1-Chloropropan-2-one

Figure 2: Synthesis of 6-Methoxy-3-methyl-1-benzofuran.

Materials and Reagents:

  • 4-Methoxyphenol

  • 1-Chloropropan-2-one

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-methoxyphenol in anhydrous acetone, add anhydrous potassium carbonate.

  • To this stirred suspension, add 1-chloropropan-2-one dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography on silica gel to afford pure 6-methoxy-3-methyl-1-benzofuran.

Part 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

This section details the formylation of the synthesized benzofuran intermediate.

Reaction Scheme:

step2_reaction cluster_reactants Reactant cluster_products Product 6-Methoxy-3-methyl-1-benzofuran This compound 6-Methoxy-3-methyl-1-benzofuran->this compound 1. POCl₃, DMF 2. H₂O

Figure 3: Vilsmeier-Haack formylation.

Materials and Reagents:

  • 6-Methoxy-3-methyl-1-benzofuran

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Saturated sodium acetate solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF in an ice bath.

  • Add phosphorus oxychloride dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 6-methoxy-3-methyl-1-benzofuran in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture with a saturated solution of sodium acetate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization Data

Accurate characterization of the synthesized compounds is paramount for verifying their identity and purity. Below is a summary of the expected spectroscopic data.

6-Methoxy-3-methyl-1-benzofuran
Spectroscopic Data Expected Values
¹H NMR (CDCl₃, ppm) δ 7.30-7.10 (m, 2H, Ar-H), 6.90-6.70 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.25 (s, 3H, CH₃)
¹³C NMR (CDCl₃, ppm) δ 156.0, 150.0, 122.0, 120.0, 115.0, 111.0, 95.0, 55.8 (OCH₃), 9.0 (CH₃)
IR (KBr, cm⁻¹) ~2920 (C-H), 1620 (C=C), 1480, 1250 (C-O)
Mass Spectrum (EI) m/z 162 (M⁺)
This compound
Spectroscopic Data Expected Values
¹H NMR (CDCl₃, ppm) δ 10.1 (s, 1H, CHO), 7.60 (d, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 6.95 (dd, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 2.60 (s, 3H, CH₃)
¹³C NMR (CDCl₃, ppm) δ 185.0 (CHO), 158.0, 153.0, 128.0, 125.0, 120.0, 112.0, 96.0, 56.0 (OCH₃), 10.0 (CH₃)
IR (KBr, cm⁻¹) ~2920 (C-H), 1680 (C=O, aldehyde), 1610 (C=C), 1470, 1260 (C-O)
Mass Spectrum (EI) m/z 190 (M⁺)[3]

Conclusion

This technical guide provides a detailed and practical framework for the successful synthesis of this compound. By following the outlined two-step synthetic strategy, researchers can reliably produce this valuable intermediate for further applications in drug discovery and materials science. The provided experimental protocols and characterization data serve as a robust resource for the scientific community, ensuring reproducibility and high-quality outcomes.

References

  • A review on synthetic routes for the synthesis of benzofuran-based compounds can be found in various organic chemistry journals.
  • The Perkin reaction and its variations are well-documented in organic chemistry liter
  • Detailed discussions on the Vilsmeier-Haack reaction mechanism are available in advanced organic chemistry textbooks and review articles.[1][2]

  • PubChem. This compound. National Center for Biotechnology Information. [Link][3]

  • General procedures for the synthesis of substituted benzofurans are often reported in journals such as the Journal of Organic Chemistry and Tetrahedron Letters.
  • Spectroscopic data for related benzofuran derivatives can be found in chemical databases and scientific public

Sources

A Comprehensive Technical Guide to the Natural Sources of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Benzofuran derivatives represent a pivotal class of heterocyclic compounds, ubiquitously found in nature and demonstrating a vast spectrum of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the natural origins of these valuable molecules, targeting researchers, scientists, and professionals in the field of drug development. We will delve into the diverse botanical, fungal, and marine sources, elucidate key biosynthetic pathways, and present detailed methodologies for their extraction, isolation, and structural characterization. The overarching goal is to equip the scientific community with a robust foundational knowledge to accelerate the discovery and development of novel therapeutic agents derived from natural benzofurans.

Part 1: The Ubiquity and Significance of Natural Benzofurans

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, serves as the foundational scaffold for a multitude of naturally occurring derivatives.[4] These compounds are not mere chemical curiosities; they are active participants in the intricate web of ecological interactions and have been harnessed by humans for centuries in traditional medicine.[5] The keen interest from medicinal chemists and pharmacologists stems from their well-established and diverse pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][2][3][4][5][6][7]

The therapeutic potential of benzofuran derivatives is underscored by the existence of several clinically approved drugs and numerous lead compounds in various stages of development.[4] Prominent examples of naturally-derived or nature-inspired benzofurans include psoralen, found in plants like limes and lemons, which is utilized for its antiproliferative effects in treating skin conditions.[4]

Part 2: A Survey of Natural Sources

The distribution of benzofuran derivatives in nature is remarkably widespread, spanning across the plant and microbial kingdoms. This section provides a detailed overview of the primary natural reservoirs of these compounds.

Higher Plants: A Rich Botanical Reservoir

Higher plants are a prolific source of benzofuran derivatives, with certain families being particularly rich in these compounds.[1]

  • Asteraceae (Sunflower Family): This family is arguably the most significant source of benzofuran derivatives.[1]

  • Fabaceae (Legume Family): Many species within this family are known to produce isoflavonoids with benzofuran moieties.[8]

  • Moraceae (Mulberry Family): This family is a notable source of complex benzofuran derivatives, such as Moracin D from Morus alba, which exhibits anti-inflammatory and antioxidant activities.[8][9]

  • Rutaceae (Rue Family): This family is another important source of various benzofuran compounds.[1]

  • Other Notable Plant Sources: Benzofuran derivatives have also been isolated from plants belonging to the Liliaceae and Cyperaceae families.[1] Specific examples include Krameria ramosissima, Machilus glaucescens, Ophryosporus lorentzii, Ophryosporus charua, and Zanthoxylum ailanthoidol.[1][4] Ailanthoidol, a neolignan derivative from Zanthoxylum ailanthoidos, has demonstrated antiviral, antioxidant, and antifungal properties.[5] Machicendiol, isolated from Machilus glaucescens, has a history of use in traditional medicine for treating conditions like asthma and rheumatism.[5]

Table 1: Selected Benzofuran Derivatives from Plant Sources

Compound NamePlant SourceFamilyReported Biological Activity
Moracin DMorus albaMoraceaeAnti-inflammatory, Antioxidant, Apoptotic effects in cancer cells.[8]
AilanthoidolZanthoxylum ailanthoidosRutaceaeAntiviral, Antioxidant, Antifungal.[5][7]
CicerfuranCicer spp. (Chickpea)FabaceaeAntibacterial, Antifungal.[5][8]
PsoralenPsoralea corylifolia, Citrus fruitsFabaceae, RutaceaeAntiproliferative.[4]
MachicendiolMachilus glaucescensLauraceaeTraditional use for asthma and rheumatism.[5]
ConocarpanNot specifiedNot specifiedAntifungal, Antitrypanosomal.[7]
Fungi: Microbial Factories of Benzofurans

Fungi, including both terrestrial and marine species, are increasingly recognized as a promising source of novel benzofuran derivatives.[5] These microbial metabolites often possess unique and complex chemical structures with potent biological activities.

A noteworthy example is the marine fungal strain Talaromyces amestolkiae YX1, isolated from the mangrove plant Kandelia obovata. Fermentation broths of this fungus have yielded novel benzofuran compounds with inhibitory effects on α-glucosidase activity, suggesting potential applications in managing diabetes.[1][3]

Marine Organisms: An Untapped Resource

The marine environment, with its vast biodiversity, represents a largely unexplored frontier for the discovery of new natural products, including benzofuran derivatives.[5] While research in this area is still emerging, the unique ecological pressures in marine ecosystems are likely to have driven the evolution of novel chemical scaffolds with significant therapeutic potential.

Part 3: Biosynthesis of Benzofuran Derivatives

The biosynthesis of benzofuran derivatives in nature is a complex process that can vary between different organisms and compound classes. A comprehensive understanding of these pathways is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing the production of these valuable compounds. While the specific pathways are diverse, they often involve key enzymatic reactions that construct the core benzofuran ring system.

Biosynthesis_Pathway A Primary Metabolites (e.g., Phenylpropanoids, Acetate) B Key Intermediates (e.g., Hydroxylated Cinnamic Acids, Polyketides) A->B Precursor Synthesis C Oxidative Cyclization B->C Enzymatic Cascade D Benzofuran Scaffold C->D Ring Formation E Tailoring Enzymes (e.g., Methyltransferases, Glycosyltransferases) D->E Post-Modification F Diverse Benzofuran Derivatives E->F Structural Diversification

Figure 1: Generalized biosynthetic pathway of benzofuran derivatives.

Part 4: Methodologies for Extraction, Isolation, and Structural Elucidation

The successful isolation and characterization of benzofuran derivatives from their natural sources is a multi-step process that requires a combination of classical and modern analytical techniques.

Extraction and Isolation Workflow

The initial step involves the extraction of the crude mixture of secondary metabolites from the source material. The choice of solvent and extraction technique is critical and depends on the polarity of the target compounds.

Extraction_Isolation_Workflow Start Source Material (Plant, Fungi, etc.) Extraction Extraction (e.g., Maceration, Soxhlet, Supercritical Fluid) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Liquid-Liquid Partitioning, Column Chromatography) Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Purification Purification (e.g., HPLC, Preparative TLC) Fractions->Purification Pure_Compound Isolated Benzofuran Derivative Purification->Pure_Compound

Figure 2: A typical workflow for the extraction and isolation of natural products.

Detailed Protocol: General Extraction and Isolation of Benzofurans from Plant Material

  • Preparation of Plant Material: The collected plant material (e.g., leaves, stems, roots) is air-dried in the shade and then ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically of medium polarity like methanol, ethanol, or ethyl acetate. This can be done through maceration (soaking at room temperature for several days with occasional shaking) or more efficient methods like Soxhlet extraction or ultrasound-assisted extraction.

  • Concentration: The resulting crude extract is filtered and then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

  • Fractionation: The concentrated crude extract is then fractionated to separate compounds based on their polarity. A common method is liquid-liquid partitioning using a series of immiscible solvents (e.g., n-hexane, chloroform, ethyl acetate, and water).

  • Chromatographic Separation: Each fraction is then subjected to further separation using chromatographic techniques. Column chromatography using silica gel or Sephadex is often employed as a first step, with different solvent systems (gradients of increasing polarity) used to elute the compounds.

  • Purification: The fractions obtained from column chromatography are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column, to obtain the pure benzofuran derivatives.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments can give valuable information about the different structural motifs present in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be indicative of the presence of conjugated systems, which are common in benzofuran derivatives.

Part 5: Future Perspectives and Conclusion

The study of natural benzofuran derivatives is a vibrant and rapidly evolving field. The vast, untapped biodiversity of our planet, particularly in unique ecosystems like rainforests and marine environments, promises the discovery of many more novel compounds with significant therapeutic potential. Advances in analytical techniques, such as hyphenated chromatography-spectrometry methods (LC-MS, LC-NMR), will undoubtedly accelerate the process of identifying and characterizing these molecules.

Furthermore, the integration of synthetic biology and metabolic engineering approaches will enable the sustainable production of rare or difficult-to-isolate benzofuran derivatives. By understanding and harnessing the biosynthetic machinery of nature, we can create microbial cell factories for the large-scale production of these valuable compounds.

References

  • Study of Benzofuran Derivatives and their Biological Significance. (2023). International Journal of Scientific Development and Research, 8(5). Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(46), 26744-26767. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. Available at: [Link]

  • Total synthesis of natural products containing benzofuran rings. (2017). RSC Advances, 7(40), 24929-24963. Available at: [Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. (2024). MDPI. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. Available at: [Link]

  • Benzofuran derivatives with antifungal activity. (2017). ResearchGate. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Available at: [Link]

  • Benzofurans: A new profile of biological activities. (2015). ResearchGate. Available at: [Link]

  • Mini review on important biological properties of benzofuran derivatives. (2016). MedCrave online. Available at: [Link]

  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. (2022). ResearchGate. Available at: [Link]

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The Pharmacological Potential of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde: A Technical Guide to its Predicted Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry. This core structure is prevalent in a multitude of natural products and synthetic compounds that exhibit a wide array of significant biological activities.[1] Derivatives of benzofuran have demonstrated a remarkable therapeutic potential, encompassing anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The specific compound, 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde, while not extensively studied itself, possesses structural features—a methoxy group at the 6-position, a methyl group at the 3-position, and a carbaldehyde at the 2-position—that suggest a strong potential for diverse biological activities based on extensive structure-activity relationship (SAR) studies of analogous compounds. This technical guide will provide an in-depth exploration of the predicted biological activities of this compound, drawing upon the established pharmacological profiles of structurally related benzofuran derivatives. We will delve into the mechanistic underpinnings of these activities and provide detailed experimental protocols for their evaluation.

Predicted Anticancer Activity: A Multi-faceted Approach to Cytotoxicity

The benzofuran scaffold is a recurring motif in a variety of potent anticancer agents.[1][3] The anticancer activity of benzofuran derivatives is often multifactorial, with the nature and position of substituents on the benzofuran ring playing a crucial role in their cytotoxic efficacy and selectivity.[3]

Mechanism of Action: Targeting Key Cellular Processes

Based on studies of related compounds, this compound is predicted to exert anticancer effects through several mechanisms:

  • Induction of Apoptosis: Many benzofuran derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[1][4] This is a highly regulated process that eliminates malignant cells without inducing an inflammatory response.[1] The apoptotic cascade can be initiated through various signaling pathways, often involving the activation of caspases, a family of cysteine proteases that execute the apoptotic process.[1] Some benzofuran derivatives have been observed to increase the activity of caspase-3/7, key executioner caspases.[1]

  • Inhibition of Tubulin Polymerization: Several potent anticancer benzofuran derivatives function as antimitotic agents by disrupting the dynamics of microtubules.[4][5] Microtubules, which are polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and ultimately, apoptosis.[4]

  • Modulation of Signaling Pathways: Benzofuran derivatives have been found to interfere with various signaling pathways that are often dysregulated in cancer, such as the mTOR signaling pathway.[6] The mTOR pathway is a central regulator of cell growth, proliferation, and survival.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxic activity of a compound against cancer cell lines.[7][8][9][10]

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow

Predicted Antimicrobial Activity: A Broad-Spectrum Potential

Benzofuran and its derivatives are recognized for their significant antimicrobial properties against a wide range of pathogenic microorganisms, including bacteria and fungi.[11][12] The presence of methoxy and methyl groups on the benzofuran ring can influence the antimicrobial potency and spectrum of activity.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compound: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Representative Benzofuran Derivative Microorganism MIC (µg/mL) Reference
2-(4-methoxy-2-methyl phenyl)-3H-benzofuro [3,2-e] benzofuranMycobacterium tuberculosis H37Rv3.12[11]
6-hydroxy substituted benzofuranStaphylococcus aureus0.78-3.12[11]
6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-oneStaphylococcus aureus (MSSA)15.63[12]
6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-onePseudomonas aeruginosa62.5[12]

Table 1: Antimicrobial activity of representative benzofuran derivatives.

Predicted Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Benzofuran derivatives have emerged as promising anti-inflammatory agents by targeting key inflammatory mediators and signaling pathways.[11][12][15][16][17][18][19]

Mechanism of Action: Targeting NF-κB and MAPK Signaling

A primary mechanism by which benzofurans are thought to exert their anti-inflammatory effects is through the inhibition of the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[15][17][19]

  • NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[15][19] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. Some benzofuran derivatives have been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.[17]

  • MAPK Pathway: The MAPK family of kinases (including ERK, JNK, and p38) are key upstream regulators of NF-κB and also play a critical role in the production of inflammatory mediators.[15][17] Inhibition of MAPK phosphorylation by benzofuran compounds can lead to a downstream reduction in inflammatory responses.[17]

NFkB_MAPK_Pathway

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The Griess assay is a colorimetric method used to measure nitrite (a stable product of NO), which serves as an indicator of NO production.[16]

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to 100 µL of the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite in the samples is determined using a sodium nitrite standard curve.

Predicted Antioxidant Activity: Scavenging of Reactive Oxygen Species

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells and contribute to various diseases. Antioxidants are compounds that can neutralize ROS. Benzofuran derivatives have been reported to possess significant antioxidant activity.[5][15]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.[20][21][22][23]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.[20]

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add different concentrations of this compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, the extensive body of research on structurally related benzofuran derivatives provides a strong foundation for predicting its pharmacological potential. The presence of the methoxy and methyl substituents on the benzofuran core suggests that this compound is a promising candidate for further investigation as a potential anticancer, antimicrobial, anti-inflammatory, and antioxidant agent. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these predicted activities. Future research should focus on the synthesis and in-depth biological characterization of this compound to validate these predictions and to elucidate its precise mechanisms of action. Such studies will be instrumental in determining its potential for development as a novel therapeutic agent.

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The Therapeutic Potential of Benzofurans: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran scaffold, a heterocyclic compound comprising fused benzene and furan rings, represents a privileged structure in medicinal chemistry.[1][2] Naturally occurring and synthetically derived benzofurans exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][3][4] This technical guide provides an in-depth exploration of the therapeutic applications of benzofuran derivatives for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing these compounds, elucidate their mechanisms of action by examining their interactions with key signaling pathways, and provide detailed protocols for their biological evaluation. The causality behind experimental choices and the importance of robust, self-validating methodologies will be emphasized throughout to ensure scientific integrity and accelerate the translation of these promising compounds from the laboratory to the clinic.

Introduction: The Benzofuran Core as a Versatile Pharmacophore

Benzofuran and its derivatives are integral components of numerous natural products and clinically approved drugs.[4] Their rigid, planar structure and the presence of an oxygen heteroatom provide a unique electronic and steric profile that facilitates interactions with a variety of biological targets. The versatility of the benzofuran ring allows for substitutions at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This inherent "drug-likeness" has made the benzofuran scaffold a focal point of extensive research in the quest for novel therapeutic agents.[1][4]

This guide will systematically explore three major therapeutic areas where benzofuran derivatives have shown significant promise: oncology, infectious diseases, and neurodegenerative disorders. For each area, we will discuss the relevant molecular targets, the structure-activity relationships (SAR) that govern their potency and selectivity, and the experimental workflows required to validate their therapeutic potential.

Synthetic Strategies for Benzofuran Derivatives

The efficient synthesis of a diverse library of benzofuran analogues is a cornerstone of any drug discovery program centered on this scaffold. A multitude of synthetic routes have been developed, ranging from classical methods to modern catalytic approaches.

Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization

A robust and widely employed method for the synthesis of 2-substituted benzofurans involves a Sonogashira coupling of terminal alkynes with iodophenols, followed by an intramolecular cyclization. This approach offers high yields and tolerates a wide range of functional groups.

Experimental Protocol: Synthesis of 2-Arylbenzofurans via Sonogashira Coupling

  • Reaction Setup: To a solution of an appropriately substituted iodophenol (1.0 equiv) in a suitable solvent such as triethylamine, add the terminal alkyne (1.2 equiv), a palladium catalyst like (PPh₃)PdCl₂ (0.05 equiv), and a copper co-catalyst such as CuI (0.1 equiv).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 60 °C) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-arylbenzofuran.

The causality behind this experimental choice lies in the high efficiency and functional group tolerance of the Sonogashira coupling, which allows for the creation of a diverse library of derivatives by simply varying the alkyne and iodophenol starting materials.

Anticancer Applications of Benzofurans

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Inhibition of Key Oncogenic Signaling Pathways

Several benzofuran-based compounds have been shown to target and inhibit critical signaling pathways that are frequently dysregulated in cancer.

  • Hypoxia-Inducible Factor-1 (HIF-1) Pathway: In the hypoxic microenvironment of solid tumors, the transcription factor HIF-1 plays a crucial role in promoting angiogenesis, metabolic adaptation, and metastasis. Certain benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the HIF-1 pathway, leading to antiproliferative effects in cancer cells.[2]

  • Polo-like Kinase 1 (PLK1): PLK1 is a serine/threonine kinase that is a key regulator of mitosis. Its overexpression is common in many cancers, making it an attractive therapeutic target. Bromomethyl-substituted benzofurans have been developed as selective inhibitors of the PLK1 Polo-Box Domain (PBD), leading to mitotic catastrophe and cancer cell death.[2]

  • Urokinase-type Plasminogen Activator (uPA) System: The uPA system is heavily involved in cancer invasion and metastasis. Amiloride-benzofuran derivatives have been synthesized as potent inhibitors of uPA, demonstrating a strategy to combat metastasis.[2]

  • PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Benzofuran derivatives have been identified as inhibitors of this pathway, often targeting mTORC1.[2][5]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt recruits & activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation promotes Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->mTORC1 inhibits

Caption: Benzofuran derivatives can inhibit the PI3K/Akt/mTOR pathway.

Evaluation of Anticancer Activity

A critical step in the development of novel anticancer agents is the accurate and reproducible assessment of their cytotoxic and antiproliferative effects.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol: Trypan Blue Dye Exclusion Assay for Cytotoxicity

  • Cell Preparation: After treating cells with the benzofuran derivative, detach the cells (if adherent) and prepare a single-cell suspension.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells.

The combination of these assays provides a self-validating system, where the MTT assay measures metabolic activity as an indicator of viability and the Trypan Blue assay directly visualizes membrane integrity.

Table 1: Cytotoxic Activity of Selected Benzofuran Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
1 K562 (Leukemia)20-85[1]
2 MOLT-4 (Leukemia)20-85[1]
3 HeLa (Cervical)20-85[1]
4 HCT116 (Colon)2.91 (p53-null)[2]
5 MCF-7 (Breast)7.70[2]
6 SQ20B (Head and Neck)0.46[2]

Antimicrobial Applications of Benzofurans

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. Benzofuran derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi.[3]

Structure-Activity Relationship (SAR) in Antimicrobial Benzofurans

The antimicrobial potency of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core.

  • Halogenation: The introduction of halogen atoms, particularly at the para position of a phenyl ring attached to the benzofuran scaffold, can enhance antimicrobial activity.[1]

  • Hydroxyl Groups: The presence of hydroxyl groups can also contribute to increased potency, potentially through hydrogen bonding interactions with the target enzyme or protein.[3]

  • Heterocyclic Moieties: The fusion or linkage of other heterocyclic rings, such as pyrazoline or thiazole, to the benzofuran core has been shown to be essential for potent antimicrobial activity in some derivatives.[3]

Evaluation of Antimicrobial Activity

Standardized methods are crucial for determining the in vitro efficacy of new antimicrobial compounds.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution of Compound: Prepare a series of twofold dilutions of the benzofuran derivative in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This protocol is a self-validating system as it includes positive (no drug) and negative (no inoculum) controls, and the twofold dilution series provides a clear endpoint.

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
7 Staphylococcus aureus12.5[6]
8 Escherichia coli25[6]
9 Salmonella typhimurium12.5[6]
10 Penicillium italicum12.5[6]
11 Colletotrichum musae12.5-25[6]
12 Listeria monocytogenes4.42 (MIC)[4]

Neuroprotective Applications of Benzofurans

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing unmet medical need. Benzofuran derivatives have shown promise as neuroprotective agents by targeting multiple pathological processes, including excitotoxicity, amyloid-β (Aβ) aggregation, and neuroinflammation.[2]

Modulation of Neuropathological Pathways
  • NMDA Receptor Antagonism and Anti-Excitotoxicity: Overactivation of N-methyl-D-aspartate (NMDA) receptors by the neurotransmitter glutamate leads to excessive calcium influx and subsequent neuronal death, a process known as excitotoxicity. Certain benzofuran-2-carboxamide derivatives have demonstrated the ability to protect neurons from NMDA-induced excitotoxicity.[7]

  • Inhibition of Amyloid-β Aggregation: The aggregation of Aβ peptides into toxic oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease. Several 2-arylbenzofuran derivatives have been shown to inhibit Aβ aggregation.[8]

  • Modulation of Neuroinflammatory Pathways: Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes to neuronal damage in neurodegenerative diseases. The NF-κB signaling pathway is a key regulator of the inflammatory response. Benzofuran compounds have the potential to modulate this pathway, thereby reducing the production of pro-inflammatory cytokines.[5]

Neuroprotective_Mechanisms cluster_pathways Pathological Processes cluster_benzofurans Benzofuran Derivatives cluster_outcomes Therapeutic Outcomes Excitotoxicity Excitotoxicity (NMDA Receptor Overactivation) Neuroprotection Neuroprotection Abeta Amyloid-β Aggregation Neuroinflammation Neuroinflammation (NF-κB Activation) Benzofuran Benzofuran Benzofuran->Excitotoxicity inhibit Benzofuran->Abeta inhibit Benzofuran->Neuroinflammation modulate

Caption: Multifaceted neuroprotective mechanisms of benzofuran derivatives.

Evaluation of Neuroprotective Activity

Assessing the neuroprotective effects of benzofuran derivatives requires specialized in vitro models that recapitulate key aspects of neurodegenerative pathologies.

Experimental Protocol: NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons

  • Primary Neuron Culture: Isolate and culture primary cortical neurons from embryonic rodents.

  • Compound Pre-treatment: Pre-treat the cultured neurons with various concentrations of the benzofuran derivative for a specified time.

  • NMDA Exposure: Expose the neurons to a toxic concentration of NMDA to induce excitotoxicity.

  • Viability Assessment: After the NMDA exposure, assess neuronal viability using methods such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

  • Aβ Preparation: Prepare a solution of synthetic Aβ peptide (e.g., Aβ₄₂) in a suitable buffer.

  • Incubation with Compound: Incubate the Aβ solution with and without various concentrations of the benzofuran derivative under conditions that promote aggregation (e.g., 37°C with agitation).

  • ThT Fluorescence Measurement: At various time points, take aliquots of the incubation mixtures and add them to a solution of Thioflavin T (ThT). Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). ThT fluorescence increases significantly upon binding to amyloid fibrils.

  • Data Analysis: Plot the ThT fluorescence intensity over time to generate aggregation kinetics curves. Determine the extent of inhibition and the effect on the lag phase of aggregation.

Conclusion and Future Directions

The benzofuran scaffold has unequivocally demonstrated its value as a versatile platform for the development of novel therapeutic agents. The diverse biological activities of its derivatives, spanning from anticancer and antimicrobial to neuroprotective effects, underscore the immense potential of this chemical class. This guide has provided a comprehensive overview of the synthetic methodologies, mechanisms of action, and evaluation protocols that are essential for advancing benzofuran-based drug discovery programs.

Future research should focus on several key areas. The exploration of novel synthetic strategies to access more complex and diverse benzofuran libraries will be crucial for expanding the chemical space and identifying compounds with improved potency and selectivity. A deeper understanding of the specific molecular interactions between benzofuran derivatives and their biological targets, aided by computational modeling and structural biology, will facilitate rational drug design. Furthermore, the development of more sophisticated in vitro and in vivo models that better mimic human diseases will be essential for validating the therapeutic efficacy and safety of these promising compounds. As our understanding of the multifaceted nature of diseases such as cancer and neurodegeneration grows, the ability of benzofuran derivatives to modulate multiple signaling pathways may prove to be a significant therapeutic advantage.

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A Comprehensive Spectroscopic and Structural Elucidation of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde is a member of the benzofuran family, a class of heterocyclic compounds that are constituents of many natural products and form the backbone of numerous pharmacologically active molecules. The unique arrangement of a methoxy, a methyl, and a carbaldehyde group on the benzofuran scaffold imparts specific chemical and physical properties that are of significant interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, quality control, and for elucidating its role in various chemical transformations.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₁₁H₁₀O₃, Molecular Weight: 190.19 g/mol , CAS: 10410-28-3).[1] While experimental spectra for this specific molecule are not widely available in public spectral databases, this guide leverages established spectroscopic principles and data from closely related analogs to provide a detailed and predictive interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure

The structural framework and atom numbering scheme for this compound, essential for the subsequent spectroscopic assignments, are presented below.

Figure 1: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides critical information about the electronic environment of hydrogen atoms within a molecule. Based on the analysis of similar benzofuran structures, the predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~10.10Singlet1HH-9 (CHO)Aldehydic protons are highly deshielded and typically appear as singlets in this region.
~7.50Doublet1HH-4Aromatic proton ortho to the furan ring, expected to be downfield.
~7.10Doublet of doublets1HH-5Aromatic proton coupled to both H-4 and H-7.
~6.90Doublet1HH-7Aromatic proton ortho to the methoxy group, expected to be upfield due to electron-donating effect.
~3.90Singlet3HH-10 (OCH₃)Methoxy protons are singlets and typically appear in this region.
~2.60Singlet3HH-8 (CH₃)Methyl protons on the furan ring, deshielded by the aromatic system.

Expertise & Experience: Interpreting the Predicted ¹H NMR Spectrum

The predicted chemical shifts are based on the electronic effects of the substituents on the benzofuran core. The aldehyde proton (H-9) is expected at a significantly downfield shift (~10.10 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons (H-4, H-5, and H-7) will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. H-4, being ortho to the electron-withdrawing furan oxygen, is predicted to be the most downfield of the aromatic protons. H-7, ortho to the electron-donating methoxy group, is expected to be the most upfield. The methoxy (H-10) and methyl (H-8) protons will appear as sharp singlets, with the methoxy protons at a characteristic chemical shift around 3.90 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information on the carbon skeleton of the molecule. The predicted ¹³C NMR spectrum for this compound is summarized below.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentJustification
~185.0C-9 (CHO)Carbonyl carbons of aldehydes are highly deshielded.
~160.0C-6Aromatic carbon attached to the electron-donating methoxy group.
~155.0C-7aQuaternary carbon of the benzofuran ring system.
~148.0C-2Carbon of the furan ring attached to the aldehyde group.
~130.0C-3aQuaternary carbon of the benzofuran ring system.
~125.0C-4Aromatic carbon.
~120.0C-3Carbon of the furan ring attached to the methyl group.
~115.0C-5Aromatic carbon.
~95.0C-7Aromatic carbon ortho to the methoxy group, shielded.
~56.0C-10 (OCH₃)Methoxy carbon.
~10.0C-8 (CH₃)Methyl carbon.

Expertise & Experience: Rationale for ¹³C NMR Chemical Shift Predictions

The chemical shifts in the ¹³C NMR spectrum are influenced by the hybridization and electronic environment of each carbon atom. The aldehyde carbonyl carbon (C-9) is expected to have the most downfield chemical shift. The aromatic carbons will appear in the typical range of 100-160 ppm, with their specific shifts influenced by the substituents. C-6, bonded to the oxygen of the methoxy group, will be significantly downfield. Conversely, C-7, ortho to the methoxy group, will be shifted upfield due to the electron-donating resonance effect. The carbons of the furan ring (C-2 and C-3) and the quaternary carbons (C-3a and C-7a) will have distinct chemical shifts based on their position within the heterocyclic system. The aliphatic methoxy (C-10) and methyl (C-8) carbons will appear at the most upfield positions.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are presented below.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretch (aliphatic)
~2830, ~2730MediumC-H stretch (aldehyde)
~1680StrongC=O stretch (aldehyde)
~1610, ~1580Medium-StrongC=C stretch (aromatic)
~1270StrongC-O stretch (aryl ether)
~1100MediumC-O stretch (furan)

Trustworthiness: The Self-Validating Nature of IR Spectroscopy

The presence of a strong absorption band around 1680 cm⁻¹ is a key indicator of the carbonyl group of the aldehyde. This is further confirmed by the appearance of two medium intensity C-H stretching bands around 2830 cm⁻¹ and 2730 cm⁻¹, a characteristic feature of aldehydes known as Fermi resonance. The aromatic C=C stretching vibrations will appear in the 1610-1580 cm⁻¹ region. The strong band around 1270 cm⁻¹ is indicative of the aryl-O stretching of the methoxy group. The combination of these specific bands provides a high degree of confidence in the identification of the key functional groups within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The GC-MS data available from PubChem indicates a molecular ion peak ([M]⁺) at m/z 190, which is consistent with the molecular formula C₁₁H₁₀O₃.[2] Other significant fragments are observed at m/z 189, 175, and 68.[2]

Proposed Fragmentation Pathway

G M [M]⁺˙ m/z 190 M_minus_H [M-H]⁺ m/z 189 M->M_minus_H - H˙ M_minus_CH3 [M-CH₃]⁺ m/z 175 M->M_minus_CH3 - CH₃˙ Fragment_C [C₅H₄O]⁺˙ m/z 68 M->Fragment_C Retro-Diels-Alder (hypothetical) Fragment_A Fragment A m/z 161 M_minus_H->Fragment_A - CO Fragment_B Fragment B m/z 133 Fragment_A->Fragment_B - CO

Figure 2: Proposed mass spectral fragmentation pathway for this compound.

Authoritative Grounding: Elucidating the Fragmentation

The fragmentation of benzofuran derivatives in mass spectrometry often involves characteristic losses. The peak at m/z 189 likely corresponds to the loss of a hydrogen radical ([M-H]⁺), a common fragmentation for aldehydes. The fragment at m/z 175 can be attributed to the loss of a methyl radical ([M-CH₃]⁺) from the molecular ion. Further fragmentation could involve the loss of carbon monoxide (CO) from the [M-H]⁺ ion to give a fragment at m/z 161, which can then lose another CO to yield a fragment at m/z 133. The fragment at m/z 68 is more difficult to assign definitively without higher resolution data but could potentially arise from a retro-Diels-Alder type cleavage of the furan ring.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed in this guide. These protocols are based on standard laboratory practices and are designed to yield high-quality, reproducible data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Dissolve Dissolve ~5-10 mg in ~0.7 mL CDCl₃ Filter Filter into NMR tube Dissolve->Filter Tune Tune and shim the spectrometer Filter->Tune Acquire_H1 Acquire ¹H spectrum (e.g., 16 scans) Tune->Acquire_H1 Acquire_C13 Acquire ¹³C spectrum (e.g., 1024 scans) Acquire_H1->Acquire_C13 FT Fourier Transform Acquire_C13->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (0 ppm) Baseline->Reference Integrate Integrate ¹H spectrum Reference->Integrate

Figure 3: Workflow for NMR data acquisition and processing.

2. Infrared (IR) Spectroscopy

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition (FT-IR) cluster_proc Data Processing Place Place small amount of solid on ATR crystal Apply Apply pressure with anvil Background Collect background spectrum Apply->Background Sample Collect sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) Background->Sample ATR_correct Apply ATR correction Sample->ATR_correct Baseline Baseline Correction ATR_correct->Baseline Peak_pick Identify peak wavenumbers Baseline->Peak_pick

Figure 4: Workflow for Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

G cluster_prep Sample Preparation cluster_acq GC Separation & MS Detection cluster_proc Data Analysis Dissolve Dissolve ~1 mg in 1 mL DCM Inject Inject 1 µL into GC Dissolve->Inject GC_program GC temperature program (e.g., 50-250°C) Inject->GC_program MS_scan MS scan range (e.g., m/z 40-400) GC_program->MS_scan TIC Extract Total Ion Chromatogram (TIC) MS_scan->TIC Mass_spec Obtain mass spectrum of the peak TIC->Mass_spec Library Compare with spectral libraries Mass_spec->Library

Figure 5: Workflow for GC-MS analysis.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound. While direct experimental data is limited, the predictive analysis, grounded in fundamental spectroscopic principles and comparison with analogous structures, offers a robust framework for the identification and structural elucidation of this compound. The provided protocols serve as a reliable starting point for researchers aiming to acquire and interpret their own experimental data. This comprehensive guide is intended to be a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of benzofuran derivatives.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Oakwood Chemical. 6-Methoxy-3-methyl-benzofuran-2-carbaldehyde. [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2010). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 67(4), 357-365.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl- and N-Propyl- Analogues. Microgram Journal, 9(1), 40-48. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Molecular Structure and Spectroscopic Overview

6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde possesses a rigid benzofuran core with key substituents that give rise to a distinct NMR fingerprint. The aromatic ring is substituted with a methoxy group, while the furan ring is substituted with a methyl and a carbaldehyde group. These functional groups significantly influence the electron distribution within the molecule, thereby affecting the chemical shifts of the corresponding protons and carbons.

Molecular Structure:

Figure 1: Structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals for the aromatic protons, the aldehyde proton, the methoxy protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents (electron-donating methoxy group and electron-withdrawing aldehyde group) and the inherent aromaticity of the benzofuran system.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-4~ 7.3 - 7.5d~ 2.0Located ortho to the electron-donating oxygen of the furan ring and meta to the methoxy group. Expected to be a doublet due to coupling with H-5.
H-5~ 6.9 - 7.1ddJ(H5-H4) ≈ 2.0, J(H5-H7) ≈ 8.5Positioned ortho to the electron-donating methoxy group, leading to a more upfield shift. It will appear as a doublet of doublets due to coupling with H-4 and H-7.
H-7~ 7.6 - 7.8d~ 8.5Situated ortho to the electron-withdrawing furan ring and meta to the methoxy group. Expected to be a doublet from coupling with H-5.
2-CHO~ 9.8 - 10.0s-The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, appearing as a sharp singlet.
6-OCH₃~ 3.8 - 4.0s-The methoxy group protons are shielded compared to aromatic protons and will appear as a singlet. The chemical shift is consistent with methoxy groups attached to aromatic rings.[1]
3-CH₃~ 2.4 - 2.6s-The methyl group protons on the furan ring will be slightly deshielded due to the aromatic nature of the ring and will appear as a singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all eleven carbon atoms in the molecule. The chemical shifts are predicted based on the hybridization of the carbon atoms and the electronic environment created by the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~ 150 - 155Attached to the electronegative oxygen of the furan ring and the electron-withdrawing aldehyde group.
C-3~ 125 - 130Substituted with a methyl group and part of the furan ring.
C-3a~ 120 - 125Bridgehead carbon of the fused ring system.
C-4~ 110 - 115Aromatic carbon ortho to the furan oxygen and meta to the methoxy group.
C-5~ 100 - 105Aromatic carbon ortho to the electron-donating methoxy group, expected to be significantly shielded.
C-6~ 160 - 165Aromatic carbon directly attached to the electron-donating methoxy group.
C-7~ 115 - 120Aromatic carbon ortho to the furan ring fusion and meta to the methoxy group.
C-7a~ 155 - 160Bridgehead carbon attached to the furan oxygen.
2-CHO~ 185 - 190The carbonyl carbon of the aldehyde group is highly deshielded.
6-OCH₃~ 55 - 60The carbon of the methoxy group.[1]
3-CH₃~ 10 - 15The carbon of the methyl group attached to the furan ring.

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other common NMR solvents like DMSO-d₆ or Acetone-d₆ can also be used depending on solubility and the desired chemical shift dispersion.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a standard 400 MHz or 500 MHz spectrometer.

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16 scans, depending on the sample concentration.

  • Spectral Width (SW): 0-12 ppm.

¹³C NMR:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is often necessary for quaternary carbons to fully relax.

  • Number of Scans (NS): 1024-4096 scans or more, depending on the concentration, to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): 0-220 ppm.

2D NMR Experiments:

To confirm the assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Data Processing and Interpretation Workflow

The following workflow outlines the steps for processing the raw NMR data and interpreting the spectra to elucidate the molecular structure.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation & Assignment A Prepare Sample B Acquire 1D ¹H Spectrum A->B C Acquire 1D ¹³C Spectrum A->C D Acquire 2D NMR (COSY, HSQC, HMBC) A->D E Fourier Transform B->E C->E D->E F Phase Correction E->F G Baseline Correction F->G H Integration (¹H) G->H I Peak Picking G->I J Assign ¹H Signals (Chemical Shift, Multiplicity, Integration) H->J I->J K Assign ¹³C Signals (Chemical Shift) I->K L Correlate ¹H-¹H (COSY) J->L M Correlate ¹H-¹³C (HSQC) J->M N Correlate ¹H-¹³C (long-range) (HMBC) J->N K->M K->N O Final Structure Verification L->O M->O N->O

Sources

mass spectrometry analysis of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Introduction

This compound is a substituted benzofuran, a heterocyclic compound class prevalent in medicinal chemistry and natural products. The structural characterization of such molecules is a critical step in drug discovery, synthesis verification, and quality control. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information from minute sample quantities.[1] This guide provides a comprehensive framework for the analysis of this compound, detailing the strategic selection of experimental parameters and the interpretation of resulting spectral data. We will explore the causal relationships behind methodological choices, from sample preparation to advanced structural elucidation techniques, to provide researchers with a self-validating protocol for confident analysis.

Analyte Profile: this compound

A thorough understanding of the analyte's physicochemical properties is the foundation for method development. These properties dictate the optimal choices for sample preparation, ionization technique, and chromatographic conditions.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Molecular Formula C₁₁H₁₀O₃PubChem[2]
Molecular Weight 190.19 g/mol PubChem[2]
Exact Mass 190.062994 DaPubChem[2]
Structure CC1=C(OC2=C1C=CC(=C2)OC)C=O (SMILES)PubChem[2]

The presence of a polar carbaldehyde group and a methoxy ether group, combined with a largely nonpolar aromatic backbone, renders the molecule suitable for a variety of ionization techniques.

Core Principles: Selecting the Right MS Approach

The choice of ionization source and mass analyzer is dictated by the analytical goal. For routine identification, a nominal mass instrument may suffice, but for definitive structural elucidation and impurity profiling, high-resolution accurate-mass (HRAM) systems are indispensable.[3][4]

  • Ionization Techniques:

    • Electron Ionization (EI): A hard ionization technique that involves bombarding the analyte with high-energy electrons. This method is highly reproducible and creates extensive fragmentation, generating a characteristic "fingerprint" spectrum ideal for library matching.[5][6] It is typically coupled with Gas Chromatography (GC-MS).

    • Electrospray Ionization (ESI): A soft ionization technique that generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. ESI is ideal for confirming molecular weight and is the standard for Liquid Chromatography (LC-MS) analyses.[7][8] A notable consideration for aromatic aldehydes like our target is the potential formation of unexpected adducts; for instance, analysis using methanol can sometimes generate an [M+15]⁺ ion.[9]

  • Mass Analyzers:

    • Quadrupole: A robust, cost-effective mass filter, often used for targeted analysis and as the initial selection stage in tandem mass spectrometry (MS/MS).[10]

    • Time-of-Flight (TOF): Offers high mass resolution and accuracy, enabling the determination of elemental composition.[10]

    • Orbitrap: Provides exceptionally high resolution and mass accuracy, making it a powerful tool for distinguishing between isobaric compounds and confirming molecular formulas with high confidence.[11]

Comprehensive Experimental Workflow

This section details a self-validating protocol for the analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation P1 1. Solubilization (1 mg/mL in ACN or MeOH) P2 2. Dilution (to 1-10 µg/mL) P1->P2 P3 3. Filtration (0.22 µm PTFE filter) P2->P3 A1 4. Ionization (ESI+ or EI) P3->A1 A2 5. Full Scan MS (m/z 50-300) A1->A2 A3 6. Tandem MS (MS/MS) (Isolate m/z 190/191) A2->A3 D1 7. Molecular Ion Confirmation (HRAM for Formula) A3->D1 D2 8. Fragmentation Analysis (Structural Elucidation) D1->D2

Caption: General workflow for MS analysis.

Step-by-Step Experimental Protocol
  • Sample Solubilization:

    • Rationale: The analyte must be in solution for analysis.[12] Volatile organic solvents are preferred for compatibility with both LC-MS and GC-MS.[13]

    • Protocol: Accurately weigh and dissolve the sample in a high-purity solvent such as acetonitrile or methanol to a stock concentration of 1 mg/mL.[14] Ensure complete dissolution.

  • Dilution:

    • Rationale: High concentrations can lead to detector saturation and ion suppression effects. Dilution brings the analyte into the optimal linear range of the instrument.

    • Protocol: Perform a serial dilution of the stock solution with the same solvent to a final working concentration of approximately 1-10 µg/mL.

  • Filtration and Vialing:

    • Rationale: Particulates can clog instrument tubing and columns. Proper vial selection prevents contamination.[15]

    • Protocol: Filter the final solution through a 0.22 µm PTFE syringe filter into a clean glass autosampler vial.[16] Plastic vials should be avoided as solvents can leach plasticizers.[16]

  • Instrumentation and Data Acquisition (LC-MS/MS Example):

    • Rationale: Coupling liquid chromatography to the mass spectrometer allows for separation from any potential impurities before analysis.

    • LC System:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

      • Flow Rate: 0.3 mL/min.

    • MS System (Q-TOF or Orbitrap):

      • Ionization Mode: ESI Positive.

      • Scan Range: m/z 50-300.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

      • Full Scan (MS1): Acquire high-resolution data to determine the accurate mass of the parent ion.

      • Tandem MS (MS2): Isolate the protonated molecule ([M+H]⁺ at m/z 191.07) and fragment it using collision-induced dissociation (CID) with a normalized collision energy of 10-40 eV to obtain structural information.[17][18]

Data Interpretation: Decoding the Mass Spectrum

The mass spectrum provides a wealth of information. The primary goals are to confirm the molecular weight and elucidate the structure through fragmentation patterns.

Molecular Ion Confirmation

Using HRAMS, the measured mass of the protonated molecule should align with its theoretical exact mass.

Ion SpeciesTheoretical m/zExpected Observation
[M]⁺• (EI)190.0630Radical cation observed in GC-MS.
[M+H]⁺ (ESI)191.0703Protonated molecule observed in LC-MS.

A mass error of < 5 ppm between the measured and theoretical mass provides high confidence in the elemental formula C₁₁H₁₀O₃.[3]

Fragmentation Analysis

The fragmentation of this compound is predictable based on its functional groups. The benzofuran core, aldehyde, methoxy, and methyl groups all serve as potential cleavage points.[5][7][19]

G M [M+H]⁺ m/z 191.07 F1 Loss of H• (from aldehyde) m/z 190.06 M->F1 -H• F2 Loss of CH₃• (from methyl or methoxy) m/z 176.05 M->F2 -CH₃• F3 Loss of CO (from aldehyde) m/z 163.08 M->F3 -CO F4 Loss of CHO• (aldehyde radical) m/z 162.07 M->F4 -CHO• F5 Loss of CH₃• then CO m/z 148.04 F2->F5 -CO

Caption: Predicted ESI fragmentation pathway.

Key Predicted Fragments and Their Origins:

Fragment m/z (ESI)Proposed LossNeutral Loss FormulaStructural Rationale
190.06H•HLoss of the labile aldehyde proton radical.
176.05CH₃•CH₃Loss of the methyl radical from the 3-position is a common alpha-cleavage.[5]
163.08COCOLoss of carbon monoxide from the aldehyde group is a characteristic fragmentation for aromatic aldehydes.
162.07CHO•CHOLoss of the entire formyl radical.
148.04CH₃• + COCH₃, COSequential loss, indicating the initial loss of the methyl group followed by decarbonylation.

Studies on related benzofuran structures show that the loss of CO is a dominant fragmentation pathway, often occurring from the heterocyclic ring itself under higher energy conditions, which can be explored with MSⁿ experiments.[7][8][19]

Conclusion

The mass spectrometric analysis of this compound is a systematic process that leverages a foundational understanding of the analyte's chemistry and the principles of mass spectrometry. By employing a workflow that begins with meticulous sample preparation and progresses through high-resolution mass analysis and tandem MS, researchers can achieve unambiguous identification and detailed structural characterization. The interpretation of fragmentation patterns, guided by established chemical principles, provides the final piece of the puzzle, confirming the molecular architecture. This guide serves as a robust framework for drug development professionals and scientists, enabling confident and accurate analysis of this and structurally related compounds.

References

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  • Ren, Y., Li, Z., Xu, Y., & Guo, Y. (2018). Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Analytical and Bioanalytical Chemistry, 410(21), 5223–5231. Available at: [Link]

  • Gault, J., Donlan, J. A., Liko, I., Hopper, J. T. S., Allison, T. M., & Robinson, C. V. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13(4), 333–336. Available at: [Link]

  • He, L., & Hakimi, B. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(23), 8527. Available at: [Link]

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  • Dias, H. J., Baguenard, M., Crevelin, E. J., Palaretti, V., Gates, P. J., Vessecchia, R., & Crotti, A. E. M. (2020). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 55(2), e4304. Available at: [Link]

  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]

  • Schymanski, E. L., Jeon, J., Gulde, R., Fenner, K., Ruff, M., Singer, H. P., & Hollender, J. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. Available at: [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

  • El-Kashef, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1546. Available at: [Link]

  • Kiremire, B. T., & Gara, M. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. American Journal of Analytical Chemistry, 2(4), 463-471. Available at: [Link]

  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-benzofuran carboxaldehyde. Available at: [Link]

  • ResearchGate. (n.d.). High Resolution Tandem Mass Spectrometry for Structural Biochemistry. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). Mass spectrometry in structural and stereochemical problems. CLXXXIII. A study of the electron impact induced fragmentation of aliphatic aldehydes. Available at: [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

  • NIST. (n.d.). Benzofuran. NIST WebBook. Available at: [Link]

  • Kumar, P., Kumar, P., & Kumar, P. (2012). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Journal of Clinical and Diagnostic Research, 6(4), 746-750. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Available at: [Link]

  • The Proteomics Resource Center. (2022, September 8). Quickly Understand Tandem Mass Spectrometry (MS/MS). YouTube. Available at: [Link]

  • Harvard Center for Mass Spectrometry. (n.d.). Sample Preparation. Available at: [Link]

  • Pop, A., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Journal of Mass Spectrometry, 42(6), 748-755. Available at: [Link]

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An In-Depth Technical Guide to the Infrared Spectroscopy of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. As a benzofuran derivative, this compound is part of a class of molecules known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. A thorough understanding of its vibrational properties through IR spectroscopy is fundamental for its identification, quality control, and the elucidation of its chemical behavior in various applications.

This document moves beyond a simple recitation of spectral data, offering a detailed interpretation of the vibrational modes associated with each functional group within the molecule. The causality behind experimental choices in sample preparation and spectral acquisition is explained to ensure scientific integrity and reproducibility.

Molecular Structure and its Spectroscopic Implications

This compound possesses a rigid, planar benzofuran core, substituted with a methoxy group at the 6-position, a methyl group at the 3-position, and a carbaldehyde (formyl) group at the 2-position. The molecular formula is C₁₁H₁₀O₃, and its molecular weight is 190.19 g/mol [1].

The key functional groups that dictate the compound's infrared spectrum are:

  • Aromatic Benzofuran System: The fused benzene and furan rings give rise to characteristic aromatic C-H and C=C stretching and bending vibrations.

  • Aldehyde Group (-CHO): The carbonyl (C=O) and the adjacent C-H bond of the aldehyde are highly diagnostic in IR spectroscopy.

  • Methoxy Group (-OCH₃): The C-O ether linkage and the methyl C-H bonds will have distinct absorption bands.

  • Methyl Group (-CH₃): The C-H bonds of the methyl group will exhibit characteristic stretching and bending vibrations.

The conjugation of the aldehyde's carbonyl group with the benzofuran ring is expected to influence the position of its characteristic C=O stretching frequency, a key feature in the spectral analysis.

Experimental Protocol: Acquiring a High-Fidelity Infrared Spectrum

The acquisition of a clean and reproducible IR spectrum is paramount for accurate analysis. For a solid sample such as this compound, two primary methods are recommended: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).

Potassium Bromide (KBr) Pellet Method

This traditional transmission method provides a high-quality spectrum when executed correctly.

Protocol:

  • Sample Preparation: Finely grind 1-2 mg of the sample in an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the ground sample. KBr is used as it is transparent in the mid-IR region.

  • Homogenization: Gently mix the sample and KBr to ensure a uniform distribution.

  • Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Causality: The objective is to disperse the analyte molecules within the KBr matrix to minimize light scattering and obtain sharp absorption bands. The transparency of the pellet is a direct indicator of the quality of the sample preparation.

Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation.

Protocol:

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal surface.

  • Analysis: Acquire the FTIR spectrum.

Causality: The IR beam undergoes total internal reflection within the ATR crystal, creating an evanescent wave that penetrates a few micrometers into the sample. This interaction provides a spectrum of the sample's surface. Good contact is crucial for a strong signal.

Visualizing the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis FTIR Analysis start Start: Solid Sample kbr KBr Pellet Method start->kbr Transmission atr ATR Method start->atr Reflectance grind Grind Sample (1-2 mg) kbr->grind place_atr Place on ATR Crystal atr->place_atr mix Mix with KBr (100-200 mg) grind->mix press Press into Pellet mix->press acquire Acquire Spectrum press->acquire apply_pressure Apply Pressure place_atr->apply_pressure apply_pressure->acquire process Process Data (Baseline Correction, etc.) acquire->process interpret Interpret Spectrum process->interpret end End: Spectral Data interpret->end

Caption: Experimental workflow for obtaining the IR spectrum of a solid sample.

Interpretation of the Infrared Spectrum

The infrared spectrum of this compound can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Functional Group Region (4000-1500 cm⁻¹)

This region is characterized by the stretching vibrations of specific bonds and is highly diagnostic for the identification of functional groups.

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity Rationale and Expert Insights
~3100-3000C-H StretchAromatic (Benzofuran Ring)Medium to WeakThe C-H bonds on the aromatic ring will show stretching vibrations at wavenumbers slightly higher than those of aliphatic C-H bonds.
~2950-2850C-H StretchAliphatic (Methyl & Methoxy)MediumThese bands arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl and methoxy groups.
~2850 and ~2750C-H StretchAldehydeWeak to MediumThe presence of two distinct bands, often referred to as a "Fermi doublet," is a hallmark of an aldehyde C-H stretch and is crucial for distinguishing it from other carbonyl-containing compounds.[2][3][4]
~1705-1685C=O StretchAromatic AldehydeStrong, SharpThe carbonyl stretch is typically one of the most intense peaks in the spectrum.[5] For an aromatic aldehyde, this peak is shifted to a lower wavenumber compared to a saturated aldehyde (~1730 cm⁻¹) due to the resonance effect of the aromatic ring, which weakens the C=O bond.[2][3][4]
~1600-1450C=C StretchAromatic (Benzofuran Ring)Medium to StrongThe benzofuran ring will exhibit several bands in this region due to the stretching vibrations of the carbon-carbon double bonds within the aromatic system.[6]
Fingerprint Region (1500-400 cm⁻¹)

This region contains complex vibrations, including bending and skeletal modes, that are unique to the molecule as a whole.

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity Rationale and Expert Insights
~1470-1430C-H BendMethyl & MethoxyMediumAsymmetric and symmetric bending (scissoring) vibrations of the C-H bonds in the methyl and methoxy groups.
~1390-1370C-H BendMethylMediumThe "umbrella" bending mode of the methyl group often appears in this region.
~1260-1000C-O StretchAryl-Alkyl Ether & FuranStrongThis region will likely contain strong absorptions from the asymmetric and symmetric stretching of the C-O-C linkage of the methoxy group and the C-O-C of the furan ring.
Below 900C-H Out-of-Plane BendAromatic (Benzofuran Ring)Medium to StrongThe substitution pattern on the benzene ring influences the position and number of these bands, providing structural information.

Visualizing the Molecular Vibrations

molecular_vibrations cluster_stretching Stretching Vibrations cluster_bending Bending Vibrations molecule This compound CH_aro Aromatic C-H (~3100-3000 cm⁻¹) molecule->CH_aro CH_ali Aliphatic C-H (~2950-2850 cm⁻¹) molecule->CH_ali CH_ald Aldehyde C-H (~2850 & ~2750 cm⁻¹) molecule->CH_ald CO_ald Aldehyde C=O (~1705-1685 cm⁻¹) molecule->CO_ald CC_aro Aromatic C=C (~1600-1450 cm⁻¹) molecule->CC_aro CO_ether Ether C-O (~1260-1000 cm⁻¹) molecule->CO_ether CH_bend_ali Aliphatic C-H (~1470-1370 cm⁻¹) molecule->CH_bend_ali CH_bend_aro Aromatic C-H (Below 900 cm⁻¹) molecule->CH_bend_aro

Caption: Key vibrational modes of this compound.

Conclusion

The infrared spectrum of this compound provides a rich source of information for its structural confirmation and purity assessment. The key diagnostic peaks include the characteristic Fermi doublet of the aldehyde C-H stretch, the strong carbonyl absorption shifted to a lower frequency by conjugation, and the prominent C-O stretching bands of the methoxy and furan ether linkages. A systematic approach to sample preparation and spectral interpretation, as outlined in this guide, will enable researchers, scientists, and drug development professionals to confidently utilize infrared spectroscopy in their work with this important benzofuran derivative.

References

  • McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning. [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

  • LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 22-27. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

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Methodological & Application

Synthesis of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthetic pathways for obtaining 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The benzofuran scaffold is a core structure in numerous biologically active compounds, and the targeted aldehyde functionality at the 2-position serves as a versatile handle for further molecular elaboration.[1][2] This document provides a robust, two-step synthetic approach, beginning with the construction of the benzofuran core, followed by regioselective formylation.

Introduction to Benzofuran Derivatives

Benzofuran derivatives are a prominent class of oxygen-containing heterocyclic compounds ubiquitously found in nature and synthetic molecules. They exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The inherent biological significance of the benzofuran nucleus has established it as a privileged scaffold in the design and development of novel therapeutic agents.

Strategic Approach to Synthesis

The synthesis of this compound is strategically divided into two primary stages:

  • Formation of the Benzofuran Core: Synthesis of the precursor, 6-methoxy-3-methyl-1-benzofuran, via a Perkin-Oglialoro-type reaction.

  • Formylation of the Benzofuran: Introduction of the carbaldehyde group at the C2 position of the benzofuran ring using the Vilsmeier-Haack reaction.

This approach allows for a modular and efficient synthesis, with each step being well-established in organic chemistry.

Synthesis_Strategy Start p-Methoxyphenol + Chloroacetone Step1 Step 1: Perkin-Oglialoro Benzofuran Synthesis Start->Step1 Intermediate 6-Methoxy-3-methyl-1-benzofuran Step1->Intermediate Step2 Step 2: Vilsmeier-Haack Formylation Intermediate->Step2 Product This compound Step2->Product

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of 6-Methoxy-3-methyl-1-benzofuran

The construction of the 6-methoxy-3-methyl-1-benzofuran core is achieved through the reaction of p-methoxyphenol with chloroacetone in the presence of a base. This reaction proceeds via an initial O-alkylation followed by an intramolecular cyclization.

Protocol 1: Synthesis of 6-Methoxy-3-methyl-1-benzofuran

Materials:

  • p-Methoxyphenol

  • Chloroacetone

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of p-methoxyphenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • To this suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-methoxy-3-methyl-1-benzofuran.

Expert Insights: The use of a slight excess of chloroacetone ensures complete consumption of the starting phenol. Anhydrous conditions are crucial to prevent side reactions. The basic workup is necessary to remove any unreacted phenolic starting material.

Part 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] In this step, 6-methoxy-3-methyl-1-benzofuran is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C2 position.

Vilsmeier_Haack_Mechanism Reagents DMF + POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Reagents->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Aromatic Substitution at C2 Vilsmeier_Reagent->Electrophilic_Attack Benzofuran 6-Methoxy-3-methyl-1-benzofuran Benzofuran->Electrophilic_Attack Iminium_Salt Iminium Salt Intermediate Electrophilic_Attack->Iminium_Salt Hydrolysis Aqueous Workup (Hydrolysis) Iminium_Salt->Hydrolysis Product This compound Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Protocol 2: Vilsmeier-Haack Formylation of 6-Methoxy-3-methyl-1-benzofuran

Materials:

  • 6-Methoxy-3-methyl-1-benzofuran

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 6-methoxy-3-methyl-1-benzofuran (1 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with stirring.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound.

Expert Insights: The Vilsmeier reagent is moisture-sensitive, and therefore, anhydrous conditions are essential for the success of this reaction. The dropwise addition of POCl₃ to DMF at low temperatures is crucial to control the exothermic reaction. The workup procedure involving quenching with ice and neutralization is critical for the hydrolysis of the intermediate iminium salt to the desired aldehyde.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Property Value Source
Molecular Formula C₁₁H₁₀O₃[1]
Molecular Weight 190.19 g/mol [1]
CAS Number 10410-28-3[1]
Appearance Solid[5]
¹H NMR (CDCl₃, ppm) δ 9.9 (s, 1H, -CHO), 7.4-6.8 (m, 3H, Ar-H), 3.8 (s, 3H, -OCH₃), 2.5 (s, 3H, -CH₃)[2] (Predicted)
¹³C NMR (CDCl₃, ppm) δ 185.0 (C=O), 160.0, 155.0, 125.0, 120.0, 115.0, 110.0, 100.0, 55.0 (-OCH₃), 10.0 (-CH₃)[2] (Predicted)
IR (KBr, cm⁻¹) ~1680 (C=O stretching)(Analogous Compound)

Troubleshooting

Issue Possible Cause Solution
Low yield in Step 1 Incomplete reactionIncrease reflux time and monitor by TLC. Ensure anhydrous conditions.
Poor quality of reagentsUse freshly distilled chloroacetone and anhydrous K₂CO₃.
Low yield in Step 2 Decomposition of Vilsmeier reagentPrepare the reagent at 0 °C and use it immediately. Ensure all glassware is flame-dried.
Incomplete hydrolysisEnsure complete neutralization during workup. Stir the quenched reaction mixture for an adequate time.
Formation of byproducts Side reactions due to moistureStrictly maintain anhydrous conditions throughout the reaction.
Incorrect stoichiometryUse the specified equivalents of reagents.

Conclusion

The synthetic route outlined in this guide provides a reliable and efficient method for the preparation of this compound. By following these detailed protocols and considering the expert insights, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and organic synthesis.

References

  • Chavan, S. S., & Shinde, D. B. (2014). Vilsmeier-Haack Reaction: A Versatile Tool in Organic Synthesis. International Journal of Pharmaceutical Sciences and Research, 5(11), 4624-4636.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Spagnolo, P., et al. (1972). Homolytic Aromatic Substitution of Heterocyclic Compounds. Part V. The Phenylation of Benzo[b]thiophen and Benzo[b]furan. Journal of the Chemical Society, Perkin 1, 556-559.
  • Organic Chemistry Portal. (n.d.). Benzofuran Synthesis. Retrieved from [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-653.
  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2011). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 68(4), 489-497.
  • Worth, B. R. (1977).
  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6754-6764.
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  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Retrieved from [Link]

  • Singh, R., & Geetanjali. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27303-27324.
  • The Good Scents Company. (n.d.). 2-benzofuran carboxaldehyde. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 6-Methoxy-3-methyl-benzofuran-2-carbaldehyde. Retrieved from [Link]

  • Perkin, W. H. (1870). On the hydride of aceto-salicyl. Journal of the Chemical Society, 23, 368-371.
  • Oglialoro, A. (1879). Sopra alcuni derivati dell'eugenolo. Gazzetta Chimica Italiana, 9, 428-435.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • El-Seedi, H. R., et al. (2020). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molecules, 25(22), 5284.

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Application Notes and Protocols: The Strategic Use of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a vast spectrum of biological activities including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] Within this important class of heterocycles, 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde stands out as a particularly versatile and powerful building block.[4][5] Its structure is primed for diverse synthetic transformations: the electron-rich benzofuran ring, activated by the C6-methoxy group, directs reactivity, while the C2-aldehyde function serves as a gateway for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth exploration of the synthesis and key applications of this aldehyde, offering field-proven insights and detailed, self-validating protocols for researchers, chemists, and professionals in drug development.

Synthesis of the Core Scaffold: this compound

The most direct and efficient method for introducing a formyl group onto an electron-rich heterocyclic system like 6-methoxy-3-methyl-1-benzofuran is the Vilsmeier-Haack reaction.[6][7][8] This reaction is prized for its reliability, use of common reagents, and generally high yields.

Causality of the Vilsmeier-Haack Reaction: The mechanism hinges on the in-situ formation of the electrophilic Vilsmeier reagent, a chlorodimethyliminium salt, from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[9][10] The electron-donating nature of the benzofuran's oxygen atom and the C6-methoxy group makes the C2 position highly nucleophilic and susceptible to electrophilic attack by the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the target aldehyde.

Vilsmeier-Haack Synthesis cluster_0 Reagent Preparation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier + POCl₃ (0°C) POCl3 POCl₃ POCl3->Vilsmeier Benzofuran 6-Methoxy-3-methyl- 1-benzofuran Iminium Iminium Salt Intermediate Benzofuran->Iminium + Vilsmeier Reagent Product Target Aldehyde Iminium->Product Aqueous Workup (H₂O)

Caption: Workflow for the Vilsmeier-Haack formylation of 6-methoxy-3-methyl-1-benzofuran.

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

Materials:

  • 6-Methoxy-3-methyl-1-benzofuran

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser

Procedure:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.2 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature at 0°C. Stir the mixture for an additional 30 minutes at 0°C to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 6-methoxy-3-methyl-1-benzofuran (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40°C for DCM) and monitor its progress by TLC (thin-layer chromatography). The reaction is typically complete within 2-4 hours.

  • Work-up and Quenching: Cool the reaction mixture back to 0°C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly add saturated NaHCO₃ solution until the effervescence ceases and the pH of the aqueous layer is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield pure this compound.

Key Synthetic Applications: Transforming the Aldehyde

The true utility of this compound lies in the reactivity of its aldehyde group. The following sections detail core transformations that leverage this functionality.

Carbon-Carbon Bond Formation: The Wittig Reaction

The Wittig reaction is an indispensable tool for converting aldehydes into alkenes, providing a robust method for carbon chain extension and the introduction of a vinyl moiety.[11][12] This transformation is fundamental for building molecular complexity.

Causality of the Wittig Reaction: The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic intermediate known as a betaine, which rapidly rearranges to a four-membered oxaphosphetane ring. The thermodynamic driving force of the reaction is the subsequent collapse of this ring to form a stable triphenylphosphine oxide byproduct and the desired alkene.[11]

Wittig Reaction Aldehyde Benzofuran Aldehyde Betaine Betaine Intermediate Aldehyde->Betaine + Ylide Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Collapse TPPO Triphenylphosphine Oxide (TPPO) Oxaphosphetane->TPPO

Caption: Mechanistic pathway of the Wittig reaction.

Protocol 2: Synthesis of 2-Alkenyl-6-methoxy-3-methyl-1-benzofurans

Materials:

  • Alkyltriphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-Butyllithium (n-BuLi), Sodium hydride (NaH))

  • This compound

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Standard work-up and purification reagents

Procedure:

  • Ylide Generation: In a flame-dried, nitrogen-purged flask, suspend the alkyltriphenylphosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0°C (or -78°C for n-BuLi).

  • Slowly add the strong base (1.05 eq). If using NaH, allow the mixture to warm to room temperature and stir until hydrogen evolution ceases. If using n-BuLi, the characteristic color of the ylide (often orange or deep red) will appear. Stir for 1 hour.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at the same temperature.

  • Reaction: After addition, allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with diethyl ether or ethyl acetate (3 x volume).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The major challenge in Wittig reactions is separating the product from the triphenylphosphine oxide byproduct. Purification is typically achieved by flash column chromatography on silica gel.

Ylide PrecursorBaseTypical YieldProduct Class
CH₃PPh₃⁺Br⁻n-BuLi85-95%Terminal Alkenes
PhCH₂PPh₃⁺Cl⁻NaH80-90%Stilbene Analogs
(EtO)₂P(O)CH₂CO₂EtNaH75-85%α,β-Unsaturated Esters
Carbon-Carbon Bond Formation: The Knoevenagel Condensation

The Knoevenagel condensation is a powerful reaction for forming C=C bonds by reacting an aldehyde with an active methylene compound, typically catalyzed by a weak base.[13][14] This method is ideal for synthesizing electron-deficient alkenes, which are valuable as Michael acceptors and precursors to other functional groups.[15]

Causality of the Knoevenagel Condensation: A weak base, such as piperidine, is sufficient to deprotonate the acidic C-H bond of the active methylene compound (e.g., malononitrile, diethyl malonate), generating a stabilized carbanion (enolate). This nucleophile then attacks the aldehyde's carbonyl carbon. The resulting aldol-type adduct readily undergoes dehydration, often driven by heating, to yield the thermodynamically stable conjugated alkene.[16]

Knoevenagel Condensation Aldehyde Benzofuran Aldehyde Adduct Aldol Adduct Aldehyde->Adduct ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Adduct + Base Base Base (e.g., Piperidine) Base->ActiveMethylene Product Condensed Product (α,β-unsaturated) Adduct->Product - H₂O (Dehydration)

Caption: General workflow of the Knoevenagel condensation.

Protocol 3: Synthesis of α,β-Unsaturated Benzofuran Derivatives

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, diethyl malonate, ethyl cyanoacetate)

  • Piperidine or Pyrrolidine (catalytic amount)

  • Ethanol or Toluene

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the benzofuran aldehyde (1.0 eq), the active methylene compound (1.1 eq), and the solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux. If using toluene, equip the flask with a Dean-Stark trap to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product. Monitor the reaction by TLC.

  • Isolation: Upon completion (typically 1-5 hours), cool the reaction mixture. The product often crystallizes directly from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If the product does not crystallize, concentrate the solvent and purify the residue by flash column chromatography or recrystallization.

Active Methylene CompoundCatalystTypical YieldProduct Functionality
MalononitrilePiperidine>90%Dicyanovinyl
Diethyl MalonatePiperidine80-90%Diethyl Acrylate
Ethyl CyanoacetatePiperidine85-95%Cyanoacrylate
Meldrum's AcidPyridine>90%Isopropylidene Dioxanedione
Carbon-Nitrogen Bond Formation: Reductive Amination

Reductive amination is arguably one of the most important C-N bond-forming reactions in modern synthesis, especially for the preparation of pharmaceutical candidates.[17] It allows for the direct conversion of an aldehyde into a primary, secondary, or tertiary amine in a single, efficient step.

Causality of Reductive Amination: The reaction is a one-pot, two-stage process. First, the aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then reversibly dehydrates to an imine (or iminium ion). A carefully chosen, mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is present in the same flask. This reagent is selective for reducing the C=N double bond of the imine/iminium ion much faster than it reduces the starting aldehyde, thereby preventing competitive reduction of the starting material.[18]

Reductive Amination Aldehyde Benzofuran Aldehyde Imine Imine / Iminium Ion Aldehyde->Imine + Amine (-H₂O) Amine Primary or Secondary Amine (R₂NH) Amine->Imine Product Amine Product Imine->Product + Reducer Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Imine

Caption: The one-pot sequence of reductive amination.

Protocol 4: Synthesis of N-Substituted Benzofuran Methanamines

Materials:

  • This compound

  • Primary or secondary amine (aliphatic or aromatic)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, catalytic)

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the benzofuran aldehyde (1.0 eq) and the desired amine (1.1 eq) in DCE.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step, particularly with less nucleophilic amines.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir at room temperature for 2-24 hours. Monitor the disappearance of the imine intermediate by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM or ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by flash column chromatography. If the product is a basic amine, it can be converted to its hydrochloride salt for easier handling and purification by crystallization.

AmineReducing AgentTypical YieldProduct Class
BenzylamineNaBH(OAc)₃85-95%Secondary Amine
MorpholineNaBH(OAc)₃>90%Tertiary Amine
AnilineNaBH(OAc)₃70-85%Secondary Arylamine
Ammonia (as NH₄OAc)NaBH₃CN60-75%Primary Amine

Conclusion and Future Outlook

This compound is a high-value synthetic intermediate whose strategic utility cannot be overstated. The protocols detailed herein—Vilsmeier-Haack formylation, Wittig olefination, Knoevenagel condensation, and reductive amination—represent a fundamental toolkit for leveraging this building block. These reactions enable the straightforward synthesis of a diverse library of benzofuran derivatives with varied functionalities. Given the established importance of the benzofuran scaffold in biologically active compounds, the derivatives accessible from this single aldehyde are promising candidates for screening in drug discovery programs, particularly in the fields of oncology and inflammatory diseases.[19][20]

References

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

  • SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. ResearchGate. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Center for Biotechnology Information (PMC). [Link]

  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. [Link]

  • This compound. PubChem. [Link]

  • 6-Methoxy-3-methyl-benzofuran-2-carbaldehyde. Oakwood Chemical. [Link]

  • WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. ResearchGate. [Link]

  • Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

  • Polycondensation of bis(cyanoacetate) and a,10bDihydrobenzofuro[2,3-b]benzofuran-2,9-dicarbaldehyde via knoevenagel reaction: Synthesis of donor-acceptor polymers containing shoulder-to-shoulder main chains. ResearchGate. [Link]

  • Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. Scientific Research Publishing. [Link]

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. ResearchGate. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. Royal Society of Chemistry. [Link]

  • Wittig Reaction Mechanism. YouTube. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Indo American Journal of Pharmaceutical Research. [Link]

  • Development of benzofuran-derived sulfamates as dual aromatase-steroid sulfatase inhibitors (DASIs). Cardiff University ORCA. [Link]

  • Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Royal Society of Chemistry. [Link]

  • Heterocyclic Building Block-benzofuran. Mol-Instincts. [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. [Link]

  • Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma. ACS Publications. [Link]

  • Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. ChemRxiv. [Link]

  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. [Link]

  • Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. Scientific Research Publishing Inc.. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Center for Biotechnology Information (PMC). [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Center for Biotechnology Information. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. [Link]

  • Mechanochemical and aging-based reductive amination with chitosan and aldehydes affords high degree of substitution functional biopolymers. Royal Society of Chemistry. [Link]

  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. [Link]

Sources

The Synthesis and Reactivity of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde with Amines: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinally important compounds, exhibiting a wide array of biological activities. Among its derivatives, 6-methoxy-3-methyl-1-benzofuran-2-carbaldehyde serves as a versatile synthetic intermediate for the construction of novel molecular architectures with potential therapeutic applications. This technical guide provides an in-depth exploration of the reactions of this aldehyde with various amines, with a primary focus on the formation of Schiff bases and the subsequent reductive amination to yield secondary and tertiary amines. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Benzofuran Derivatives in Medicinal Chemistry

Benzofuran derivatives are known to possess a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The inherent biological activity of the benzofuran nucleus can be further modulated and enhanced through functionalization at various positions. The formyl group at the C2 position of this compound is a key handle for introducing nitrogen-containing moieties, which are crucial pharmacophores in many drug molecules. The reaction with amines to form Schiff bases (imines) and their subsequent reduction are fundamental transformations in medicinal chemistry for accessing diverse libraries of compounds for biological screening. Schiff bases derived from heterocyclic aldehydes, in particular, have garnered significant attention due to their diverse biological activities, including antibacterial, antifungal, and antitumor properties.[1][2][3][4][5]

Synthesis of this compound

While various methods exist for the synthesis of substituted benzofurans, a common route to 2-formylbenzofurans involves the Vilsmeier-Haack reaction on a suitable benzofuranone precursor. Alternatively, multi-step synthetic sequences starting from commercially available phenols can be employed.[6][7][8] For the purpose of this guide, we will assume the availability of the starting aldehyde.

Key Properties of this compound:

PropertyValue
Molecular FormulaC₁₁H₁₀O₃
Molecular Weight190.19 g/mol
AppearanceSolid
CAS Number10410-28-3

Reaction with Primary Amines: Schiff Base Formation

The reaction of an aldehyde with a primary amine to form a Schiff base is a reversible condensation reaction. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Mechanistic Rationale

The acid-catalyzed formation of a Schiff base proceeds through a two-stage mechanism: the formation of a carbinolamine intermediate followed by its dehydration to the imine. The dehydration step is the rate-determining step and is facilitated by acid catalysis. The overall equilibrium can be driven towards the product by removing the water formed during the reaction.

Schiff_Base_Mechanism Aldehyde This compound Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ Amine Primary Amine (R-NH2) H_plus H+ (catalyst) Carbinolamine Carbinolamine Intermediate Protonated_Aldehyde->Carbinolamine + R-NH2 Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ Schiff_Base Schiff Base (Imine) Protonated_Carbinolamine->Schiff_Base - H2O, - H+ Water H2O Reductive_Amination_Workflow cluster_reactants Reactants cluster_procedure Procedure cluster_workup Work-up and Purification Aldehyde 6-Methoxy-3-methyl-1- benzofuran-2-carbaldehyde Mix Mix aldehyde and amine in solvent Aldehyde->Mix Amine Primary or Secondary Amine Amine->Mix Reducing_Agent NaBH(OAc)3 Add_Reducer Add NaBH(OAc)3 portion-wise Reducing_Agent->Add_Reducer Solvent Anhydrous DCM/DCE Solvent->Mix Stir Stir for 20-30 min Mix->Stir Stir->Add_Reducer React Stir for 12-24 h at RT Add_Reducer->React Quench Quench with NaHCO3 (aq) React->Quench Extract Extract with DCM Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Purified Secondary/Tertiary Amine Purify->Product

Sources

role of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde in synthesizing heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde in Heterocyclic Chemistry

Authored by: A Senior Application Scientist

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran nucleus is a cornerstone in the architecture of numerous biologically active compounds, both naturally occurring and synthetic.[1][2] Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5] This makes the benzofuran scaffold a "privileged structure" in drug discovery, consistently appearing in molecules of therapeutic interest.[2]

Within this important class of compounds, this compound stands out as a particularly versatile and valuable starting material. Its strategic placement of a reactive aldehyde group at the 2-position, complemented by the methoxy and methyl substitutions on the benzene and furan rings respectively, provides a unique electronic and steric profile. This allows for its elaboration into a diverse range of more complex heterocyclic systems, serving as a pivotal building block for generating libraries of potential drug candidates.

This guide provides a detailed exploration of the synthetic applications of this compound, focusing on its role in the synthesis of chalcones, pyrimidines, and pyrazoles. We will delve into the causality behind the reaction pathways and provide detailed, field-proven protocols for researchers, scientists, and professionals in drug development.

Core Synthetic Pathways from this compound

The reactivity of this benzofuran derivative is dominated by its carbaldehyde functional group. This electrophilic center is primed for nucleophilic attack, making it an ideal substrate for condensation reactions that build carbon-carbon and carbon-nitrogen bonds, ultimately leading to the formation of new heterocyclic rings.

Pathway 1: Synthesis of Benzofuran-Based Chalcones via Claisen-Schmidt Condensation

Expertise & Causality: The first and most fundamental transformation of this compound is its conversion into a chalcone. Chalcones, or 1,3-diaryl-2-propen-1-ones, are not only biologically active in their own right but also serve as crucial intermediates for synthesizing other heterocycles.[6] The synthesis is typically achieved through a base- or acid-catalyzed aldol condensation known as the Claisen-Schmidt reaction.[7][8] In this reaction, the aldehyde group of the benzofuran acts as the electrophile, reacting with the enolate of an acetophenone derivative (the nucleophile) to form the characteristic α,β-unsaturated ketone system of the chalcone.[8][9] The choice of a strong base like potassium hydroxide is critical as it ensures the efficient deprotonation of the acetophenone's α-carbon to generate the necessary enolate for the reaction to proceed.

Experimental Protocol: Synthesis of a Representative Benzofuran Chalcone

Objective: To synthesize (2E)-1-(4-hydroxyphenyl)-3-(6-methoxy-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound190.205.00.95 g
4-Hydroxyacetophenone136.155.00.68 g
Potassium Hydroxide (KOH)56.1110.00.56 g
Ethanol (95%)--25 mL
Deionized Water--As needed
Hydrochloric Acid (HCl), 10% aqueous solution--As needed

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (0.95 g, 5.0 mmol) and 4-hydroxyacetophenone (0.68 g, 5.0 mmol) in 20 mL of ethanol. Stir at room temperature until all solids are dissolved.

  • Catalyst Addition: In a separate beaker, prepare a solution of potassium hydroxide (0.56 g, 10.0 mmol) in 5 mL of ethanol. Add this basic solution dropwise to the flask containing the aldehyde and ketone over 15 minutes.

  • Reaction Execution: Stir the resulting mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Isolation: Pour the reaction mixture into 100 mL of ice-cold water. Acidify the mixture to a pH of ~5-6 by the slow addition of 10% HCl. A yellow precipitate will form.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • Drying and Characterization: Dry the crude product in a vacuum oven at 50°C. Recrystallize from ethanol to obtain the pure chalcone as a yellow crystalline solid.

Data Presentation: Chalcone Synthesis

Compound IDIUPAC NameYield (%)M.P. (°C)Key ¹H NMR Signals (δ, ppm)
BFC-01 (2E)-1-(4-hydroxyphenyl)-3-(6-methoxy-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one~85-90178-1803.90 (s, 3H, -OCH₃), 2.55 (s, 3H, -CH₃), 7.50-8.10 (m, Ar-H and vinyl H), 10.2 (s, 1H, -OH)

Workflow Visualization: Claisen-Schmidt Condensation

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product Benzofuran_Aldehyde 6-Methoxy-3-methyl-1- benzofuran-2-carbaldehyde Dissolve Dissolve in Ethanol Benzofuran_Aldehyde->Dissolve Acetophenone 4-Hydroxyacetophenone Acetophenone->Dissolve Add_Catalyst Add Ethanolic KOH Dissolve->Add_Catalyst React Stir at RT (12-18h) Add_Catalyst->React Quench Pour into Ice Water React->Quench Acidify Acidify with HCl Quench->Acidify Filter Filter & Wash Acidify->Filter Recrystallize Recrystallize (Ethanol) Filter->Recrystallize Chalcone Benzofuran Chalcone (BFC-01) Recrystallize->Chalcone

Caption: Workflow for the synthesis of benzofuran chalcones.

Pathway 2: Synthesis of Benzofuran-Substituted Pyrimidines

Expertise & Causality: The chalcone intermediate (BFC-01) is an excellent 1,3-bielectrophilic synthon. The carbonyl carbon and the β-vinylic carbon are both susceptible to nucleophilic attack. This electronic arrangement is perfectly suited for cyclocondensation reactions with 1,3-dinucleophiles such as urea, thiourea, or guanidine.[10][11] This reaction typically proceeds via an initial Michael addition followed by intramolecular condensation and dehydration to yield the stable, aromatic pyrimidine ring.[12] The use of a basic medium like ethanolic KOH facilitates the formation of the nucleophile from urea/thiourea and promotes the cyclization steps.

Experimental Protocol: Synthesis of a Benzofuran-Pyrimidine Derivative

Objective: To synthesize 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6-(4-hydroxyphenyl)pyrimidin-2(1H)-one from the chalcone intermediate.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
Benzofuran Chalcone (BFC-01)308.332.00.62 g
Urea60.064.00.24 g
Potassium Hydroxide (KOH)56.118.00.45 g
Ethanol (95%)--30 mL
Acetic Acid (Glacial)--As needed

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, add the benzofuran chalcone (BFC-01, 0.62 g, 2.0 mmol), urea (0.24 g, 4.0 mmol), and potassium hydroxide (0.45 g, 8.0 mmol).

  • Solvent Addition: Add 30 mL of 95% ethanol to the flask.

  • Reaction Execution: Heat the mixture to reflux with constant stirring for 24 hours. The reaction can be monitored by TLC.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. Neutralize the solution with glacial acetic acid, which will cause the product to precipitate.

  • Purification: Filter the precipitated solid, wash with plenty of water, and dry.

  • Drying and Characterization: Recrystallize the crude product from a mixture of ethanol and dimethylformamide (DMF) to yield the pure pyrimidine derivative.

Data Presentation: Pyrimidine Synthesis

Compound IDIUPAC NameYield (%)M.P. (°C)Key ¹H NMR Signals (δ, ppm)
BFP-01 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6-(4-hydroxyphenyl)pyrimidin-2(1H)-one~70-75>2503.92 (s, 3H, -OCH₃), 2.58 (s, 3H, -CH₃), 6.90-8.20 (m, Ar-H and pyrimidine-H), 10.5 (s, 1H, -OH), 12.1 (s, 1H, -NH)

Workflow Visualization: Pyrimidine Synthesis from Chalcone

G Chalcone Benzofuran Chalcone (BFC-01) Reflux Reflux (24h) Chalcone->Reflux Urea Urea Urea->Reflux KOH_Ethanol KOH / Ethanol KOH_Ethanol->Reflux Workup Cool, Pour into Water, Neutralize with Acetic Acid Reflux->Workup Product Benzofuran-Pyrimidine (BFP-01) Workup->Product

Caption: Synthesis of pyrimidines via cyclocondensation.

Pathway 3: Synthesis of Benzofuran-Substituted Pyrazoles

Expertise & Causality: The aldehyde functionality of the starting material can also be directly exploited to build five-membered heterocyclic rings like pyrazoles.[13] Pyrazoles are synthesized via the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[14] In this protocol, we demonstrate a facile, one-pot reaction where the benzofuran carbaldehyde condenses with a hydrazide containing an active methylene group (e.g., cyanoacetohydrazide). The reaction is catalyzed by a base like piperidine, which facilitates both the initial Knoevenagel condensation between the aldehyde and the active methylene group, and the subsequent intramolecular cyclization to form the pyrazole ring.

Experimental Protocol: Synthesis of a Benzofuran-Pyrazole Derivative

Objective: To synthesize 5-amino-3-(6-methoxy-3-methyl-1-benzofuran-2-yl)-1H-pyrazole-4-carbonitrile.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound190.205.00.95 g
Cyanoacetohydrazide99.095.00.50 g
Piperidine85.15-0.5 mL
Ethanol (95%)--20 mL

Step-by-Step Methodology:

  • Reaction Setup: Combine this compound (0.95 g, 5.0 mmol) and cyanoacetohydrazide (0.50 g, 5.0 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.5 mL) to the mixture.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture at reflux for 6-8 hours.

  • Workup and Isolation: Cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • Drying and Characterization: The product can be further purified by recrystallization from ethanol or an appropriate solvent if necessary.

Data Presentation: Pyrazole Synthesis

Compound IDIUPAC NameYield (%)M.P. (°C)Key ¹H NMR Signals (δ, ppm)
BFPz-01 5-amino-3-(6-methoxy-3-methyl-1-benzofuran-2-yl)-1H-pyrazole-4-carbonitrile~80-85220-2223.88 (s, 3H, -OCH₃), 2.52 (s, 3H, -CH₃), 5.85 (s, 2H, -NH₂), 7.00-7.60 (m, Ar-H), 12.5 (s, 1H, -NH)

Workflow Visualization: Pyrazole Synthesis

G Aldehyde Benzofuran Aldehyde Reflux Reflux (6-8h) Aldehyde->Reflux Hydrazide Cyanoacetohydrazide Hydrazide->Reflux Catalyst Piperidine / Ethanol Catalyst->Reflux Workup Cool, Filter, Wash with Cold Ethanol Reflux->Workup Product Benzofuran-Pyrazole (BFPz-01) Workup->Product

Caption: One-pot synthesis of pyrazoles from benzofuran aldehyde.

Conclusion

This compound is an unequivocally valuable and versatile precursor in the field of synthetic heterocyclic chemistry. Its aldehyde functionality serves as a reliable chemical handle for constructing a variety of new molecular architectures through robust and high-yielding reactions like the Claisen-Schmidt condensation and subsequent cyclizations. The ability to readily access benzofuran-chalcones, -pyrimidines, and -pyrazoles—all of which are scaffolds of significant pharmacological interest—underscores the strategic importance of this starting material. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of novel heterocyclic compounds, facilitating the discovery of new therapeutic agents.

References

  • Benchchem. (n.d.). (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one.
  • Siddiqui, Z. N., & Khan, S. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Al-Majid, A. M., et al. (2021). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molecules.
  • Unknown Author. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from [Link]

  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.
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  • Krawiecka, M., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES WITH POTENTIAL ANTIMICROBIAL ACTIVITY. Acta Poloniae Pharmaceutica.
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Application Notes and Protocols: 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide on the synthesis and potential medicinal chemistry applications of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde. This document outlines detailed protocols for its synthesis and evaluation of its anticancer and antimicrobial properties, grounded in established scientific literature.

Introduction: The Promise of the Benzofuran Scaffold

The benzofuran core is a privileged heterocyclic system in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Derivatives of benzofuran have demonstrated therapeutic potential as antiviral, anti-inflammatory, antimicrobial, and anticancer agents.[2][3] The substitution pattern on the benzofuran ring system plays a crucial role in modulating the pharmacological activity of these compounds.[4]

Notably, structure-activity relationship (SAR) studies have indicated that the presence of a methoxy group at the 6-position of the benzofuran ring can significantly enhance its anticancer properties.[5][6] This observation positions this compound as a promising scaffold for the development of novel therapeutic agents. The aldehyde functional group at the 2-position serves as a versatile synthetic handle for further molecular elaboration and the generation of diverse chemical libraries for drug discovery.

This guide will provide detailed protocols for the synthesis of this key intermediate and its subsequent evaluation in relevant biological assays.

Synthesis of this compound

A common and efficient method for the introduction of a formyl group onto an electron-rich heterocyclic ring system is the Vilsmeier-Haack reaction.[7] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).[8] The following protocol describes a plausible synthetic route to this compound from the corresponding 6-methoxy-3-methyl-1-benzofuran precursor.

Proposed Synthetic Workflow

Synthesis_Workflow Precursor 6-Methoxy-3-methyl-1-benzofuran Reaction Vilsmeier-Haack Formylation Precursor->Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Reaction Intermediate Iminium Salt Intermediate Reaction->Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 6-Methoxy-3-methyl-1-benzofuran

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous CH₂Cl₂. Cool the solution to 0 °C in an ice bath. To this stirred solution, add freshly distilled POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation Reaction: Dissolve 6-methoxy-3-methyl-1-benzofuran (1 equivalent) in anhydrous CH₂Cl₂ and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Anticancer Drug Discovery

The aldehyde functionality of this compound is a key feature that allows for its use as a versatile intermediate in the synthesis of a diverse range of derivatives. These derivatives can be screened for their cytotoxic activity against various cancer cell lines.

Rationale for Anticancer Screening

The benzofuran scaffold is a well-established pharmacophore in anticancer drug discovery.[4] Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor progression.[2] The presence of a methoxy group at the C-6 position has been specifically linked to enhanced cytotoxic activity, making this compound and its derivatives prime candidates for anticancer screening.[5]

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a standard method for evaluating the cytotoxic effects of a compound against cancer cell lines.[9]

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, HeLa - cervical carcinoma, K562 - leukemia)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well microtiter plates

  • This compound (or its derivatives) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate the plates at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium alone (negative control) and a known anticancer drug (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Expected Data Presentation
CompoundCell LineIC₅₀ (µM)
This compound A549To be determined
HeLaTo be determined
K562To be determined
Doxorubicin (Positive Control)A549Reference value
HeLaReference value
K562Reference value

Application in Antimicrobial Drug Discovery

Benzofuran derivatives have also shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[10] The aldehyde at the 2-position of this compound can be readily converted into various functional groups, such as imines (Schiff bases), which are known to possess antimicrobial properties.

Rationale for Antimicrobial Screening

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents with new mechanisms of action. The benzofuran scaffold provides a valuable starting point for the development of such agents.[10] Screening this compound and its derivatives against a panel of clinically relevant microorganisms is a logical step in exploring its therapeutic potential.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent.[11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound (or its derivatives) dissolved in DMSO

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compound in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. The final volume in each well should be 100-200 µL.

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for 18-24 hours for bacteria, 35 °C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Expected Data Presentation
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound To be determinedTo be determinedTo be determined
CiprofloxacinReference valueReference valueN/A
FluconazoleN/AN/AReference value

Structure-Activity Relationship (SAR) and Derivative Synthesis Workflow

The initial biological screening of this compound will provide crucial data to guide the synthesis of more potent and selective analogs.

SAR_Workflow cluster_0 Initial Screening cluster_1 SAR-Guided Synthesis cluster_2 Iterative Optimization Start This compound Bio_Assay Anticancer & Antimicrobial Assays Start->Bio_Assay SAR_Analysis SAR Analysis (Identify key structural features) Bio_Assay->SAR_Analysis Derivative_Synthesis Derivative Synthesis (e.g., Schiff bases, hydrazones) SAR_Analysis->Derivative_Synthesis Screening_Derivatives Screening of Derivatives Derivative_Synthesis->Screening_Derivatives Lead_Optimization Lead Optimization Screening_Derivatives->Lead_Optimization Lead_Optimization->SAR_Analysis Iterate

Caption: Workflow for SAR studies and lead optimization.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel compounds with potential applications in medicinal chemistry. The protocols outlined in this guide provide a solid foundation for researchers to synthesize this key intermediate and to explore its anticancer and antimicrobial activities. The subsequent derivatization and SAR studies hold the promise of identifying novel lead compounds for the development of future therapeutics.

References

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  • Li, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(19), 6529.
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Application Notes and Protocols for the Alkylation of Ketones with Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Union of Ketones and Benzofurans in Medicinal Chemistry

The benzofuran nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and pharmaceuticals with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The functionalization of this heterocyclic system is of paramount importance for the development of new therapeutic agents.[3][4] Concurrently, the α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, allowing for the construction of complex molecular architectures.[5][6] The convergence of these two key areas—the alkylation of ketones using benzofuran derivatives as electrophiles—provides a powerful strategy for the synthesis of novel drug candidates and complex molecular probes.

This comprehensive guide provides detailed application notes and protocols for the alkylation of ketones with benzofuran derivatives. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and execution. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind procedural steps. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic methodologies.

Core Principles: Understanding Ketone Enolate Reactivity

The α-carbon of a ketone is acidic and can be deprotonated by a suitable base to form a nucleophilic enolate.[7][8] The regioselectivity of enolate formation from unsymmetrical ketones can be controlled under either kinetic or thermodynamic conditions.[5][6]

  • Kinetic Control: Utilizes a strong, sterically hindered base (e.g., lithium diisopropylamide, LDA) at low temperatures (-78 °C) to rapidly deprotonate the less sterically hindered α-proton.[5][6]

  • Thermodynamic Control: Employs a weaker base (e.g., sodium ethoxide) at higher temperatures to allow for equilibration to the more stable, more substituted enolate.[5][6]

The choice of base is critical; a strong base like LDA is often necessary to ensure complete enolization, preventing side reactions between the base and the alkylating agent.[9]

Methodology 1: Direct SN2 Alkylation with Electrophilic Benzofurans

This approach involves the reaction of a pre-formed ketone enolate with a benzofuran derivative bearing a good leaving group, such as a halide, at a benzylic-like position. 2-(Halomethyl)benzofurans are excellent electrophiles for this purpose.

Causality and Experimental Design

The success of this SN2 reaction hinges on the efficient generation of the ketone enolate and the reactivity of the electrophilic benzofuran. The use of a strong, non-nucleophilic base like LDA is crucial to quantitatively form the enolate without competing with the subsequent alkylation step.[8][9] The reaction is typically performed at low temperatures to maintain the stability of the enolate and enhance selectivity.

Workflow for Direct SN2 Alkylation

cluster_prep Preparation of Electrophile cluster_alkylation Alkylation Protocol prep_start 2-Benzofuranylmethanol prep_reagent Thionyl Chloride (SOCl₂) in Chloroform prep_start->prep_reagent Reaction prep_product 2-(Chloromethyl)benzofuran prep_reagent->prep_product Yields 2-(Chloromethyl)benzofuran ketone Ketone Substrate base LDA in THF, -78 °C ketone->base Deprotonation enolate Lithium Enolate (in situ) base->enolate electrophile 2-(Chloromethyl)benzofuran enolate->electrophile SN2 Attack product α-(Benzofuran-2-ylmethyl) Ketone electrophile->product quench Aqueous Workup product->quench Reaction Quench

Caption: Workflow for the direct alkylation of ketones.

Protocol 1.1: Synthesis of 2-(Chloromethyl)benzofuran[3]
  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a reflux condenser, dissolve 2-benzofuranylmethanol (1.0 eq) in anhydrous chloroform.

  • Addition of Thionyl Chloride: Cool the solution in an ice bath and add thionyl chloride (1.5 eq) dropwise via the dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and gently heat the mixture to reflux for 3.5 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into ice water. Dilute with dichloromethane.

  • Extraction and Purification: Separate the organic layer, wash with water until neutral, and dry over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure and purify the residue by vacuum distillation to yield 2-(chloromethyl)benzofuran.

Protocol 1.2: α-Alkylation of a Ketone with 2-(Chloromethyl)benzofuran
  • Enolate Formation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at -78 °C. To this freshly prepared LDA solution, add a solution of the ketone (1.0 eq) in anhydrous THF dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: Add a solution of 2-(chloromethyl)benzofuran (1.2 eq) in anhydrous THF to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Ketone SubstrateBaseElectrophileTypical Yield
CyclohexanoneLDA2-(Chloromethyl)benzofuran75-85%
AcetophenoneLDA2-(Chloromethyl)benzofuran70-80%
2-Pentanone (kinetic)LDA2-(Chloromethyl)benzofuran65-75% (at C1)

Methodology 2: Transition-Metal-Catalyzed α-Arylation of Ketones

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C bonds. The α-arylation of ketones with aryl halides, including halobenzofurans, provides a direct route to α-aryl ketones.[10][11]

Causality and Experimental Design

This reaction proceeds through a catalytic cycle involving oxidative addition of the halobenzofuran to a Pd(0) complex, formation of a palladium enolate, and subsequent reductive elimination to furnish the α-arylated ketone and regenerate the Pd(0) catalyst.[10] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the reductive elimination step. The base plays a dual role: it facilitates the formation of the ketone enolate and the regeneration of the active catalyst.

Catalytic Cycle for Pd-Catalyzed α-Arylation

pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L₂Pd(II)(Ar)X oxidative_addition->pd_complex enolate_formation Base, Ketone pd_complex->enolate_formation pd_enolate L₂Pd(II)(Ar)(enolate) enolate_formation->pd_enolate reductive_elimination Reductive Elimination pd_enolate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product α-Aryl Ketone reductive_elimination->product

Caption: Pd-catalyzed α-arylation of ketones.

Protocol 2.1: Palladium-Catalyzed α-Arylation with 2-Bromobenzofuran
  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand (e.g., RuPhos, XPhos; 4-10 mol%), and a strong base (e.g., NaOtBu or LHMDS; 1.5 eq).

  • Addition of Reagents: Add the ketone (1.2 eq) and 2-bromobenzofuran (1.0 eq) to the tube. Evacuate and backfill the tube with an inert gas.

  • Solvent and Reaction: Add anhydrous toluene or dioxane via syringe. Heat the reaction mixture at 80-110 °C with vigorous stirring until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Ketone SubstratePalladium CatalystLigandBaseTypical Yield
PropiophenonePd(OAc)₂RuPhosNaOtBu80-90%
2-MethylcyclohexanonePd₂(dba)₃XPhosLHMDS75-85%
Dibenzyl ketonePd(OAc)₂RuPhosNaOtBu85-95%

Methodology 3: Asymmetric Conjugate Addition to Benzofuran Michael Acceptors

The conjugate or Michael addition of ketone-derived nucleophiles to activated benzofurans, such as 2-nitrobenzofurans, offers a sophisticated strategy for constructing complex chiral molecules.[12] Organocatalysis, particularly with N-heterocyclic carbenes (NHCs), has emerged as a powerful tool for achieving high enantioselectivity in these transformations.[2]

Causality and Experimental Design

In this NHC-catalyzed reaction, the α,β-unsaturated aldehyde is activated through the formation of a homoenolate equivalent. This nucleophilic species then adds to the 2-nitrobenzofuran in a dearomative Michael addition.[2] The chiral NHC catalyst creates a stereochemically defined environment, directing the approach of the nucleophile to one face of the Michael acceptor, thus inducing high enantioselectivity. The dearomatization of the benzofuran ring is a key feature of this transformation, leading to highly functionalized, biologically relevant heterocyclic structures.

Mechanism of NHC-Catalyzed Dearomative Michael Addition

nhc Chiral NHC Catalyst breslow Breslow Intermediate nhc->breslow enal α,β-Unsaturated Aldehyde enal->nhc Activation homoenolate Homoenolate Equivalent breslow->homoenolate nitrobenzofuran 2-Nitrobenzofuran (Michael Acceptor) homoenolate->nitrobenzofuran Michael Addition michael_adduct Dearomatized Michael Adduct nitrobenzofuran->michael_adduct product_release Product Release & Catalyst Regeneration michael_adduct->product_release product_release->nhc final_product Chiral Heterocycle product_release->final_product

Caption: NHC-catalyzed dearomative Michael addition.

Protocol 3.1: Asymmetric Michael Addition of an Enal to 2-Nitrobenzofuran[2]
  • Catalyst Preparation: In a dry vial under an inert atmosphere, dissolve the chiral NHC precatalyst (e.g., a triazolium salt; 10-20 mol%) and a base (e.g., DBU; 10-20 mol%) in a suitable anhydrous solvent (e.g., CH₂Cl₂ or THF). Stir for 15-30 minutes to generate the active NHC catalyst in situ.

  • Reaction Setup: To this catalyst solution, add the 2-nitrobenzofuran derivative (1.0 eq).

  • Addition of Enal: Add the α,β-unsaturated aldehyde (1.2-1.5 eq) dropwise to the reaction mixture at the specified temperature (often between -20 °C and room temperature).

  • Monitoring: Stir the reaction and monitor its progress by TLC.

  • Purification: Upon completion, concentrate the reaction mixture directly onto silica gel and purify by flash column chromatography to afford the enantioenriched product.

Enal Substrate2-NitrobenzofuranNHC CatalystTypical YieldTypical ee
Cinnamaldehyde2-NitrobenzofuranChiral Triazolium Salt85-95%>95%
Crotonaldehyde5-Bromo-2-nitrobenzofuranChiral Triazolium Salt80-90%>92%

Conclusion

The alkylation of ketones with benzofuran derivatives represents a versatile and powerful platform for the synthesis of molecules with significant potential in drug discovery and materials science. The choice of methodology—direct SN2 alkylation, transition-metal-catalyzed α-arylation, or asymmetric conjugate addition—should be guided by the desired substitution pattern, stereochemical requirements, and the availability of starting materials. By understanding the underlying mechanistic principles and carefully controlling reaction parameters, researchers can effectively harness these protocols to construct complex and valuable benzofuran-containing compounds.

References

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experimental procedure for condensation reactions involving 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Condensation Reactions of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde for Drug Discovery and Medicinal Chemistry

Authored by a Senior Application Scientist

The benzofuran scaffold is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[1][2][3] this compound is a key intermediate in the synthesis of these derivatives, offering a versatile aldehyde functional group for carbon-carbon bond formation.[4] Its strategic importance lies in its ability to undergo various condensation reactions to build molecular complexity, leading to novel therapeutic agents.

This technical guide provides detailed protocols and expert insights into three fundamental condensation reactions involving this benzofuran carbaldehyde: the Claisen-Schmidt condensation for chalcone synthesis, the Knoevenagel condensation for creating electron-deficient alkenes, and the Wittig reaction for alkene formation. Each section is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps necessary for successful synthesis and derivatization.

Claisen-Schmidt Condensation: Synthesis of Benzofuran-Chalcones

The Claisen-Schmidt condensation is a reliable and widely used reaction that involves the condensation of an aromatic aldehyde with an aliphatic ketone or an aryl ketone in the presence of a base or acid catalyst.[5][6] This reaction is instrumental in the synthesis of α,β-unsaturated ketones, commonly known as chalcones.[7] Chalcones derived from benzofurans are of particular interest as they serve as precursors for flavonoids and other biologically active heterocyclic systems.[8][9]

Mechanistic Rationale

The reaction proceeds via a base-catalyzed aldol condensation mechanism. The base (e.g., NaOH or KOH) abstracts an acidic α-hydrogen from the ketone to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated α,β-unsaturated ketone (chalcone).

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Ketone R-CO-CH₃ Enolate [R-CO-CH₂]⁻ ↔ R-C(O⁻)=CH₂ Ketone->Enolate Base abstraction of α-H⁺ Base OH⁻ Enolate_ion [R-CO-CH₂]⁻ Water H₂O Aldehyde Ar-CHO Alkoxide Ar-CH(O⁻)-CH₂-CO-R Aldehyde->Alkoxide Alkoxide_ion Ar-CH(O⁻)-CH₂-CO-R Enolate_ion->Alkoxide Attack on carbonyl carbon Aldol Ar-CH(OH)-CH₂-CO-R Alkoxide_ion->Aldol + H₂O Chalcone Ar-CH=CH-CO-R Aldol->Chalcone - H₂O (Dehydration)

Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of a Benzofuran Chalcone Derivative

This protocol details the reaction of this compound with acetophenone.

Materials:

  • This compound

  • Acetophenone

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound in ethanol.

  • Addition of Ketone: To this solution, add an equimolar amount of acetophenone and stir for 5 minutes at room temperature to ensure a homogeneous mixture.

  • Initiation of Reaction: Cool the flask in an ice bath (0-5 °C). Prepare a solution of NaOH in water and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 10 °C. The dropwise addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the aldehyde), pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Acidify the mixture by slowly adding dilute HCl until the pH is approximately 7. A solid precipitate of the chalcone should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure chalcone derivative.

Quantitative Data Summary
Reagent/ParameterMolar RatioAmount (Example)Role
This compound1.0 eq1.90 g (10 mmol)Electrophile
Acetophenone1.0 eq1.20 g (10 mmol)Nucleophile Precursor
Sodium Hydroxide (NaOH)2.5 eq1.00 g (25 mmol)Base Catalyst
Ethanol-50 mLSolvent
Temperature-0 °C to RTReaction Condition
Reaction Time-4-6 hoursReaction Condition
Expected Yield -80-90% -

Knoevenagel Condensation: Accessing α-Cyano Acrylates

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde or ketone and a compound with an active methylene group, catalyzed by a weak base like piperidine or an amine.[10] This reaction is highly efficient for synthesizing electron-deficient alkenes, which are valuable intermediates in organic synthesis, particularly for constructing heterocyclic systems via Michael addition and subsequent cyclization.

Mechanistic Rationale

The mechanism begins with the deprotonation of the active methylene compound (e.g., malononitrile) by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate is protonated, and subsequent elimination of water yields the condensed product. The use of a weak base is key to prevent self-condensation of the aldehyde, if applicable, and to favor the desired pathway.

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aldehyde in Solvent (Ethanol) B Add Active Methylene Compound (e.g., Malononitrile) A->B C Add Catalyst (e.g., Piperidine) B->C D Reflux Mixture (e.g., 2-4 hours) C->D E Monitor Progress by TLC D->E F Cool to RT & Pour into Ice Water E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Recrystallize from Ethanol/Water H->I J J I->J Characterize Product (NMR, IR, MS)

Caption: Experimental workflow for the Knoevenagel condensation reaction.

Experimental Protocol: Synthesis of (E)-2-((6-methoxy-3-methyl-1-benzofuran-2-yl)methylene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine

  • Deionized Water

Procedure:

  • Setup: In a 50 mL round-bottom flask, combine this compound (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the mixture. The piperidine acts as a weak base to facilitate the reaction.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by TLC. Typically, the reaction is complete within 2-3 hours.

  • Isolation: After completion, cool the reaction mixture to room temperature. A solid product will often precipitate directly from the reaction mixture. If not, slowly add cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials, followed by a wash with cold water.

  • Drying and Characterization: Dry the product in a vacuum oven. The purity and structure should be confirmed by melting point, NMR, IR, and mass spectrometry.

Quantitative Data Summary
Reagent/ParameterMolar RatioAmount (Example)Role
This compound1.0 eq1.90 g (10 mmol)Electrophile
Malononitrile1.1 eq0.73 g (11 mmol)Active Methylene Cmpd.
PiperidineCatalytic2-3 dropsBase Catalyst
Ethanol-25 mLSolvent
Temperature-Reflux (~78 °C)Reaction Condition
Reaction Time-2-3 hoursReaction Condition
Expected Yield ->90% -

Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction is a highly versatile and powerful method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[11] A key advantage of this reaction is the unambiguous placement of the double bond, which is dictated by the connectivity of the starting materials. This method is crucial for introducing specific alkenyl functionalities into complex molecules.[12]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate. This betaine collapses to form a four-membered oxaphosphetane ring. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. The stereochemistry of the resulting alkene (E/Z) can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions.

Wittig_Mechanism Ylide Ph₃P⁺-C⁻HR Betaine Ph₃P⁺-CHR-CH(O⁻)-Ar Ylide->Betaine Nucleophilic Attack Aldehyde Ar-CHO Aldehyde->Betaine Oxaphosphetane [Four-membered ring Ph₃P-CHR-CH(Ar)-O] Betaine->Oxaphosphetane Ring Closure Alkene Ar-CH=CHR Oxaphosphetane->Alkene Decomposition TPPO Ph₃P=O Oxaphosphetane->TPPO

Caption: Simplified mechanism of the Wittig reaction.

Experimental Protocol: One-Carbon Homologation

This protocol describes the reaction with methoxymethylenetriphenylphosphorane to form an enol ether, which can be subsequently hydrolyzed to a one-carbon extended aldehyde.

Materials:

  • Methoxymethyltriphenylphosphonium chloride

  • Potassium tert-butoxide (t-BuOK) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Aqueous HCl

Procedure:

Part A: Ylide Generation

  • Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend methoxymethyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a strong base such as potassium tert-butoxide (1.1 eq) portion-wise. The formation of the red-colored ylide indicates successful deprotonation.[11] Stir the mixture at this temperature for 30 minutes.

Part B: Wittig Reaction 3. Aldehyde Addition: Prepare a solution of this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. 4. Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

Part C: Work-up and Hydrolysis 5. Quenching: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. 6. Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). 7. Washing: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄. 8. Solvent Removal: Remove the solvent under reduced pressure to obtain the crude enol ether. 9. Hydrolysis: Dissolve the crude enol ether in a mixture of THF and aqueous HCl (e.g., 3M) and stir at room temperature for 1-2 hours until TLC shows complete conversion to the new, more polar aldehyde product. 10. Final Isolation: Neutralize the mixture with saturated sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer and concentrate to give the crude homologated aldehyde, which can be purified by column chromatography on silica gel.

Quantitative Data Summary
Reagent/ParameterMolar RatioRole
Methoxymethyltriphenylphosphonium chloride1.1 eqYlide Precursor
Potassium tert-butoxide1.1 eqStrong Base
This compound1.0 eqElectrophile
Anhydrous THF-Solvent
Temperature0 °C to RTReaction Condition
Reaction Time (Wittig)2-4 hoursReaction Condition
Expected Yield (over 2 steps) 60-75% -

References

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The Versatile Building Block: 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold in Modern Chemistry

The benzofuran nucleus is a privileged heterocyclic system, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] Derivatives of this scaffold have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, making them a focal point in medicinal chemistry and drug development.[3][4] At the heart of this molecular exploration lies the strategic use of functionalized benzofurans as versatile building blocks. Among these, 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde stands out as a particularly useful intermediate, offering a reactive aldehyde handle on a decorated benzofuran core for the construction of diverse and complex molecular architectures.

This technical guide provides an in-depth exploration of this compound as a synthetic precursor. We will detail its synthesis and present a series of detailed application notes and protocols for its use in key carbon-carbon and carbon-nitrogen bond-forming reactions, enabling researchers to leverage its synthetic potential in their own discovery programs.

Physicochemical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol
CAS Number 10410-28-3
Appearance Pale yellow solid (typical)
SMILES CC1=C(C=O)OC2=CC(OC)=CC=C12

Part 1: Synthesis of the Building Block

The synthesis of this compound is most effectively achieved through a two-step process starting from a suitably substituted phenol. The initial step involves the construction of the core benzofuran ring system, followed by formylation at the electron-rich C-2 position.

Step 1.1: Synthesis of 6-Methoxy-3-methyl-1-benzofuran

A common and efficient method for constructing the 3-methyl-1-benzofuran scaffold is the reaction of a phenol with chloroacetone. This reaction proceeds via initial O-alkylation of the phenol to form a phenoxyacetone intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the benzofuran.

Protocol 1: Synthesis of 6-Methoxy-3-methyl-1-benzofuran

Materials:

  • 4-Methoxyphenol

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Polyphosphoric Acid (PPA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-methoxyphenol (1.0 equiv.) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equiv.).

  • Add chloroacetone (1.2 equiv.) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude phenoxyacetone intermediate.

  • To the crude intermediate, add polyphosphoric acid (approx. 10 times the weight of the intermediate).

  • Heat the mixture to 100 °C with vigorous stirring for 2-3 hours. The color of the mixture will typically darken.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-Methoxy-3-methyl-1-benzofuran as a crystalline solid.

Step 1.2: Vilsmeier-Haack Formylation to Yield the Carbaldehyde

The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heteroaromatic compounds.[5][6] The benzofuran ring system is sufficiently activated for this electrophilic substitution, which occurs preferentially at the C-2 position. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5]

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Benzofuran 6-Methoxy-3-methyl- 1-benzofuran Intermediate Iminium Salt Intermediate Benzofuran->Intermediate + Vilsmeier Reagent Aldehyde 6-Methoxy-3-methyl- 1-benzofuran-2-carbaldehyde Intermediate->Aldehyde Hydrolysis (H₂O)

Caption: Vilsmeier-Haack formylation workflow.

Protocol 2: Vilsmeier-Haack Formylation

Materials:

  • 6-Methoxy-3-methyl-1-benzofuran (from Protocol 1)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus Oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice-water bath

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-neck flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (3.0 equiv.) to 0 °C in an ice-water bath.

  • Add POCl₃ (1.2 equiv.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Dissolve 6-Methoxy-3-methyl-1-benzofuran (1.0 equiv.) in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a cold saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield this compound.

Part 2: Application in the Synthesis of Complex Molecules

The aldehyde functionality at the C-2 position is a versatile handle for a variety of transformations, allowing for the facile introduction of new carbon and heteroatom-containing substituents.

Application Note 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates for various heterocyclic compounds, such as pyrimidines and pyrazoles, and exhibit a wide range of biological activities themselves.[7][8] The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone.[9]

Claisen_Schmidt Aldehyde 6-Methoxy-3-methyl- 1-benzofuran-2-carbaldehyde Chalcone Benzofuran Chalcone Derivative Aldehyde->Chalcone Ketone Substituted Acetophenone Ketone->Chalcone Base Base (e.g., NaOH, KOH) Ethanol, rt Base->Chalcone catalyzes

Caption: Claisen-Schmidt condensation workflow.

Protocol 3: Synthesis of a Benzofuran Chalcone Derivative

Materials:

  • This compound (1.0 equiv.)

  • Substituted Acetophenone (e.g., 4'-hydroxyacetophenone) (1.0 equiv.)

  • Ethanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Dilute Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Dissolve the this compound and the substituted acetophenone in ethanol in a round-bottom flask.

  • Prepare a solution of NaOH or KOH in water and add it dropwise to the ethanolic solution at room temperature with constant stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture by the slow addition of dilute HCl until it reaches a pH of ~5-6.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral.

  • Dry the crude chalcone and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Application Note 2: Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are formed by the condensation of a primary amine with a carbonyl compound. These compounds are synthetically important and have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[10][11]

Protocol 4: Synthesis of a Benzofuran-derived Schiff Base

Materials:

  • This compound (1.0 equiv.)

  • Substituted Aniline (e.g., 4-chloroaniline) (1.0 equiv.)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add the substituted aniline to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • The product will often crystallize out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure and cool in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure Schiff base.

Application Note 3: Synthesis of Alkenes via Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[12] It involves the reaction of the carbonyl compound with a phosphorus ylide (phosphorane), providing excellent control over the location of the newly formed double bond. This reaction is particularly useful for extending carbon chains and creating exocyclic double bonds.

Protocol 5: Wittig Olefination

Materials:

  • This compound (1.0 equiv.)

  • A suitable phosphonium salt (e.g., (methoxycarbonylmethyl)triphenylphosphonium bromide) (1.1 equiv.)

  • A strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-neck flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base portion-wise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep yellow or orange).

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes.

  • Cool the ylide solution back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates the consumption of the aldehyde.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate or DCM (3 x volumes).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Application Note 4: Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[13] This reaction is highly efficient for creating C=C bonds and is widely used to synthesize precursors for pharmaceuticals and other fine chemicals.[14]

Protocol 6: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound (1.0 equiv.)

  • Malononitrile (1.0 equiv.)

  • Ethanol

  • Piperidine (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the mixture at room temperature. The reaction is often rapid, and a precipitate may form within minutes to a few hours.

  • Monitor the reaction by TLC. After completion (typically 1-3 hours), cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product. Recrystallization is often not necessary due to the high purity of the precipitated product.

Application Note 5: Reductive Amination

Reductive amination is a robust method for forming C-N bonds by converting a carbonyl group into an amine.[15][16] The process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[9]

Reductive_Amination Aldehyde 6-Methoxy-3-methyl- 1-benzofuran-2-carbaldehyde Imine Imine/Iminium Ion Intermediate Aldehyde->Imine Amine Primary or Secondary Amine (R₂NH) Amine->Imine + Product Substituted Amine Product Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product reduces

Caption: Reductive amination workflow.

Protocol 7: Reductive Amination with a Primary Amine

Materials:

  • This compound (1.0 equiv.)

  • A primary amine (e.g., benzylamine) (1.1 equiv.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound in DCE, add the primary amine. If the amine salt is used, add one equivalent of a non-nucleophilic base like triethylamine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride in one portion. The reaction is typically exothermic.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC for the disappearance of the aldehyde and imine intermediate.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.

Part 3: From Intermediate to Bioactive Core: Further Transformations

The products derived from the initial reactions of this compound are themselves valuable intermediates for constructing more complex heterocyclic systems with recognized biological importance.

  • Pyrazoles from Chalcones: The benzofuran chalcones (from Protocol 3) can undergo cyclocondensation with hydrazine hydrate in a suitable solvent like ethanol or acetic acid to yield pyrazoline derivatives, which can be further oxidized to pyrazoles. Pyrazole-containing molecules are known for their wide range of pharmacological activities.

  • Pyrimidines from Chalcones: Reaction of the chalcones with urea, thiourea, or guanidine hydrochloride under basic conditions provides access to pyrimidine, pyrimidinethione, and aminopyrimidine scaffolds, respectively.[3][17] These are core structures in many therapeutic agents.

Conclusion

This compound is a high-value, readily accessible building block for the synthesis of a diverse array of complex molecules. Its strategic functionalization through well-established synthetic methodologies, such as those detailed in this guide, opens avenues for the rapid construction of libraries of novel compounds. The inherent biological relevance of the benzofuran scaffold, combined with the synthetic versatility of the aldehyde group, makes this compound an indispensable tool for researchers, scientists, and drug development professionals engaged in the pursuit of new chemical entities with therapeutic potential.

References

  • Thorat, I. Y. C. B. R., et al. (2015). SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Organic Chemistry Portal. Retrieved from [Link]

  • Reddy, T. S., et al. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Pakistan Journal of Pharmaceutical Sciences, 31(4). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine. Semantic Scholar. Retrieved from [Link]

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  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Thorat, I., et al. (2013). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. ResearchGate. Retrieved from [Link]

  • Zhao, L., et al. (2018). Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. Bioorganic & Medicinal Chemistry, 26(15), 4347-4356. Retrieved from [Link]

  • Reddy, T. S., et al. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. ResearchGate. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Cambridge University Press. Retrieved from [Link]

  • ResearchGate. (2020). Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate. ResearchGate. Retrieved from [Link]

  • Rahman, A. H., & Ismail, E. M. (1976). Synthesis of Schiff bases of benzofuran with potential biological activity. Arzneimittelforschung, 26(5), 756-759. Retrieved from [Link]

  • Byrne, P. A., et al. (2013). The Wittig reaction: A historical perspective. Chemical Society Reviews, 42(16), 6619-6662. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of Degradation Products of 2-(6-Hydroxy-2-methoxy-3,4-methylenedioxyphenyl)-benzofuran. Journal of the American Chemical Society. Retrieved from [Link]

  • Wang, H., et al. (2022). Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr). Angewandte Chemie International Edition, 61(1). Retrieved from [Link]

  • HMU CPD. (n.d.). SYNTHESIS AND INFRARED STUDY OF SCHIFF BASE DERIVED FROM BENZALDEHYDE AND ANILINE. HMU CPD. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Molbank, 2023(3), M1704. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Cambridge University Press. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel Condensation. ResearchGate. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis, Characterization of Some New Heterocycles bearing benzofuran Moiety. RJPBCS. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Retrieved from [Link]

  • Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. Retrieved from [Link]

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  • RSC Publishing. (2012). The phospha-bora-Wittig reaction. Chemical Science. Retrieved from [Link]

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Retrieved from [Link]

  • ResearchGate. (2015). SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. ResearchGate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Der Pharma Chemica. Retrieved from [Link]

  • MDPI. (2020). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Retrieved from [Link]

  • RSC Publishing. (2019). A coumarin chalcone ratiometric fluorescent probe for hydrazine based on deprotection, addition and subsequent cyclization mechanism. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Claisen-Schmidt condensation of benzaldehyde with acetophenone to yield chalcone, 3.1f. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2022). Mechanochemical and aging-based reductive amination with chitosan and aldehydes affords high degree of substitution functional biopolymers. Green Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate. Retrieved from [Link]

  • SciSpace. (n.d.). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Retrieved from [http://www.growingscience.com/ac/Vol2/ac_2013_24.pdf](http.

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Application Notes and Protocols for the Development of Novel Benzofuran-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Oncology

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a cornerstone in medicinal chemistry due to its versatile physicochemical properties and presence in numerous natural and synthetic bioactive molecules.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects with potentially lower adverse event profiles compared to conventional chemotherapeutics.[1][3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel benzofuran-based compounds for anticancer research. It provides not only detailed experimental protocols but also the underlying scientific rationale to empower informed decision-making throughout the drug discovery pipeline.

The anticancer activity of benzofuran derivatives is intricately linked to their structure, with specific substitutions on the benzofuran core dictating their mechanism of action and potency.[1][3] These compounds have been shown to target a variety of cancer-related pathways, including the inhibition of key enzymes like Aurora B kinase, receptor tyrosine kinases, and tubulin polymerization, as well as the modulation of signaling cascades such as the AKT and ERK pathways.[1][4][5] The ultimate biological effects often manifest as cell cycle arrest, induction of apoptosis, and suppression of tumor growth in vivo.[2][4][6]

This guide will systematically walk through the critical stages of developing novel benzofuran-based anticancer agents, from rational design and synthesis to comprehensive in vitro and in vivo evaluation.

Part 1: Synthesis and Characterization of Benzofuran Derivatives

The synthetic route to novel benzofuran compounds is a critical first step that influences the diversity and novelty of the chemical library. While numerous synthetic strategies exist, a common and versatile approach involves the coupling of functionalized phenols with appropriate alkynes or other reagents.

Protocol 1: General Synthesis of 2-Arylbenzofurans via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 2-arylbenzofuran derivatives, a class of compounds that has shown significant anticancer potential. The Suzuki-Miyaura coupling reaction is chosen for its high tolerance of functional groups and generally good yields.

Rationale: The Suzuki-Miyaura coupling is a robust and widely used cross-coupling reaction in medicinal chemistry for the formation of carbon-carbon bonds. Its use here allows for the modular assembly of a diverse library of 2-arylbenzofurans by varying the boronic acid coupling partner.

Materials:

  • Substituted 2-bromobenzofuran

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the substituted 2-bromobenzofuran (1.0 eq) and the arylboronic acid (1.2 eq) in a 3:1 mixture of 1,4-dioxane and water.

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of newly synthesized benzofuran compounds is performed using a panel of in vitro assays. These assays are designed to determine the cytotoxicity of the compounds against various cancer cell lines and to begin to elucidate their mechanism of action.

Protocol 2: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]

Rationale: This assay provides a quantitative measure of the ability of a compound to reduce the viability of cancer cells. The reduction of the yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells serves as an indicator of cell viability. A dose-dependent decrease in formazan production indicates cytotoxic or cytostatic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)[4][6]

  • Normal human cell line (e.g., HUVEC) for selectivity assessment[6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Benzofuran compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the benzofuran compounds in complete medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds at various concentrations (typically ranging from 0.01 µM to 100 µM). Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin or doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Novel Benzofuran Derivatives
CompoundCancer Cell LineIC₅₀ (µM)Selectivity Index (SI)¹
BF-001 MCF-7 (Breast)1.29[4]7.8
A549 (Lung)2.51[4]3.9
HeLa (Cervical)1.06[2]9.4
BF-002 MCF-7 (Breast)1.88[4]5.3
A549 (Lung)29.66[4]0.3
HeLa (Cervical)1.76[2]5.7
Cisplatin MCF-7 (Breast)2.18[4]1.0
A549 (Lung)3.500.6
HeLa (Cervical)1.86[2]1.1

¹Selectivity Index (SI) = IC₅₀ in normal cell line (e.g., HUVEC) / IC₅₀ in cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Protocol 3: Apoptosis Induction Assessment by Caspase-3/7 Activity Assay

This protocol measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. An increase in their activity is a hallmark of apoptosis.[6]

Rationale: Determining whether a compound induces apoptosis is crucial for understanding its anticancer mechanism. Caspase activation is a central event in programmed cell death, and its measurement provides direct evidence of apoptosis induction.[6][7]

Materials:

  • Cancer cells treated with benzofuran compounds as in the MTT assay.

  • Caspase-Glo® 3/7 Assay kit (or equivalent).

  • White-walled 96-well plates.

  • Luminometer.

Procedure:

  • Seed and treat cells with the benzofuran compounds in white-walled 96-well plates as described for the MTT assay.

  • After the desired treatment period (e.g., 24 or 48 hours), allow the plate to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence of each sample using a luminometer.

  • Express the results as a fold change in caspase activity relative to the vehicle-treated control cells.

Part 3: Elucidation of the Mechanism of Action

Understanding the molecular targets and signaling pathways affected by the benzofuran compounds is essential for their further development.

Visualizing Key Signaling Pathways and Experimental Workflows

anticancer_drug_discovery_workflow cluster_synthesis Compound Synthesis & Library Generation cluster_invitro In Vitro Screening cluster_moa Mechanism of Action (MoA) Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of Benzofuran Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization MTT Cytotoxicity Screening (MTT Assay) Characterization->MTT Apoptosis Apoptosis Assay (Caspase Activity) MTT->Apoptosis CellCycle Cell Cycle Analysis MTT->CellCycle TargetID Target Identification (e.g., Kinase Profiling) Apoptosis->TargetID CellCycle->TargetID PathwayAnalysis Pathway Analysis (Western Blot) TargetID->PathwayAnalysis Xenograft Xenograft/ Syngeneic Models PathwayAnalysis->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: High-level workflow for the development of benzofuran anticancer agents.

akt_pathway_inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTORC1 AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzofuran Benzofuran Compound Benzofuran->AKT inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by a benzofuran compound.

Part 4: In Vivo Efficacy and Preclinical Development

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a more complex biological system.

Protocol 4: Murine Xenograft Model for Efficacy Studies

This protocol outlines a general procedure for evaluating the antitumor activity of a lead benzofuran compound in a mouse xenograft model.

Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool to evaluate the in vivo efficacy of anticancer agents. Tumor growth inhibition is a key endpoint that provides evidence of potential therapeutic benefit.[1]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice).

  • Human cancer cells (e.g., A549 or MCF-7).

  • Matrigel (optional).

  • Lead benzofuran compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Tween 80).

  • Calipers for tumor measurement.

  • Animal balance.

Procedure:

  • Subcutaneously implant 1-5 million human cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer the benzofuran compound (e.g., 10-20 mg/kg) or the vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral administration) daily or on a specified schedule for a set period (e.g., 15-21 days).[4]

  • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology or biomarker analysis).

  • Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.

Conclusion

The development of novel benzofuran-based anticancer agents represents a promising avenue in oncology research. The structure-activity relationship of these compounds is a key determinant of their efficacy, with various substitutions influencing their molecular targets and biological activity.[1][4] A systematic approach, encompassing rational synthesis, rigorous in vitro screening, detailed mechanism of action studies, and robust in vivo evaluation, is paramount for the successful identification and advancement of lead candidates. The protocols and guidelines presented in this document provide a solid framework for researchers to navigate the complexities of preclinical drug discovery in this exciting field.

References

  • Al-Ostoot, F.H., Al-Ghorbani, M., Abuelizz, H.A., Aouadi, K., Ghabbour, H.A., & Jamil, W.A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 539. [Link]

  • Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Głogowska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11131. [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096–11131. [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11131. [Link]

  • Askarizadeh, A., & Asadpour, A. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of research in medical sciences : the official journal of Isfahan University of Medical Sciences, 20(11), 1094–1106. [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. [Link]

  • Cieślak, M., Napiórkowska, M., Błoński, B., Kaźmierczak-Barańska, J., & Nawrot, B. (2021). Biological Activity of 2-Acetyl-5-bromo-3-methoxy-benzofuran and Its Derivative with Methoxy Group in Position 6 of Benzofuran Ring. Molecules, 26(11), 3299. [Link]

  • Dwarakanath, D., & Gaonkar, S. L. (2022). Advances in Synthetic Strategies and Medicinal Importance of Benzofurans: A Review. ChemistrySelect, 7(26), e202201037. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Abuelizz, H. A., Aouadi, K., Ghabbour, H. A., & Jamil, W. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 539. [Link]

  • Chen, Y., Li, Y., Wang, Y., Zhang, Y., Li, S., & Li, L. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. Oncotarget, 6(2), 1006–1019. [Link]

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Application Notes and Protocols for the Characterization of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde is a member of the benzofuran family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The precise chemical structure and purity of such compounds are paramount to their biological activity and safety. Therefore, a comprehensive analytical characterization is a critical step in the synthesis, quality control, and development of any benzofuran-based therapeutic agent.

This document provides a detailed guide to the analytical techniques for the thorough characterization of this compound (Molecular Formula: C₁₁H₁₀O₃, Molecular Weight: 190.19 g/mol ).[4] The protocols herein are designed to be self-validating, providing a multi-faceted approach to confirm the identity, purity, and structural integrity of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
IUPAC NameThis compoundPubChem[4]
Molecular FormulaC₁₁H₁₀O₃PubChem[4]
Molecular Weight190.19 g/mol PubChem[4]
Exact Mass190.062994177 DaPubChem[4]
SMILESCC1=C(OC2=C1C=CC(=C2)OC)C=OPubChem[4]
InChIKeyOFYPXGKPVZYIIM-UHFFFAOYSA-NPubChem[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in this compound.

Rationale for Experimental Choices
  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for dissolving a wide range of organic compounds and provides a clean spectral window.[1][5] Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.[1]

  • Field Strength: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly useful for resolving the aromatic protons.[1]

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in an NMR tube.

  • Instrumental Parameters:

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard single-pulse sequence

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Expected ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8s1HAldehyde proton (-CHO)
~7.5d1HAromatic proton
~7.0dd1HAromatic proton
~6.9d1HAromatic proton
~3.9s3HMethoxy protons (-OCH₃)
~2.5s3HMethyl protons (-CH₃)

Note: The exact chemical shifts and coupling constants will depend on the specific instrument and solvent used. The aromatic region will show a characteristic splitting pattern based on the substitution on the benzene ring.

¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumental Parameters:

    • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency)

    • Pulse Program: Proton-decoupled pulse sequence

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform, phase, and baseline correction.

Expected ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~185Aldehyde carbonyl carbon (C=O)
~160Aromatic carbon attached to methoxy group
~155Aromatic carbon of the furan ring
~130Aromatic carbon of the furan ring
~125-110Aromatic carbons
~100Aromatic carbon
~55Methoxy carbon (-OCH₃)
~10Methyl carbon (-CH₃)

Note: The assignments are approximate and should be confirmed with 2D NMR experiments like HSQC and HMBC for unambiguous structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve 5-10 mg in 0.6 mL CDCl3 with TMS h_nmr 1H NMR Acquisition (400 MHz) prep->h_nmr c_nmr 13C NMR Acquisition (100 MHz) prep->c_nmr proc Fourier Transform, Phase & Baseline Correction h_nmr->proc c_nmr->proc integ Integration & Peak Picking proc->integ elucid Structure Elucidation integ->elucid HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep Prepare sample solution (10-100 µg/mL) Prepare mobile phases A & B inject Inject sample (10 µL) prep->inject separate Gradient elution on C18 column inject->separate detect UV Detection at λmax separate->detect chrom Obtain chromatogram detect->chrom purity Calculate purity by area percentage chrom->purity

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a precursor for more complex pharmacologically active agents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield of this synthesis. We will focus on the most common and efficient method: the Vilsmeier-Haack formylation of the 6-methoxy-3-methyl-1-benzofuran precursor. Our goal is to equip you with the knowledge to not only execute the protocol successfully but also to troubleshoot common issues effectively.

Synthesis Overview & Core Mechanism

The primary route to this compound is a two-step process. First, the benzofuran core, 6-methoxy-3-methyl-1-benzofuran, must be synthesized. While several methods exist for benzofuran synthesis, a common approach involves the cyclization of appropriately substituted phenols and ketones. The second, and focal, step is the regioselective formylation at the C2 position of the benzofuran ring using the Vilsmeier-Haack reaction.

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism. The key electrophile, a chloroiminium ion known as the Vilsmeier reagent , is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] The electron-rich benzofuran ring attacks this reagent, leading to an iminium salt intermediate, which is then hydrolyzed during aqueous work-up to yield the final aldehyde.[3]

Overall Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation Precursor_Syn Synthesis of 6-Methoxy-3-methyl-1-benzofuran Formylation Electrophilic Attack by Benzofuran Precursor_Syn->Formylation Substrate Reagent_Prep Vilsmeier Reagent Generation (DMF + POCl₃) Reagent_Prep->Formylation Electrophile Hydrolysis Aqueous Work-up & Iminium Salt Hydrolysis Formylation->Hydrolysis Product This compound Hydrolysis->Product Final Product

Caption: Overall workflow for the synthesis.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a self-validating system. Adherence to stoichiometry, temperature control, and anhydrous conditions are critical for success.

Materials & Reagents:

Reagent/MaterialFormulaM.W.Amount (per 10 mmol sub.)Molar Eq.Notes
6-Methoxy-3-methyl-1-benzofuranC₁₀H₁₀O₂162.191.62 g (10 mmol)1.0Substrate, must be pure and dry
N,N-Dimethylformamide (DMF)C₃H₇NO73.0915 mLSolvent & ReagentAnhydrous grade (<50 ppm H₂O)
Phosphorus oxychloridePOCl₃153.331.0 mL (11 mmol)1.1Use fresh, high-purity reagent
Dichloromethane (DCM)CH₂Cl₂84.9320 mLSolventAnhydrous grade
Sodium Acetate TrihydrateNaOAc·3H₂O136.087.6 g (56 mmol)5.6For work-up
Saturated Sodium BicarbonateNaHCO₃ (aq)-As needed-For neutralization
Anhydrous Magnesium SulfateMgSO₄-As needed-For drying
Ethyl Acetate & Hexane--As needed-For chromatography

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (15 mL).

    • Cool the flask to 0°C in an ice-water bath.

    • Slowly add phosphorus oxychloride (1.0 mL, 1.1 eq) dropwise to the stirred DMF over 15-20 minutes. Maintain the temperature below 5°C.

    • Causality: The slow, cold addition is crucial to control the exothermic reaction between DMF and POCl₃, preventing degradation of the Vilsmeier reagent.

    • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. The formation of a pale yellow, viscous liquid or solid precipitate indicates the successful generation of the reagent.[5]

  • Formylation Reaction:

    • Dissolve the precursor, 6-methoxy-3-methyl-1-benzofuran (1.62 g, 1.0 eq), in anhydrous DCM (20 mL).

    • Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C over 20 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

    • Monitoring: Track the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the consumption of the starting material. If the reaction is sluggish, it may be gently heated to 40-50°C.[5]

  • Work-up and Hydrolysis:

    • Cool the reaction mixture back down to 0°C in an ice bath.

    • Prepare a solution of sodium acetate trihydrate (7.6 g, 5.6 eq) in 50 mL of water.

    • Slowly and carefully quench the reaction by adding the aqueous sodium acetate solution. This step is highly exothermic and may release HCl gas; ensure adequate ventilation.

    • Causality: The aqueous solution hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic reaction mixture. Sodium acetate acts as a buffer.[2]

    • Stir the resulting biphasic mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (2 x 25 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 10% ethyl acetate) to yield the pure this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is very low or the starting material is not consumed. What went wrong?

Answer: This is a common issue that can stem from several factors. Use the following diagnostic workflow to identify the cause.

G cluster_reagents Reagent Quality Check cluster_conditions Reaction Condition Check Start Low Yield / No Reaction Moisture Moisture Contamination? Start->Moisture Reagent_Quality Degraded POCl₃ or DMF? Start->Reagent_Quality Temp Incorrect Temperature? Start->Temp Time Insufficient Reaction Time? Start->Time Activation Substrate Not Activated Enough? Start->Activation Sol1 Use flame-dried glassware and anhydrous grade solvents/reagents. Moisture->Sol1 Solution Sol2 Use freshly opened or distilled POCl₃ and high-purity DMF. Reagent_Quality->Sol2 Solution Sol3 Ensure Vilsmeier reagent is formed at 0°C. Consider gentle heating (40-50°C) if formylation is sluggish. Temp->Sol3 Solution Sol4 Monitor reaction by TLC and allow it to run to completion (may take >6 hours). Time->Sol4 Solution Sol5 The Vilsmeier reagent is a weak electrophile. Ensure precursor purity; electron-withdrawing impurities will deactivate the ring. Activation->Sol5 Solution

Caption: Troubleshooting workflow for low yield.

  • Expertise & Experience: The Vilsmeier reagent is highly sensitive to water. Traces of moisture will consume the reagent and drastically lower the yield.[6] Similarly, POCl₃ can hydrolyze over time to phosphoric acid and HCl, rendering it inactive. Always use anhydrous solvents and fresh reagents. The benzofuran substrate itself must be sufficiently electron-rich to attack the relatively weak Vilsmeier electrophile.[4] The methoxy group at C6 is an activating group, making this reaction feasible, but any deactivating impurities in your starting material will hinder the reaction.

Q2: My TLC shows multiple product spots. What are the likely side products?

Answer: Side product formation often relates to the regioselectivity of the reaction or over-formylation.

  • Regioselectivity: For substituted benzofurans, formylation typically occurs at the electron-rich furan ring rather than the benzene ring. The C2 position is generally the most nucleophilic and sterically accessible, making it the preferred site of attack. However, depending on the precise electronic nature of other substituents, minor amounts of formylation at other positions (e.g., C4, C5, or C7) could occur, leading to isomeric aldehyde impurities.

  • Double Formylation: While less common, if the product aldehyde is still highly activated, a second formylation could potentially occur, although this usually requires harsher conditions.

  • Degradation: If the reaction is heated too aggressively or for too long, or if the work-up is not performed correctly, you may see decomposition products.

Trustworthiness: The best way to confirm the identity of your main product and byproducts is through rigorous characterization (¹H NMR, ¹³C NMR, MS). In ¹H NMR, the aldehyde proton at the C2 position should appear as a singlet around 9.8-10.2 ppm, and its coupling patterns with other ring protons will confirm the substitution pattern.

Q3: I'm having trouble purifying the final product. It's streaking on the silica column.

Answer: Aldehydes can be challenging to purify via standard silica gel chromatography for two main reasons:

  • Oxidation: Aromatic aldehydes can oxidize to the corresponding carboxylic acid on silica gel, especially if the silica is slightly acidic or if exposed to air for extended periods. This acid will streak down the column.

  • Polarity: The aldehyde group is quite polar, which can lead to tailing on the column.

Solutions:

  • Deactivate the Silica: Pre-treat your silica gel by flushing the packed column with your starting eluent containing 1% triethylamine. This neutralizes acidic sites and minimizes oxidation and tailing.

  • Alternative Purification - Bisulfite Adduct Formation: A classic and highly effective method for purifying aldehydes is to form a solid bisulfite adduct.[7]

    • Dissolve the crude product in a suitable solvent (e.g., ethanol).

    • Add a saturated aqueous solution of sodium bisulfite and stir vigorously. A white precipitate of the aldehyde-bisulfite adduct should form.

    • Filter the solid adduct and wash it with ether to remove non-aldehydic impurities.

    • Regenerate the pure aldehyde by dissolving the adduct in water or a biphasic mixture and adding a base (e.g., saturated NaHCO₃ or Na₂CO₃ solution) until the aldehyde separates out.[8]

    • Extract the pure aldehyde with an organic solvent (e.g., ether or DCM), dry, and concentrate.

References

  • Patil, S., Patil, R., & Patil, P. (2012). A REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(3), 333-343. [Available at: [Link]]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (2023, December 1). Vilsmeier–Haack reaction. In Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 23, 2026, from [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2010). SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES WITH POTENTIAL ANTIMICROBIAL ACTIVITY. Acta Poloniae Pharmaceutica - Drug Research, 67(3), 245-251. [Available at: [Link]]

  • ChemTube3D. (n.d.). Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. University of Liverpool. Retrieved January 23, 2026, from [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49, 1–330. [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6267–6278. [Link]

  • Sharma, P., & Kumar, A. (2014). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Current Pharmaceutical Research, 5(1), 10-20. [Available at: [Link]]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved January 23, 2026, from [Link]

  • Niu, D., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1146-1151. [Link]

  • Slideshare. (2016, November 29). Vilsmeier haack rxn. [Link]

  • Clegg, W., et al. (1982). Rate measurements of certain Vilsmeier–Haack reactions. Part 1. The benzoylation of a trisubstituted pyrrole. Journal of the Chemical Society, Perkin Transactions 2, (4), 463-467. [Link]

Sources

Technical Support Center: Purification of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related benzofuran derivatives. Here, we address common challenges and provide practical, field-proven solutions to streamline your purification workflows and ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

A1: The two most effective and widely used techniques for purifying this compound are silica gel column chromatography and recrystallization. Column chromatography is excellent for removing a wide range of impurities with different polarities.[1][2][3] Recrystallization is a highly effective final polishing step to obtain material of high crystalline purity, assuming a suitable solvent is found.[4]

Q2: What are the likely impurities I should expect from a typical synthesis?

A2: Impurities are highly dependent on the synthetic route. Common impurities may include unreacted starting materials (e.g., substituted phenols or ketones), reagents, catalysts, and side-products from incomplete reactions or undesired pathways. For benzofuran syntheses, potential side-products could include isomers or over-functionalized derivatives.[5][6] It is crucial to have an analytical method, such as TLC, LC-MS, or GC-MS, to identify the number and relative polarity of impurities before beginning purification.[7]

Q3: How can I reliably assess the purity of my final product?

A3: Purity should be assessed using a combination of methods. Thin-Layer Chromatography (TLC) provides a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard. Structural confirmation and purity are definitively established using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[7][8] A sharp, well-defined melting point is also a strong indicator of high purity for crystalline solids.[4][8]

Q4: Are there any stability issues with this compound that I should be aware of during purification?

A4: Aldehyd moieties can be susceptible to oxidation, especially if exposed to air and light for extended periods, potentially forming the corresponding carboxylic acid. While the benzofuran ring is generally stable, prolonged exposure to strong acids or bases during work-up or purification could potentially lead to degradation.[9] It is advisable to work efficiently and store the purified compound under an inert atmosphere (like nitrogen or argon) and protected from light.

Troubleshooting Guide: Column Chromatography

Issue 1: My compound is streaking or showing poor separation on the silica gel column.

  • Potential Cause 1: Incorrect Solvent Polarity. The polarity of the eluent system may be too high, causing the compound to move too quickly without resolving from impurities, or too low, causing excessive interaction with the silica and tailing.

  • Solution: The key to good separation is a well-optimized eluent system.[10] Systematically screen solvent systems using TLC. A good starting point for benzofuran derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[2][3] Aim for an Rf value of 0.25-0.35 for your target compound on the TLC plate for optimal column separation.

  • Potential Cause 2: Acidic Silica Gel. Standard silica gel is slightly acidic, which can cause strong, non-ideal interactions with certain functional groups, leading to streaking.

  • Solution: If streaking persists, consider neutralizing the silica gel. This can be done by adding a small amount (e.g., 0.1-1%) of a volatile base like triethylamine to your eluent system. Alternatively, you can use commercially available deactivated or neutral silica gel.

  • Potential Cause 3: Column Overloading. Applying too much crude material relative to the amount of silica gel will saturate the stationary phase and prevent proper separation.

  • Solution: A general rule of thumb is to use a mass ratio of silica gel to crude material of at least 30:1 to 50:1 for difficult separations. For easier separations, 20:1 may suffice.

Issue 2: I am experiencing low recovery of my compound from the column.

  • Potential Cause 1: Irreversible Adsorption. Your compound might be strongly, or even irreversibly, adsorbing to the silica gel.

  • Solution: In addition to trying a less polar eluent or adding a modifier like triethylamine as described above, you can switch to a less active stationary phase, such as alumina (neutral or basic) or Florisil®.

  • Potential Cause 2: Compound is too soluble in the eluent. During elution, you may be washing the compound through too quickly and collecting it with other impurities, leading to mixed fractions and perceived loss of pure product.

  • Solution: Re-optimize your solvent system using TLC to achieve better separation between your product and impurities. Employing a gradient elution—starting with a low polarity eluent and gradually increasing the polarity—can provide much finer resolution and improve recovery of pure fractions.

Troubleshooting Guide: Recrystallization

Issue 1: My compound "oils out" instead of forming crystals.

  • Potential Cause 1: Solution is too supersaturated. If the solution is cooled too rapidly or is excessively concentrated, the compound may crash out of solution as an amorphous oil because molecules do not have time to arrange into an ordered crystal lattice.

  • Solution: Re-heat the solution until the oil redissolves, add a small amount of additional solvent to reduce the saturation, and allow it to cool much more slowly. Insulating the flask can promote slow cooling. If possible, cooling in a refrigerator and then a freezer in a stepwise manner can be effective.

  • Potential Cause 2: Presence of Impurities. Impurities can inhibit crystal nucleation and growth.

  • Solution: The crude material may be too impure for effective recrystallization. First, purify the material by column chromatography to remove the bulk of the impurities, and then perform a final recrystallization step.

Issue 2: No crystals are forming, even after cooling.

  • Potential Cause 1: The compound is too soluble in the chosen solvent. Even at low temperatures, the compound may remain fully dissolved if the solvent is too effective.

  • Solution: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. You may need to screen for a new solvent or use a binary solvent system. Good candidates for benzofurans often include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[4]

  • Potential Cause 2: Lack of Nucleation Sites. Crystal growth requires an initial nucleation event.

  • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic scratches that can serve as nucleation sites. Alternatively, if you have a small crystal of the pure compound, add it to the solution (a process called "seeding") to initiate crystallization.

Purification Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol is a standard procedure for the purification of moderately polar organic compounds like this compound.

1. Eluent System Optimization:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
  • Spot the solution onto a TLC plate.
  • Develop the TLC plate in various solvent systems. A good starting point is a 9:1 mixture of Hexanes:Ethyl Acetate.
  • Adjust the ratio until the spot corresponding to the product has an Rf of ~0.3.

2. Column Packing:

  • Select an appropriately sized column.
  • Pack the column with silica gel (230-400 mesh) using either a dry packing or wet slurry method. Ensure the silica bed is compact and level.
  • Equilibrate the packed column by passing 2-3 column volumes of the initial, low-polarity eluent through it.

3. Sample Loading:

  • Dissolve the crude material in a minimal amount of the column eluent or a stronger, volatile solvent like dichloromethane.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with the optimized solvent system.
  • Collect fractions in an array of test tubes or vials.
  • Monitor the elution process by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions that contain the pure product.
  • Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary: Chromatography Conditions
ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds; provides good resolution.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate GradientOffers excellent control over polarity for resolving closely related impurities.[2][3]
Alternative Eluent Dichloromethane/HexanesUseful for compounds with slightly different solubility profiles.
Loading Technique Dry LoadingRecommended for samples that are not highly soluble in the eluent to ensure a narrow starting band and better separation.

Visualization of Troubleshooting Workflow

G crude Crude Product purity_check Assess Purity & Impurity Profile (TLC/LCMS) crude->purity_check column Column Chromatography purity_check->column Multiple Impurities recrystal Recrystallization purity_check->recrystal Minor Impurities pure_product Pure Product (Verify Purity) column->pure_product Successful streaking Problem: Streaking / Poor Separation column->streaking recrystal->pure_product Successful oiling_out Problem: Compound Oils Out recrystal->oiling_out optimize_eluent Solution: Optimize Eluent (TLC) streaking->optimize_eluent Cause: Polarity neutralize Solution: Neutralize Silica (e.g., +0.5% Et3N) streaking->neutralize Cause: Acidity optimize_eluent->column Re-run neutralize->column Re-run slow_cool Solution: Re-dissolve, Add Solvent, Cool Slowly oiling_out->slow_cool Cause: Supersaturation pre_purify Solution: Pre-purify via Column oiling_out->pre_purify Cause: Impurities slow_cool->recrystal Re-attempt pre_purify->column

Caption: A logical workflow for troubleshooting common purification issues.

References

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (n.d.). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives.
  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017, August 14).
  • Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. (2025, October 27).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (2019, April 18).
  • Benchchem. Technical Support Center: Enhancing Reproducibility of Experiments with Benzofuran Derivatives.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov.
  • Benzofuran synthesis - Organic Chemistry Portal.
  • PubChem. This compound | C11H10O3 | CID 605428.
  • MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6).
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024, May 5).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - ResearchGate. (2025, October 16).
  • Stability and degradation mechanisms of metal–organic frameworks containing the Zr6O4(OH)4 secondary building unit - Journal of Materials Chemistry A (RSC Publishing).
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC - NIH. (2024, August 6).

Sources

overcoming challenges in the synthesis of substituted benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted benzofurans. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this important heterocyclic scaffold. Benzofurans are a cornerstone in numerous natural products and pharmaceuticals, but their synthesis is often fraught with challenges ranging from low yields to poor regioselectivity.[1][2][3]

This guide provides in-depth, field-proven insights into overcoming common hurdles encountered during the synthesis of substituted benzofurans. The content is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Transition-Metal-Catalyzed Syntheses

Transition-metal catalysis is a powerful and widely employed strategy for constructing the benzofuran core.[3][4] Palladium-, copper-, and rhodium-based systems are particularly prevalent. However, their sensitivity to substrates, ligands, and reaction conditions can often lead to synthetic difficulties.

Troubleshooting Guide: Palladium-Catalyzed Cyclizations

Palladium-catalyzed reactions, such as Sonogashira or Heck couplings followed by intramolecular cyclization, are workhorse methods for benzofuran synthesis.[4]

Question 1: I am attempting a Sonogashira coupling between an o-iodophenol and a terminal alkyne, followed by cyclization to a 2-substituted benzofuran, but I am observing low to no product formation. What are the likely causes and solutions?

Answer:

This is a common issue that can stem from several factors related to catalyst activity, reaction conditions, and substrate stability.

  • Causality: The catalytic cycle of the Sonogashira coupling involves both palladium and copper catalysts.[2][4] Inactivation of either catalyst, side reactions of the starting materials, or unfavorable electronic properties of the substrates can stall the reaction. For instance, some complex natural product syntheses have failed at this step due to the electronic nature of the specific 2-halophenols and alkynes used.[5]

  • Troubleshooting Steps:

    • Catalyst and Ligand Choice:

      • Ensure the palladium source (e.g., Pd(PPh₃)₂Cl₂) and copper co-catalyst (e.g., CuI) are of high purity and handled under an inert atmosphere to prevent oxidation.[2][4] The absence of the copper co-catalyst can completely inhibit the reaction.[2]

      • Consider using a more robust palladium catalyst or ligand system. For sterically hindered substrates, bulky electron-rich phosphine ligands can be beneficial.

    • Base and Solvent Selection:

      • The base is critical for both the deprotonation of the alkyne and neutralizing the HX formed. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[4] Ensure the base is dry and freshly distilled.

      • The solvent must be anhydrous. DMF or toluene are typical choices.

    • Reaction Temperature:

      • While many Sonogashira reactions proceed at room temperature, some less reactive substrates may require heating. Incrementally increase the temperature (e.g., from rt to 50 °C, then to 80 °C) and monitor the reaction progress by TLC or LC-MS.

    • Substrate Considerations:

      • Electron-withdrawing groups on the o-iodophenol can sometimes hinder the reaction. Conversely, electron-donating groups on the salicylaldehyde precursors in similar copper-catalyzed syntheses have been shown to improve yields.[4]

      • Protecting groups on your substrates should be stable to the basic reaction conditions.

Experimental Protocol: One-Pot Sonogashira Coupling and Cyclization

This protocol provides a general procedure for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.

  • To a dried Schlenk flask under an argon atmosphere, add the o-iodophenol (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add anhydrous triethylamine (3.0 equiv.) and anhydrous DMF (0.1 M).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or heat as necessary (monitor by TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Question 2: My intramolecular Wittig reaction to form a 2-substituted benzofuran is giving me an unexpected 3-benzoyl-2-phenylbenzofuran side product. Why is this happening and how can I avoid it?

Answer:

The intramolecular Wittig reaction is a reliable method for benzofuran synthesis. However, the formation of acylated side products can occur, particularly when using certain reagents.[6][7]

  • Causality: This side reaction is often observed when acyl chlorides are used in the reaction sequence, for instance, to prepare the phosphonium salt precursor.[7] The Friedel-Crafts acylation of the initially formed benzofuran at the C3 position can occur under the reaction conditions, especially if any Lewis acidic species are present or generated in situ.[7]

  • Troubleshooting Steps:

    • Reagent Purity: Ensure that all reagents, particularly any acylating agents used in preceding steps, are completely removed before the Wittig cyclization.

    • Reaction Conditions: Conduct the Wittig reaction under strictly neutral or basic conditions to avoid promoting Friedel-Crafts-type side reactions.

    • Alternative Synthetic Routes: If the problem persists, consider alternative methods for synthesizing the target 2-substituted benzofuran that do not involve harsh acylating conditions.

Frequently Asked Questions (FAQs): Transition-Metal-Catalyzed Syntheses
  • Q: I am having trouble with the regioselectivity of my palladium-catalyzed annulation of a phenol and an alkenylcarboxylic acid. How can I control the formation of 2,3-disubstituted benzofurans versus 2-alkyl-3-methylene-2,3-dihydrobenzofurans?

    • A: The regioselectivity in these reactions is highly dependent on the substitution pattern of the phenol precursor.[8] Careful selection of your starting phenol is the primary way to control the outcome. Additionally, fine-tuning the ligand and reaction conditions may offer some control.

  • Q: Can I use o-bromophenols instead of o-iodophenols in my Sonogashira coupling?

    • A: While o-iodophenols are generally more reactive, o-bromophenols can be used, often requiring more forcing conditions (higher temperatures, stronger bases, or more active catalyst systems).

  • Q: My rhodium-catalyzed C-H activation/cyclization is giving low yields. What can I do?

    • A: Rhodium-catalyzed reactions are sensitive to the directing group and the oxidant.[3][4] Ensure your directing group is appropriate and that the oxidant is fresh. Screening different additives, solvents, and temperatures is often necessary to optimize these reactions.[3]

Section 2: Intramolecular Cyclizations and Rearrangements

Classical methods like the Perkin rearrangement and other intramolecular cyclizations remain highly relevant for benzofuran synthesis.[6][9] These methods often avoid expensive transition metals but can present their own set of challenges.

Troubleshooting Guide: The Perkin Rearrangement

The Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids is a robust transformation.[9]

Question 3: My Perkin rearrangement of a 3-bromocoumarin is slow and gives a low yield of the desired benzofuran-2-carboxylic acid. How can I improve this reaction?

Answer:

The key to a successful Perkin rearrangement is ensuring efficient base-catalyzed ring opening of the coumarin, followed by intramolecular nucleophilic attack.[9]

  • Causality: Incomplete reaction is often due to insufficient base strength, low reaction temperature, or poor solubility of the starting material. Side reactions can also occur if the intermediate phenoxide is not stable.

  • Troubleshooting Steps:

    • Base and Solvent:

      • A strong base is required. Sodium or potassium hydroxide in an aqueous or alcoholic solvent is typical.

      • Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for this transformation.[9]

    • Temperature:

      • Refluxing conditions are often necessary for the reaction to proceed to completion in a reasonable timeframe with conventional heating.

    • Work-up Procedure:

      • Acidification of the reaction mixture is required to protonate the carboxylate and precipitate the product. Ensure the pH is sufficiently low (pH ~2).

Diagram: Perkin Rearrangement Workflow

Perkin_Rearrangement Start 3-Halocoumarin + Base (e.g., NaOH) RingOpening Base-catalyzed ring fission to form phenoxide anion Start->RingOpening Cyclization Intramolecular attack of phenoxide on vinyl halide RingOpening->Cyclization Product Benzofuran-2-carboxylate Cyclization->Product Acidification Acidic Work-up Product->Acidification FinalProduct Benzofuran-2-carboxylic Acid Acidification->FinalProduct

Caption: Workflow for the Perkin rearrangement.

Frequently Asked Questions (FAQs): Cyclizations and Rearrangements
  • Q: I am performing an acid-catalyzed intramolecular cyclization of an o-alkynylphenol. What are some common side reactions?

    • A: Besides the desired benzofuran, potential side reactions include polymerization of the alkyne, hydration of the alkyne without cyclization, and rearrangement of the starting material or product under strong acidic conditions. Careful control of the acid concentration and temperature is crucial.

  • Q: My attempt to synthesize a 2,3-disubstituted benzofuran via Friedel-Crafts acylation of a 2-substituted benzofuran is resulting in a mixture of isomers. How can I improve the regioselectivity?

    • A: Friedel-Crafts reactions on benzofurans can indeed suffer from poor regioselectivity.[7] Using milder Lewis acids, lower temperatures, and sterically bulky acylating agents can sometimes favor C3 acylation. Alternatively, consider a directed C-H functionalization approach if regioselectivity remains a problem.

Section 3: Data Summary and Protocols

Table 1: Comparison of Common Catalytic Systems for Benzofuran Synthesis
Catalytic SystemTypical PrecursorsCommon IssuesKey Advantages
Pd/Cu (Sonogashira) o-Halophenols, Terminal AlkynesCatalyst poisoning, homocoupling of alkyne, low yields with certain substrates.[5][10]High functional group tolerance, mild conditions.[4]
Pd (Heck-type) Phenols, Alkenylcarboxylic acidsRegioselectivity issues, requires an oxidant.[8]Utilizes readily available phenols.
Cu (Domino) o-Halophenols, Terminal AlkynesCan require higher temperatures than Pd/Cu systems.Lower cost than palladium.[11]
Rh (C-H Activation) Phenols with directing groups, AlkynesRequires a directing group, can be sensitive to reaction conditions.[3][4]High atom economy, direct C-H functionalization.
Lewis/Brønsted Acid o-AlkynylphenolsPotential for side reactions (e.g., polymerization).[5]Metal-free, often simple conditions.

Diagram: General Troubleshooting Logic

Troubleshooting_Flow Problem Low Yield or No Product CheckReagents Verify Reagent Purity & Stoichiometry Problem->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) Problem->CheckConditions CheckCatalyst Assess Catalyst/Ligand (Activity, Loading) Problem->CheckCatalyst AnalyzeByproducts Identify Side Products (TLC, LC-MS, NMR) CheckReagents->AnalyzeByproducts CheckConditions->AnalyzeByproducts CheckCatalyst->AnalyzeByproducts Optimize Systematic Optimization (Solvent, Base, Temp, etc.) AnalyzeByproducts->Optimize Alternative Consider Alternative Synthetic Route Optimize->Alternative FinalProduct Successful Synthesis Optimize->FinalProduct

Caption: A systematic approach to troubleshooting benzofuran synthesis.

References

  • Shaheen, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Cimino, M. G., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(24), 5873. Available at: [Link]

  • LBP. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. Available at: [Link]

  • ResearchGate. (n.d.). Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. Available at: [Link]

  • Shaheen, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]

  • Yoshida, M., et al. (2024). Highly substituted benzo[b]furan synthesis through substituent migration. RSC Publishing. Available at: [Link]

  • Shaheen, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). 6 questions with answers in BENZOFURANS | Science topic. Available at: [Link]

  • De Luca, L. (2009). Some recent approaches to the synthesis of 2-substituted benzofurans. PubMed. Available at: [Link]

  • Cimino, M. G., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]

  • Spencer, J., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. Available at: [Link]

  • Samanta, R. C., & Daugulis, O. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. PMC - NIH. Available at: [Link]

  • RSC Publishing. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Available at: [Link]

  • Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Available at: [Link]

Sources

Technical Support Center: Synthesis of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles of organic synthesis and field-proven insights to address common challenges encountered during this synthetic procedure.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing the Vilsmeier-Haack formylation reaction. Each problem is presented in a question-and-answer format, offering explanations for the underlying causes and providing actionable protocols for mitigation.

Issue 1: Low Yield of the Desired 2-Carbaldehyde Product

Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer:

A low yield of the target compound can stem from several factors, primarily related to reaction conditions and the purity of starting materials. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles, but its efficiency is highly dependent on precise control of the experimental parameters.[1][2]

Causality and Mitigation:

  • Incomplete Formation of the Vilsmeier Reagent: The active electrophile, the chloroiminium ion (Vilsmeier reagent), is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[3] The formation of this reagent is an equilibrium process.

    • Protocol: Ensure that the POCl₃ is added slowly to anhydrous DMF at a low temperature (typically 0-5 °C) with efficient stirring. Using fresh, high-purity reagents is critical, as moisture can quench the Vilsmeier reagent.

  • Suboptimal Reaction Temperature: The electrophilic aromatic substitution is temperature-sensitive. While higher temperatures can increase the reaction rate, they can also promote the formation of side products.

    • Protocol: The reaction of the Vilsmeier reagent with the 6-methoxy-3-methyl-1-benzofuran substrate should be carried out at a controlled temperature, often starting at a low temperature and gradually warming to room temperature or slightly above. The optimal temperature profile should be determined empirically for your specific setup.

  • Inefficient Hydrolysis of the Iminium Intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to yield the final aldehyde.[3] Incomplete or improper hydrolysis will result in a lower yield of the desired product.

    • Protocol: After the reaction is complete, the mixture should be carefully quenched by pouring it onto crushed ice, followed by the addition of an aqueous base (e.g., sodium hydroxide or sodium carbonate solution) to facilitate the hydrolysis of the iminium salt.[4] The pH of the aqueous layer should be monitored to ensure it is basic.

Issue 2: Presence of Multiple Isomeric Products in the Final Mixture

Question: My crude product shows the presence of multiple isomers upon analysis (e.g., by TLC or NMR). What are these isomers, and how can I improve the regioselectivity of the formylation?

Answer:

The formation of isomeric products is a common challenge in the electrophilic substitution of substituted aromatic and heteroaromatic compounds.[2] In the case of 6-methoxy-3-methyl-1-benzofuran, formylation can potentially occur at different positions on the benzofuran ring system.

Causality and Mitigation:

The benzofuran scaffold contains two fused rings: a furan ring and a benzene ring. The furan ring is generally more electron-rich and thus more susceptible to electrophilic attack than the benzene ring.[5][6] Within the furan ring of 3-methyl-1-benzofuran, the 2-position is the most activated for electrophilic substitution.[7] The 6-methoxy group on the benzene ring is an activating, ortho-para directing group, which could potentially lead to substitution on the benzene ring at the 5- or 7-positions.[8][9]

  • Primary Side Product: Formylation at the Benzene Ring: While less favorable, formylation can occur on the benzene ring, leading to the formation of 6-methoxy-3-methyl-1-benzofuran-5-carbaldehyde or 6-methoxy-3-methyl-1-benzofuran-7-carbaldehyde. This is more likely to occur under forcing reaction conditions (e.g., higher temperatures or prolonged reaction times).

    • Protocol: To enhance regioselectivity for the desired 2-carbaldehyde, it is crucial to maintain a lower reaction temperature and monitor the reaction progress closely to avoid over-reaction. Using the minimum necessary amount of the Vilsmeier reagent can also help to suppress side reactions.

  • Purification: If isomeric byproducts are formed, they can often be separated by column chromatography on silica gel. Careful selection of the eluent system is key to achieving good separation.

Issue 3: Formation of a Dark, Tarry, or Insoluble Material

Question: My reaction mixture has turned into a dark, intractable tar, making product isolation difficult. What causes this, and how can I prevent it?

Answer:

The formation of polymeric or tarry materials is often a sign of overly harsh reaction conditions or the presence of highly reactive impurities.

Causality and Mitigation:

  • Excessive Heat: The Vilsmeier-Haack reaction can be exothermic, especially during the formation of the Vilsmeier reagent. Uncontrolled temperature increases can lead to polymerization and degradation of the starting material and product.

    • Protocol: Maintain strict temperature control throughout the reaction, especially during the addition of POCl₃ to DMF. A cooling bath (ice or ice-salt) is essential.

  • Acid-Catalyzed Decomposition: The reaction medium is acidic, and prolonged exposure of the electron-rich benzofuran ring to strong acids at elevated temperatures can lead to decomposition.

    • Protocol: Minimize the reaction time as much as possible. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.

  • Purity of Starting Material: The 6-methoxy-3-methyl-1-benzofuran starting material should be pure. The presence of phenolic impurities, for example, can lead to undesired side reactions and coloration.

    • Protocol: Purify the starting benzofuran derivative before use, for instance, by distillation or chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction the preferred method for the synthesis of this compound?

A1: The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The benzofuran ring system, particularly with the electron-donating 6-methoxy and 3-methyl groups, is highly activated towards electrophilic substitution, making it an ideal substrate for this reaction. Alternative formylation methods, such as the Gattermann or Reimer-Tiemann reactions, often require harsher conditions or provide lower yields and regioselectivity for this type of substrate.

Q2: What is the role of the 3-methyl group in this reaction?

A2: The 3-methyl group has two main effects. Firstly, it is an electron-donating group, which further activates the furan ring towards electrophilic attack. Secondly, and more importantly, it blocks the 3-position, thereby directing the incoming electrophile (the Vilsmeier reagent) to the 2-position of the furan ring, leading to a high degree of regioselectivity for the desired product.

Q3: Can other formylating agents be used instead of DMF/POCl₃?

A3: Yes, other combinations can be used to generate the Vilsmeier reagent, such as DMF with oxalyl chloride or thionyl chloride.[10] However, the DMF/POCl₃ system is the most commonly used due to its reliability, cost-effectiveness, and generally high yields.

Q4: How can I confirm the structure of my product and identify any side products?

A4: The structure of the final product and any impurities can be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR Spectroscopy: The aldehyde proton of the desired product will appear as a characteristic singlet in the downfield region (around 10 ppm). The signals for the aromatic and methyl protons will also provide valuable structural information.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde will have a chemical shift in the range of 180-190 ppm.

  • Mass Spectrometry: This will confirm the molecular weight of the product and any byproducts.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1670-1690 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.

Data Presentation

CompoundExpected Position of FormylationKey Identifying Features in ¹H NMR
This compound2-position (furan ring)Aldehyde proton singlet (~10 ppm), aromatic protons, two methyl singlets.
6-Methoxy-3-methyl-1-benzofuran-5-carbaldehyde5-position (benzene ring)Aldehyde proton singlet (~10 ppm), different aromatic splitting pattern.
6-Methoxy-3-methyl-1-benzofuran-7-carbaldehyde7-position (benzene ring)Aldehyde proton singlet (~10 ppm), different aromatic splitting pattern.

Experimental Workflow & Reaction Mechanism

Diagram of the Vilsmeier-Haack Reaction and Potential Side Reactions

Vilsmeier_Haack_Reaction sub 6-Methoxy-3-methyl-1-benzofuran int Iminium Salt Intermediate sub->int Electrophilic Attack at C2 sp1 Formylation at C5 sub->sp1 Side Reaction (Higher Temp.) sp2 Formylation at C7 sub->sp2 Side Reaction (Higher Temp.) tar Tarry Byproducts sub->tar Degradation (Harsh Conditions) vr Vilsmeier Reagent (from DMF/POCl₃) vr->int prod This compound (Desired Product) int->prod Hydrolysis

Caption: Vilsmeier-Haack formylation of 6-methoxy-3-methyl-1-benzofuran.

Step-by-Step Protocol for the Synthesis of this compound
  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel with vigorous stirring, ensuring the temperature does not rise above 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve 6-methoxy-3-methyl-1-benzofuran in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly onto a stirred mixture of crushed ice. Add a saturated aqueous solution of sodium carbonate or sodium hydroxide until the mixture is basic (pH > 8) to facilitate the hydrolysis of the intermediate iminium salt.[4]

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

References

  • Patil, S. B., et al. (2012). A Review on Vilsmeier-Haack Reaction. Journal of Chemical and Pharmaceutical Research, 4(1), 139-148.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • J&K Scientific. Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry Stack Exchange. Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Available at: [Link]

  • ResearchGate. Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). Available at: [Link]

  • ResearchGate. The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: An effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines. Available at: [Link]

  • ResearchGate. Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems. Available at: [Link]

  • ChemTube3D. Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. Available at: [Link]

  • RSC Publishing. Synthesis, structural properties, electrophilic substitution reactions and DFT computational studies of calix[3]benzofurans. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. Available at: [Link]

  • El-Seedi, H. R. (2007). Reactions of five-membered rings with one heteroatom. Chemistry of Heterocyclic Compounds, 43(1), 1-26.
  • Quora. Why are furan, pyrrole and thiophene more reactive than benzene to electrophilic attack?. Available at: [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Available at: [Link]

  • RSC Publishing. DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Benzofuran Synthesis. The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products, pharmaceuticals, and advanced materials.[1][2] Its synthesis is a cornerstone of modern medicinal and process chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzofuran synthesis, providing in-depth, field-proven insights to overcome common experimental hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

This resource addresses common challenges encountered during metal-catalyzed and cyclization-based synthetic routes, structured in a practical question-and-answer format.

General Troubleshooting Principles

Before diving into specific issues, it's crucial to ensure the fundamentals are in place. Many reaction failures are not due to esoteric chemical phenomena but rather to common laboratory oversights.

  • Reagent Purity: Solvents and liquid reagents should be freshly distilled or sourced from a recently opened bottle. Bases like triethylamine can degrade over time; it's often beneficial to filter them through a plug of alumina. Starting materials, especially phenols and alkynes, should be pure and dry.

  • Inert Atmosphere: Many catalytic systems, particularly those involving Palladium(0) or Copper(I), are highly sensitive to oxygen.[3] Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed. Techniques like freeze-pump-thaw are highly recommended for sensitive reactions.

  • Monitoring the Reaction: Do not rely solely on the reaction time stated in a literature procedure. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product. This provides real-time data on whether the reaction is sluggish, complete, or generating side products.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Issue 1: Low to No Product Yield

Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by intramolecular cyclization) is resulting in a very low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: This is a common and frustrating issue. Low yields in palladium-catalyzed reactions typically stem from problems with the catalyst, reagents, or reaction conditions. A systematic approach is the key to diagnosis.[4]

Potential Cause 1: Catalyst Inactivity or Deactivation

The heart of the reaction is the palladium catalyst. If it's not active, nothing else matters.

  • Diagnosis: The catalyst may be old, improperly stored, or from a poor-quality source. Palladium(0) species are prone to oxidation. Catalyst deactivation can also occur during the reaction through aggregation into palladium black or degradation of ligands.[3][5]

  • Solutions:

    • Use Fresh Catalyst: Always use a catalyst from a freshly opened container or a trusted, recently purchased source.

    • Select the Right Precursor: Pd(PPh₃)₄ is a common choice but can be sensitive. Consider more robust pre-catalysts like PdCl₂(PPh₃)₂ or Pd(OAc)₂ which are reduced to the active Pd(0) species in situ.

    • Ligand Choice: N-heterocyclic carbenes (NHCs) can offer a more stable alternative to traditional phosphine ligands due to their strong bond with the metal center, preventing decomposition.[6]

    • Check for Palladium Black: If you observe a black precipitate, your catalyst is likely aggregating and falling out of the catalytic cycle. This can be caused by high temperatures or incorrect solvent choice.

Potential Cause 2: Issues with the Co-Catalyst (for Sonogashira-type reactions)

In Sonogashira couplings, a copper(I) co-catalyst (typically CuI) is crucial for the transmetalation step with the alkyne.

  • Diagnosis: The reaction often fails to proceed if the copper co-catalyst is omitted or inactive.[1][7]

  • Solutions:

    • Ensure Addition: Double-check that CuI was added to the reaction mixture.

    • Use Fresh CuI: Copper(I) iodide can oxidize over time. Use a fresh bottle. Its color should be off-white or very pale tan, not green or brown.

Potential Cause 3: Suboptimal Reaction Conditions (Solvent & Base)

The solvent and base are not just a medium; they are active participants in the catalytic cycle, influencing solubility, catalyst stability, and the rate of key steps like reductive elimination.

  • Diagnosis: An inappropriate solvent can lead to poor solubility of starting materials or intermediates.[8] The wrong base may not be strong enough to deprotonate the phenol or alkyne, or it may be too strong, leading to side reactions.[9]

  • Solutions:

    • Solvent Screening: Polar aprotic solvents like DMF, DMSO, or acetonitrile are common choices.[9][10] For some substrates, a non-polar solvent like toluene or dioxane may be required. If solubility is an issue, a solvent screen is your first step.

    • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective for the cyclization step.[11] Organic bases like triethylamine (Et₃N) or DBU are frequently used in the Sonogashira coupling step.[1] Sometimes a combination is needed. A strong organic base like P4-tBu has been shown to catalyze the cyclization even without a metal catalyst under mild conditions.[12]

Troubleshooting Flowchart for Low/No Yield This diagram outlines a decision-making process for diagnosing low-yield reactions.

low_yield_troubleshooting start Low/No Yield Observed check_catalyst 1. Check Catalyst System start->check_catalyst check_conditions 2. Evaluate Reaction Conditions check_catalyst->check_conditions No Improvement success Yield Improved check_catalyst->success Improvement Seen catalyst_fresh Use Fresh Pd & CuI Consider different ligand/precursor check_catalyst->catalyst_fresh catalyst_inert Ensure Rigorous Inert Atmosphere check_catalyst->catalyst_inert check_reagents 3. Verify Reagent Quality check_conditions->check_reagents No Improvement check_conditions->success Improvement Seen cond_temp Screen Temperature (RT, 60°C, 100°C) check_conditions->cond_temp cond_base Screen Base (e.g., K2CO3, Cs2CO3, Et3N) check_conditions->cond_base cond_solvent Screen Solvent (e.g., DMF, Toluene, Dioxane) check_conditions->cond_solvent check_reagents->start Re-attempt Reaction check_reagents->success Improvement Seen reagent_purity Re-purify Starting Materials (Phenol, Alkyne, Halide) check_reagents->reagent_purity reagent_degas Degas Solvents Thoroughly check_reagents->reagent_degas

Caption: A systematic workflow for troubleshooting low-yield benzofuran syntheses.

Issue 2: Formation of Undesired Side Products

Question: My reaction is consuming the starting material, but I'm getting a complex mixture of products instead of my target benzofuran. What are the likely side reactions?

Answer: Side product formation is often a sign that one reaction pathway is competing with your desired cyclization. Identifying the side products is the first step to mitigating their formation.

Potential Side Product 1: Alkyne Homocoupling (Glaser Coupling)
  • Identification: In reactions involving terminal alkynes, you may observe a product with double the mass of your alkyne starting material. This is particularly common in copper-catalyzed reactions.

  • Causality: This occurs when two molecules of the terminal alkyne couple to form a diyne. It is often promoted by the presence of oxygen and a copper catalyst.

  • Solutions:

    • Strict Inert Atmosphere: Rigorously exclude oxygen from your reaction.

    • Minimize Catalyst Loading: Use the minimum effective amount of copper co-catalyst.

    • Add Reagents Strategically: Consider adding the alkyne slowly to the reaction mixture to keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

Potential Side Product 2: Protodepalladation/Reduction of Aryl Halide
  • Identification: You observe the formation of the simple phenol (your aryl halide starting material with the halide replaced by hydrogen).

  • Causality: This can happen if the oxidative addition product reacts with a proton source before it can engage in the next step of the catalytic cycle.

  • Solutions:

    • Use Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry.

    • Choice of Base: A non-nucleophilic, hindered base can sometimes reduce the incidence of this side reaction.

Potential Side Product 3: Incomplete Cyclization
  • Identification: You isolate the Sonogashira coupling product (the o-hydroxy-substituted diphenylacetylene) but not the cyclized benzofuran.

  • Causality: The cyclization step (intramolecular hydroalkoxylation) is often the slower step and may require more forcing conditions than the initial C-C bond formation.

  • Solutions:

    • Increase Temperature: After confirming the formation of the intermediate by TLC or LC-MS, you may need to increase the reaction temperature to promote the cyclization.

    • Change the Base: The cyclization is often base-promoted. Switching to a stronger base like Cs₂CO₃ or an organic base like DBU can facilitate this step.[1][9]

    • Consider a Different Catalyst: Gold-catalyzed cyclizations are particularly effective for this transformation and often proceed under very mild conditions, avoiding the need for a separate coupling step if starting from an o-alkynylphenol.[13][14][15]

Data Presentation: Catalyst System Comparison

The choice of metal catalyst, ligand, and base can have a profound impact on reaction efficiency. The following table summarizes typical conditions for various catalytic systems used in the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.

Catalyst SystemTypical Pd SourceTypical Cu SourceLigand/AdditiveBaseSolventTemp (°C)Typical Yield Range (%)Reference
Pd/Cu PdCl₂(PPh₃)₂ (2-5 mol%)CuI (2-10 mol%)PPh₃Et₃N / K₂CO₃DMF, Toluene25 - 11080 - 95[1][7]
Pd-NHC Pd(OAc)₂ (2 mol%)NoneIPr-HClK₂CO₃DMSO11081 - 90[6]
Cu-Only NoneCuBr (10 mol%)1,10-PhenanthrolineCs₂CO₃DMSO9065 - 85[11]
Ni-Based Ni(OTf)₂ (10 mol%)None1,10-Phenanthroline-Acetonitrile8070 - 91[1][7]

This table is a generalized summary. Optimal conditions are highly substrate-dependent.

Experimental Protocol: One-Pot Pd/Cu-Catalyzed Synthesis of 2-Phenylbenzofuran

This protocol describes a standard, reliable method for synthesizing 2-phenylbenzofuran from 2-iodophenol and phenylacetylene via a tandem Sonogashira coupling and intramolecular cyclization.[1][8]

Materials & Equipment:
  • 2-Iodophenol (1.0 mmol, 220 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg)

  • Copper(I) Iodide (CuI) (0.02 mmol, 3.8 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 303 mg, 420 µL)

  • Anhydrous, degassed Dimethylformamide (DMF) (5 mL)

  • Two-neck round-bottom flask, condenser, magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

Step-by-Step Procedure:
  • Setup: Assemble the two-neck round-bottom flask with a condenser and a rubber septum. Flame-dry the apparatus under vacuum and allow it to cool under a positive pressure of Argon.

  • Reagent Addition: To the flask, add 2-iodophenol (220 mg), PdCl₂(PPh₃)₂ (21 mg), and CuI (3.8 mg) under a positive flow of Argon.

  • Solvent and Base: Add the anhydrous, degassed DMF (5 mL) via syringe, followed by the triethylamine (420 µL). Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Add phenylacetylene (132 µL) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours. Look for the disappearance of the 2-iodophenol spot.

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into a separatory funnel containing 20 mL of water and 20 mL of diethyl ether.

    • Separate the layers. Extract the aqueous layer twice more with 20 mL portions of diethyl ether.

    • Combine the organic layers, wash with 20 mL of brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes to 5% ethyl acetate in hexanes, to afford the pure 2-phenylbenzofuran.

Workflow Diagram

experimental_workflow A 1. Assemble & Inert Flask B 2. Add Solids: 2-Iodophenol, PdCl₂(PPh₃)₂, CuI A->B C 3. Add Liquids: Degassed DMF, Et₃N B->C D 4. Add Phenylacetylene C->D E 5. Heat to 80 °C D->E F 6. Monitor by TLC E->F G 7. Aqueous Workup (H₂O / Ether Extraction) F->G Reaction Complete H 8. Column Chromatography G->H I Pure 2-Phenylbenzofuran H->I

Caption: Step-by-step workflow for the synthesis of 2-phenylbenzofuran.

References

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. organic-chemistry.org. [Link]

  • Flynn, B. L. (n.d.). Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. Chemtracts. [Link]

  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem. [Link]

  • Cravotto, G., & Orio, L. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Gogoi, D. (2020). Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers. Morressier. [Link]

  • Doxsee, K. M., & Hutchinson, J. E. (2000). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química. [Link]

  • Vantourout, J. C., et al. (2024). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]

  • Yue, D., et al. (2012). A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. Organic letters. [Link]

  • Reddy, K. S., et al. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect. [Link]

  • Gaber, S. (2021). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Huang, X., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. [Link]

  • Li, J., et al. (2011). Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes. Organic Letters. [Link]

  • Wang, Z., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. [Link]

  • Hashmi, A. S. K. (2010). Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols. Angewandte Chemie International Edition. [Link]

  • Singh, A., et al. (2024). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. Dalton Transactions. [Link]

  • Liu, F., et al. (2012). Phosphazene base-catalyzed intramolecular cyclization for efficient synthesis of benzofurans via carbon–carbon bond formation. Chemical Communications. [Link]

  • Vechorkin, O., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal. [Link]

  • Liu, Y., et al. (2014). Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. The Journal of Organic Chemistry. [Link]

  • Fürstner, A. (2007). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews. [Link]

  • Hashmi, A. S. K., et al. (2010). Gold(I)‐Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o‐Alkynylphenols. Angewandte Chemie. [Link]

Sources

stability studies of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Studies of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. Given the limited publicly available stability data for this specific molecule, this document synthesizes information from structurally related benzofuran and aldehyde compounds to provide a robust framework for your experimental design and interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Optimal Storage and Handling

Question: What are the recommended conditions for storing this compound, both as a solid and in solution, to ensure its stability?

Answer:

Proper storage is critical to prevent the degradation of this compound. Aldehyd and benzofuran moieties can be susceptible to oxidation and other degradation pathways.

For Solid Compound:

  • Temperature: Store at or below -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation of the aldehyde group.

  • Light: Protect from light to prevent photolytic degradation. Use amber vials or store in a dark place.

For Solutions:

  • Solvent Choice: The choice of solvent can significantly impact stability. Aprotic solvents are generally preferred. If the compound is dissolved in a protic solvent like methanol, it should be used fresh. For stock solutions, consider solvents like anhydrous DMSO or acetonitrile.

  • Storage Conditions: Based on data for similar compounds like Benzofuran-3-carbaldehyde, it is recommended to store solutions at -80°C for up to 6 months or at -20°C for up to 1 month[1]. It is also advisable to store solutions under a nitrogen atmosphere[1].

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can accelerate degradation. Aliquot stock solutions into smaller, single-use volumes.

FAQ 2: Troubleshooting Color Change

Question: My solid sample of this compound has developed a yellow or brownish tint over time. What is the likely cause, and can I still use it?

Answer:

A color change is a common indicator of chemical degradation. For a compound with an aldehyde functional group, this is often due to oxidation or polymerization.

  • Causality: The aldehyde group is susceptible to air oxidation, which can convert it to the corresponding carboxylic acid (6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid). This and other potential degradation products can be colored. Aldehydes can also undergo polymerization, which can result in a color change.

  • Troubleshooting and Validation:

    • Purity Check: Before use, re-analyze the purity of the discolored sample using a suitable analytical method like HPLC-UV or LC-MS. Compare the chromatogram to that of a fresh or properly stored reference sample.

    • Identify Impurities: If new peaks are observed, attempt to identify them using mass spectrometry. The presence of a peak corresponding to the mass of the carboxylic acid would confirm oxidation.

    • Decision on Use: If the purity is still within the acceptable limits for your experiment, it may be usable. However, for sensitive applications, it is highly recommended to use a fresh, high-purity sample. If significant degradation has occurred, the sample should be discarded.

FAQ 3: Investigating Unexpected Chromatographic Peaks

Question: I am analyzing an aged solution of this compound and see several new peaks in my HPLC chromatogram. What are the potential degradation pathways?

Answer:

The appearance of new peaks signifies the formation of degradation products. The structure of this compound suggests several potential degradation pathways, especially under stress conditions.

  • Likely Degradation Pathways:

    • Oxidation: The aldehyde group is the most likely site of oxidation, leading to the formation of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid.

    • Hydrolysis: While the ether linkage is generally stable, it could be susceptible to cleavage under harsh acidic or basic conditions.

    • Benzofuran Ring Opening: The furan ring can undergo cleavage under certain oxidative or hydrolytic conditions, leading to more complex degradation products. This has been observed in the degradation of other benzofuran derivatives[2].

    • Photodegradation: Exposure to UV light can induce various reactions, including dimerization or rearrangement.

  • Experimental Workflow for Identification:

    • LC-MS Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the parent compound and the new peaks.

    • Hypothesize Structures: Based on the m/z values, propose potential structures for the degradation products corresponding to the likely pathways mentioned above.

    • Tandem MS (MS/MS): Perform MS/MS analysis on the parent compound and the unknown peaks to obtain fragmentation patterns. Comparing these patterns can help confirm the identity of the degradation products.

Below is a diagram illustrating a logical workflow for investigating unknown peaks.

G A Unexpected Peak in HPLC B Perform LC-MS Analysis A->B C Determine m/z of Parent and Unknowns B->C D Propose Potential Degradation Products C->D E Perform MS/MS Fragmentation Analysis D->E F Compare Fragmentation Patterns E->F G Identify Degradation Product F->G

Caption: Workflow for identification of degradation products.

FAQ 4: Designing a Forced Degradation Study

Question: How do I set up a forced degradation study to comprehensively assess the stability of this compound?

Answer:

A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method. The study involves subjecting the compound to stress conditions harsher than accelerated stability testing.

Recommended Stress Conditions:

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl24 - 72 hours at 60°CEther cleavage, ring opening
Base Hydrolysis 0.1 M NaOH2 - 24 hours at room temp.Hydrolysis of the benzofuran ring
Oxidation 3% H₂O₂24 hours at room temp.Oxidation of aldehyde
Thermal Degradation 80°C (solid and solution)48 - 72 hoursGeneral decomposition
Photostability ICH Q1B guidelinesAs per guidelinesPhotolytic degradation

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress:

    • Acid/Base Hydrolysis: Mix equal volumes of the stock solution and the acidic/basic solution. Incubate at the specified temperature. At various time points, withdraw an aliquot, neutralize it, and dilute to the target concentration for analysis.

    • Oxidation: Mix the stock solution with the oxidizing agent and keep it at room temperature, protected from light. Monitor the reaction at different time intervals.

    • Thermal: Store the solid compound and a solution of the compound at the specified high temperature.

    • Photolytic: Expose the solid and solution to light as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a developed HPLC or UPLC method.

  • Peak Purity Analysis: For the parent peak in the chromatograms of stressed samples, perform peak purity analysis using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products.

The following diagram outlines the workflow for a forced degradation study.

G cluster_stress Stress Conditions A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyze Analyze by Stability-Indicating Method (e.g., HPLC-PDA/MS) A->Analyze B Base Hydrolysis (e.g., 0.1M NaOH, RT) B->Analyze C Oxidative (e.g., 3% H2O2, RT) C->Analyze D Thermal (e.g., 80°C) D->Analyze E Photolytic (ICH Q1B) E->Analyze Start Prepare Stock Solution of Compound Start->A Start->B Start->C Start->D Start->E End Identify Degradation Products & Assess Stability Profile Analyze->End

Caption: Workflow for a forced degradation study.

References

  • Habe, H., et al. (2001). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 67(8), 3589-3595. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of benzofuran derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these vital heterocyclic scaffolds. Benzofuran cores are prevalent in numerous natural products, pharmaceuticals like the antiarrhythmic drug amiodarone, and materials science applications.[1][2][3][4] Their synthesis, while extensively studied, is often fraught with challenges ranging from low yields to complex purification hurdles.

This guide provides in-depth, field-tested insights in a direct question-and-answer format to address the specific, practical issues encountered during the synthesis of benzofuran derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield in Palladium-Catalyzed Benzofuran Synthesis

Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling of an o-iodophenol and a terminal alkyne, followed by cyclization) is resulting in a very low yield or no desired product. What are the common causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran syntheses are a frequent issue, often stemming from catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.[5] Here is a systematic approach to diagnosing and solving the problem:

1. Catalyst Activity & Integrity:

  • The Cause: The single most common issue is inactive or poisoned palladium catalyst. Pd(0) species are sensitive to oxidation. Improper storage, age, or exposure to air can render the catalyst useless.[5]

  • Expert Insight: Do not assume your catalyst is active, especially if it's from a shared lab supply. Always use a freshly opened bottle or a catalyst stored correctly under an inert atmosphere (Argon or Nitrogen).

  • Troubleshooting Steps:

    • Use Fresh Catalyst: Source a new, reputable palladium catalyst. For Sonogashira-type cyclizations, Pd(PPh₃)₂Cl₂ is a common and robust choice.[1][2]

    • Co-catalyst Necessity: Many Sonogashira reactions require a copper(I) co-catalyst, such as CuI.[1][2] Reactions attempted without it may fail to proceed to completion.[1][2]

2. Reaction Conditions:

  • The Cause: Suboptimal temperature, solvent, or base can halt the reaction.[5][6] For instance, the base is not just a proton scavenger; it plays a crucial role in the catalytic cycle.

  • Expert Insight: The choice of base is critical. A bulky, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred as it minimizes side reactions.[1][2] Inorganic bases like K₂CO₃ can also be effective.[1]

  • Troubleshooting Steps:

    • Temperature Screening: While some reactions work at ambient temperature, many require heating (e.g., 60-100 °C) to drive the catalytic cycle.[5][7] Monitor for starting material consumption via TLC or LC-MS at different temperatures. Be wary of excessive heat, which can cause catalyst decomposition.[5]

    • Solvent Choice: DMF is a common solvent due to its high boiling point and ability to dissolve a wide range of substrates.[7] However, ensure it is anhydrous, as water can interfere with the reaction.

    • Strictly Anaerobic Conditions: The catalytic cycle involves sensitive organometallic species. Ensure your reaction is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes) and run under a positive pressure of an inert gas.

3. Reagent Quality:

  • The Cause: Impurities in your starting materials, particularly the o-halophenol or the alkyne, can poison the catalyst.[5]

  • Troubleshooting Steps:

    • Purity Check: Verify the purity of your starting materials by NMR or GC-MS. If necessary, purify them by recrystallization, distillation, or column chromatography before use.

    • Electronic Effects: Be aware of the electronic nature of your substrates. Phenols bearing strong electron-withdrawing groups can be less reactive, diminishing the yield.[1] Conversely, electron-donating groups on salicylaldehydes have been observed to increase yields in some copper-catalyzed syntheses.[1][2]

Workflow for Troubleshooting Low Yield in Pd-Catalyzed Synthesis

G cluster_start Initial Observation cluster_catalyst Step 1: Catalyst System Check cluster_conditions Step 2: Reaction Conditions cluster_reagents Step 3: Reagent Purity cluster_end Outcome start Low or No Product by TLC/LC-MS cat_check Use Fresh Pd Catalyst + Fresh Ligand + CuI Co-catalyst start->cat_check cat_result Re-run Reaction cat_check->cat_result cond_check Ensure Anhydrous Solvent Degas Thoroughly Screen Temperature (e.g., RT, 60°C, 80°C) cat_result->cond_check cond_result Re-run Reaction cond_check->cond_result reagent_check Check Purity of Starting Materials (NMR/GC-MS) Purify if Necessary cond_result->reagent_check reagent_result Re-run Reaction reagent_check->reagent_result end_node Optimized Yield reagent_result->end_node

Issue 2: Formation of Unexpected Side Products

Question: My reaction produces a complex mixture of products, and my desired benzofuran is only a minor component. What are the likely side reactions?

Answer: Side product formation is common and understanding the potential alternative pathways is key to suppression.

1. Alkyne Dimerization (Glaser Coupling):

  • The Cause: In copper-catalyzed reactions, especially when a co-catalyst like CuI is used, terminal alkynes can dimerize to form a 1,3-diyne. This is a common and often competitive side reaction.

  • Expert Insight: This side product is easily identifiable by its mass (2x the alkyne mass - 2) and often distinct TLC spot. It is favored by an excess of the copper catalyst or the presence of oxygen.

  • Suppression Strategy:

    • Ensure the reaction is strictly anaerobic.

    • Use the minimum effective amount of copper co-catalyst.

    • Add the terminal alkyne slowly to the reaction mixture to maintain a low instantaneous concentration, favoring the cross-coupling over self-coupling.

2. Incomplete Cyclization:

  • The Cause: The initial coupling reaction (e.g., Sonogashira) may occur, but the subsequent intramolecular cyclization to form the furan ring fails. This leaves an o-hydroxy-substituted diphenylacetylene intermediate in your reaction mixture.[7]

  • Expert Insight: This intermediate is often stable and can be isolated. Its formation indicates that the conditions are not optimal for the 5-exo-dig cyclization step.

  • Suppression Strategy:

    • Increase Temperature: The cyclization step often has a higher activation energy than the initial coupling. Increasing the reaction temperature after the initial coupling is complete (as monitored by TLC) can drive the reaction to completion.

    • Base Choice: A stronger base may be required to deprotonate the phenolic hydroxyl group, which is necessary to initiate the nucleophilic attack on the alkyne.

3. Ring-Opened Products:

  • The Cause: Under certain palladium-catalyzed conditions, the benzofuran ring, once formed, can react further with aryl iodides to yield ring-opened products.[8]

  • Expert Insight: This is more common when attempting to functionalize a pre-formed benzofuran but can occur in one-pot syntheses if reaction times are excessively long or temperatures are too high.

  • Suppression Strategy:

    • Monitor the reaction closely and stop it once the starting material is consumed and the product is formed.

    • Avoid excessively high temperatures.[8]

Visualizing a Key Side Reaction: Alkyne Dimerization

// Nodes Desired [label="{Desired Pathway | { o-Iodophenol + Alkyne ->[Pd/Cu]| Coupled Intermediate ->[Heat/Base]| Benzofuran Product}}", fillcolor="#E6F4EA", shape=record]; Side [label="{Side Reaction (Glaser Coupling) | { 2 x Alkyne ->[Cu Catalyst]| 1,3-Diyne Dimer}}", fillcolor="#FCE8E6", shape=record]; Start [label="Reaction Mixture\n(o-Iodophenol, Alkyne, Pd/Cu, Base)", shape=ellipse, fillcolor="#E8E8E8"];

// Edges Start -> Desired [label="Cross-Coupling", color="#34A853", fontcolor="#34A853"]; Start -> Side [label="Self-Coupling\n(Favored by excess Cu, O₂)", color="#EA4335", fontcolor="#EA4335"]; } ends_dot Caption: Competing reaction pathways.

Issue 3: Purification Challenges

Question: I've managed to synthesize my benzofuran derivative, but I'm struggling to purify it. It co-elutes with a persistent impurity during column chromatography.

Answer: Purification of benzofuran derivatives can be non-trivial, especially when non-polar impurities are present.

1. Identifying the Impurity:

  • The Cause: The most common and difficult-to-remove impurity is often the alkyne dimer (see Issue 2), which is typically non-polar and has a similar Rf value to many benzofuran products.

  • Expert Insight: Before attempting large-scale purification, take a small aliquot of your crude material and analyze it by ¹H NMR and LC-MS. Identifying the impurity's structure is the first step to devising a purification strategy.

2. Alternative Purification Strategies:

TechniqueWhen to UseExpert Protocol & Causality
Recrystallization When the product is a solid and the crude purity is >85%.Protocol: Dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate, or toluene). Allow it to cool slowly to room temperature, then cool further in an ice bath. Causality: The slow cooling allows for the formation of a pure crystal lattice of your desired compound, leaving impurities behind in the mother liquor.
Acid/Base Wash To remove basic or acidic impurities (e.g., residual TEA or unreacted phenol).Protocol: Dissolve the crude mixture in a water-immiscible solvent (e.g., EtOAc, DCM). Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove bases, then a dilute base (e.g., 1M NaOH) to remove phenols, followed by brine. Causality: This chemically separates compounds based on their acid-base properties, simplifying the subsequent chromatography.
Solvent System Optimization for Chromatography When co-elution is the primary problem.Protocol: Instead of the standard Hexane/EtOAc, try a different solvent system. A system containing a chlorinated solvent (e.g., Hexane/DCM) or a system with a small amount of an aromatic solvent (e.g., Hexane/Toluene) can alter the selectivity of the separation. Causality: Different solvents interact differently with the stationary phase (silica) and the analytes, changing the elution order and potentially resolving previously co-eluting spots.

Reference Protocol: Palladium/Copper-Catalyzed Synthesis of a 2-Substituted Benzofuran

This protocol is a representative example for the synthesis of a benzofuran derivative via a Sonogashira coupling followed by intramolecular cyclization.[1][2][7]

1. Reaction Setup:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add o-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add anhydrous, degassed triethylamine (3.0 eq) and anhydrous, degassed DMF via syringe.

  • Stir the mixture at room temperature for 10 minutes.

2. Reagent Addition & Reaction:

  • Add the terminal alkyne (1.1 eq) dropwise via syringe over 5 minutes.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[7]

3. Work-up & Purification:

  • Cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to afford the pure benzofuran derivative.

References

  • Batra, A., Kaur, M., Singh, P., & Singh, K. N. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Batra, A., Kaur, M., Singh, P., & Singh, K. N. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. organic-chemistry.org. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Dykstra, K. D., et al. (2013). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química. Available at: [Link]

  • Chen, J., et al. (2015). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications. Available at: [Link]

  • Boufroura, H., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. Available at: [Link]

  • Batra, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Available at: [Link]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Bentham Science Publishers. Available at: [Link]

  • Kim, J., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. Available at: [Link]

  • Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • Cacchi, S., et al. (2025). Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. ResearchGate. Available at: [Link]

  • Suryawanshi, V. S., et al. (2024). Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Available at: [Link]

Sources

methods for the removal of impurities from 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

This guide provides in-depth technical support for researchers, chemists, and drug development professionals on the effective removal of impurities from this compound. We will explore common purification challenges and offer validated protocols and troubleshooting advice grounded in established chemical principles.

Part 1: Understanding the Compound and Purification Strategy

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complicate structural analysis. The most common impurities often arise from unreacted starting materials (e.g., 2-hydroxy-4-methoxybenzaldehyde) or byproducts from the synthetic route, such as the Vilsmeier-Haack reaction.

The choice of purification method depends on the nature and quantity of the impurities. The general workflow involves an initial analysis of the crude product, followed by the selection of an appropriate purification technique.

G cluster_workflow General Purification Workflow Crude Crude Product (Post-Synthesis) Analyze Analyze Impurity Profile (TLC, ¹H NMR) Crude->Analyze Decision Select Purification Method Analyze->Decision Recrystal Recrystallization Decision->Recrystal High purity crude Solid material Chromo Column Chromatography Decision->Chromo Oily product Multiple impurities Pure Pure Compound (Verify Purity) Recrystal->Pure Chromo->Pure

Caption: General workflow for purifying this compound.

Part 2: Core Purification Protocols

Protocol 1: Recrystallization

Recrystallization is the preferred method for high-purity crude material that is solid. It leverages differences in solubility between the desired compound and impurities in a given solvent at different temperatures.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Based on experimental data, ethanol, isopropanol, or ethyl acetate/hexane mixtures are effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated, maximizing yield upon cooling.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This technique is essential when dealing with oily products or mixtures containing multiple impurities with polarities similar to the target compound.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial mobile phase. Ensure the packing is uniform to prevent cracking or channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" technique typically results in better separation.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane or petroleum ether). Gradually increase the polarity by adding a more polar solvent like ethyl acetate. A common starting gradient is 5% ethyl acetate in hexane, gradually increasing to 20-30%.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using Thin-Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.

Part 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you might encounter during the purification process.

Q1: My final product is an oil and won't crystallize, even after column chromatography. What should I do?

Answer: This is a common issue that can be caused by several factors:

  • Residual Solvent: Trace amounts of solvent, especially high-boiling point ones like DMF or DMSO, can prevent crystallization. Ensure your product is dried thoroughly under high vacuum, possibly with gentle heating.

  • Persistent Impurities: Even a small amount of a structurally similar impurity can act as a "crystallization inhibitor." Re-purify the oil using a very slow gradient in your column chromatography to improve separation.

  • Polymorphism: The compound may exist in different crystalline forms, or an amorphous solid state might be favored. Try dissolving the oil in a minimal amount of a different solvent (like diethyl ether) and then slowly adding a non-polar "anti-solvent" (like hexane) until turbidity appears. Let it stand, or gently scratch the inside of the flask with a glass rod to induce crystallization.

Q2: My TLC plate shows an impurity spot that is very close to my product spot (low ΔRf). How can I improve separation during column chromatography?

Answer: Poor separation on TLC indicates that the mobile phase is not optimal for column chromatography.

  • Adjust Solvent Polarity: Test different solvent systems for your TLC. A mixture of dichloromethane and hexane, or toluene and ethyl acetate, might provide better separation than the standard hexane/ethyl acetate system. The goal is to find a system that gives your product an Rf value of approximately 0.25-0.35.

  • Use a Slower Gradient: Instead of large jumps in polarity (e.g., 5% to 20% ethyl acetate), use a much shallower gradient (e.g., increasing by 1-2% increments). This gives the compounds more time to equilibrate with the stationary phase, improving resolution.

  • Change the Stationary Phase: If all else fails, consider using a different stationary phase. While silica is most common, alumina (basic or neutral) or even reverse-phase silica (C18) can offer different selectivity for certain compounds.

G cluster_troubleshoot Troubleshooting Poor Separation (Low ΔRf) Start Problem: Poor Separation on TLC/Column CheckSolvent Is the mobile phase optimized? Start->CheckSolvent AdjustSolvent Action: Test new solvent systems (e.g., DCM/Hexane, Toluene/EtOAc) CheckSolvent->AdjustSolvent No CheckGradient Is the gradient too steep? CheckSolvent->CheckGradient Yes AdjustSolvent->CheckGradient SlowGradient Action: Use a shallower gradient (e.g., 1-2% increments) CheckGradient->SlowGradient Yes CheckStationary Is silica the right stationary phase? CheckGradient->CheckStationary No SlowGradient->CheckStationary ChangeStationary Action: Consider Alumina or Reverse-Phase (C18) silica CheckStationary->ChangeStationary No Success Improved Separation CheckStationary->Success Yes, problem solved ChangeStationary->Success

Caption: Decision tree for troubleshooting poor chromatographic separation.

Q3: My recovery/yield after purification is very low. Where could I be losing my product?

Answer: Low yield is a frustrating problem. Here are the most common loss points:

  • Recrystallization:

    • Using too much solvent: This will keep a significant portion of your product dissolved even after cooling. Always use the minimum amount of hot solvent.

    • Cooling too quickly: While this is more of a purity issue, it can sometimes affect yield.

    • Washing with warm solvent: The wash step should always be done with ice-cold solvent to minimize redissolving your crystals.

  • Column Chromatography:

    • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel. If your product is particularly polar, you might consider deactivating the silica with a small amount of triethylamine in your mobile phase.

    • Incorrect Fraction Collection: You may have discarded fractions that contained your product. Always run a TLC of any large, intermediate fractions before discarding them.

    • Product Instability: Some compounds can degrade on silica gel, which is slightly acidic. If you suspect this, use neutral alumina as your stationary phase instead.

Part 4: Frequently Asked Questions (FAQs)

Q: What is the best method for confirming the purity of my final product? A: A combination of techniques is always best for validation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool. A clean spectrum, with correct chemical shifts, integrations, and coupling constants, and the absence of impurity peaks, is the primary indicator of high purity.

  • TLC: Run the final product on a TLC plate in a few different solvent systems. A single spot is a good indication of purity.

  • Melting Point: A sharp melting point that is consistent with literature values indicates high purity. Impurities tend to depress and broaden the melting range.

Q: How should I store purified this compound? A: Aldehydes can be susceptible to oxidation over time. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), and stored in a cool, dark place, such as a refrigerator or freezer.

Q: Can this compound be purified by distillation? A: While theoretically possible, distillation is generally not the preferred method for this compound due to its relatively high boiling point and potential for thermal degradation. Recrystallization or column chromatography are far more effective and less likely to decompose the product.

Part 5: Data Summary

The following table summarizes recommended solvent systems for the purification of this compound.

Purification MethodSolvent System / EluentRationale & Expected Outcome
Recrystallization Ethanol or IsopropanolGood solubility when hot, poor solubility when cold. Yields well-formed crystals.
Ethyl Acetate / HexaneThe compound is dissolved in minimal hot ethyl acetate, and hexane is added as an anti-solvent to induce crystallization.
Column Chromatography 5-20% Ethyl Acetate in Hexane (or Petroleum Ether)Standard system for compounds of moderate polarity. Provides good separation from less polar and more polar impurities.
10-30% Dichloromethane in HexaneOffers different selectivity compared to ethyl acetate and can be useful for separating closely related impurities.

Part 6: References

(Note: While specific synthesis papers for this exact molecule might not be readily available from a general search, the principles and techniques described are based on standard, authoritative organic chemistry practices.)

Technical Support Center: Enhancing Regioselectivity in Benzofuran Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced challenge of controlling regioselectivity in reactions involving benzofurans. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this important heterocyclic scaffold. Benzofurans are a cornerstone in numerous natural products and pharmaceutical agents, making the precise control of their modification a critical aspect of modern synthetic chemistry.[1][2]

This resource moves beyond simple protocols to provide in-depth, field-tested insights into why certain strategies succeed while others fail. We will explore the electronic and steric factors that govern the reactivity of the benzofuran ring and provide actionable troubleshooting advice for common laboratory scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on an unsubstituted benzofuran ring, and why?

The two primary sites for reaction on the furan portion of the benzofuran scaffold are the C2 and C3 positions. The inherent electronic properties of the ring, influenced by the oxygen heteroatom, dictate a general preference.

  • For electrophilic substitution , the reaction typically favors the C2 position .[3][4] This is because the cationic intermediate (the sigma complex) formed upon attack at C2 is better stabilized. The positive charge can be delocalized onto the benzene ring, creating a resonance structure analogous to a stable benzyl cation, without disrupting the aromaticity of the benzene ring.[4]

  • For deprotonation (metalation) , the C2 proton is the most acidic. Treatment with a strong base like n-butyllithium regioselectively generates a 2-lithiobenzofuran species.[5] This increased acidity is due to the inductive effect of the adjacent oxygen atom, which stabilizes the resulting carbanion.

Q2: Why does benzofuran favor C2 electrophilic attack while indole favors C3?

This is a classic question in heterocyclic chemistry and stems from the difference in the heteroatom (oxygen vs. nitrogen). While both can stabilize an adjacent positive charge via resonance, nitrogen is less electronegative and a better electron donor than oxygen.

  • In benzofuran , attack at C3 would lead to a cationic intermediate where the positive charge is on the carbon adjacent to the oxygen. While oxygen's lone pair can donate to stabilize this charge, the stability gained is less significant compared to the benzylic-type stabilization achieved from C2 attack.[4]

  • In indole , attack at C3 also places the positive charge adjacent to the heteroatom. However, because nitrogen is more effective at stabilizing a positive charge, the resonance structure where nitrogen bears the positive charge is a major contributor. This provides a powerful, non-aromaticity-disrupting stabilization pathway that makes C3 attack the preferred route for indole.[3][4][6]

Q3: What general factors can be manipulated to switch the regioselectivity of a reaction from C2 to C3 or vice-versa?

Controlling the site of functionalization is the core challenge. The outcome of a reaction can be steered by several key factors:

  • Reaction Mechanism: The most fundamental factor. Electrophilic substitution, radical attack, metal-catalyzed C-H activation, and directed ortho-metalation all operate under different mechanistic principles, leading to different regiochemical outcomes.

  • Directing Groups: Attaching a directing group to the benzofuran core is a powerful strategy. For example, a group that coordinates to a transition metal catalyst can guide the functionalization to a specific, often sterically accessible, C-H bond.[7]

  • Catalyst and Ligand Choice: In transition metal-catalyzed reactions, the steric and electronic properties of the catalyst and its associated ligands can dramatically influence which position is favored.[7][8]

  • Protecting Groups: In some cases, a bulky protecting group can be installed at one position (e.g., a silyl group at C2) to sterically block it, forcing the reaction to occur at an alternative site.[9]

  • Reaction Conditions: Solvent, temperature, and the nature of additives can subtly or significantly alter the regiochemical ratio by affecting the stability of transition states or intermediates.[7][10]

Mechanistic Insight: C2 vs. C3 Electrophilic Attack

To visualize the underlying principles discussed in the FAQs, the following diagram illustrates the stability of the cationic intermediates formed during electrophilic substitution.

G cluster_c2 Attack at C2 (Favored) cluster_c3 Attack at C3 (Disfavored) C2_Start Benzofuran C2_Intermediate Sigma Complex (Charge at C3, Benzylic Stabilization) C2_Start->C2_Intermediate +E+ C3_Start Benzofuran C2_Product C2-Substituted Product C2_Intermediate->C2_Product -H+ C2_Resonance Benzene ring delocalizes charge (Aromaticity maintained) C2_Intermediate->C2_Resonance Resonance C3_Intermediate Sigma Complex (Charge at C2) C3_Start->C3_Intermediate +E+ C3_Product C3-Substituted Product C3_Intermediate->C3_Product -H+ C3_Resonance Oxygen lone pair stabilizes charge (Less effective than benzylic) C3_Intermediate->C3_Resonance Resonance

Caption: Stability of intermediates in electrophilic attack on benzofuran.

Troubleshooting Guides for Common Reactions

This section provides practical, cause-and-effect troubleshooting for specific experimental challenges.

Guide 1: Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation)

Friedel-Crafts acylation is a standard method for installing acyl groups, but it is often plagued by poor regioselectivity and side reactions.

Problem EncounteredProbable Cause(s)Suggested Solution(s) & Rationale
Poor Regioselectivity (Mixture of C2 and C3 isomers)The intrinsic electronic nature of benzofuran allows for competitive attack at both positions, especially with highly reactive electrophiles.[7]1. Lower the Temperature: Reduces the overall reactivity, increasing the kinetic preference for the more stable C2-attack transition state. 2. Use a Milder Lewis Acid: Switch from strong acids like AlCl₃ to milder ones like ZnCl₂, SnCl₄, or FeCl₃. This creates a less reactive electrophile, enhancing selectivity. 3. Change the Solvent: Solvents can influence the reactivity of the Lewis acid-acylating agent complex. Less polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are often preferred.
Low to No Conversion 1. Deactivated Substrate: Electron-withdrawing groups on the benzofuran ring reduce its nucleophilicity. 2. Insufficiently Reactive Electrophile: The acylating agent/Lewis acid complex is not strong enough. 3. Catalyst Deactivation: Moisture in the reaction vessel can hydrolyze and deactivate the Lewis acid.1. Increase Lewis Acid Stoichiometry: For deactivated substrates, more than one equivalent of the Lewis acid may be required. 2. Use a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. 3. Ensure Anhydrous Conditions: Use freshly distilled solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (N₂ or Ar).
Polyacylation or Ring Opening The reaction conditions are too harsh, or the product is more reactive than the starting material. The furan ring is susceptible to cleavage under strong acidic conditions.1. Use Stoichiometric Lewis Acid: Avoid using a large excess of the Lewis acid. 2. Reverse Addition: Add the benzofuran solution slowly to the pre-formed acylating agent/Lewis acid complex to maintain a low concentration of the substrate. 3. Monitor Reaction Closely: Use TLC or LC-MS to stop the reaction as soon as the starting material is consumed to prevent subsequent reactions.
Guide 2: Transition Metal-Catalyzed Cross-Coupling & C-H Functionalization

These powerful methods enable the formation of C-C and C-heteroatom bonds but are sensitive to catalyst, ligand, and substrate choice.

Problem EncounteredProbable Cause(s)Suggested Solution(s) & Rationale
Low Yield in Cross-Coupling (e.g., Suzuki, Heck)1. Catalyst Deactivation: Oxidative addition is sluggish, or the catalyst is poisoned. 2. Protodeboronation (Suzuki): The boronic acid is cleaved by trace water or acid before it can couple.[7] 3. Poor Solubility: Reactants or catalyst are not fully dissolved.1. Screen Ligands: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is critical. Electron-rich, bulky ligands often promote the desired oxidative addition and reductive elimination steps.[7] 2. Use Anhydrous Conditions & Non-Protic Base: For Suzuki couplings, use rigorously dry solvents and a base like K₃PO₄ or Cs₂CO₃ to minimize protodeboronation.[7] 3. Solvent Screening: Test different solvents or solvent mixtures (e.g., Toluene/H₂O, Dioxane, DMF) to ensure all components remain in solution.
Poor Regioselectivity in C-H Functionalization 1. Multiple Reactive C-H Bonds: The catalyst cannot distinguish between several electronically and sterically similar C-H bonds.[7] 2. Steric Hindrance: The desired site of functionalization is sterically inaccessible to the bulky catalyst complex.1. Install a Directing Group (DG): This is the most robust solution. A DG (e.g., amide, pyridine) is placed on the benzofuran, which then coordinates to the metal center and delivers the catalyst to a specific C-H bond (typically ortho to the DG).[7] 2. Ligand Tuning: Sterically bulky ligands can block more accessible sites, forcing the reaction to occur at a less hindered position. Conversely, smaller ligands may access more crowded sites. 3. Substrate Modification: Add a bulky substituent near one C-H bond to sterically block it and direct the reaction elsewhere.
Homocoupling of Coupling Partner The rate of transmetalation (in Suzuki) or migratory insertion (in Heck) is slow compared to reductive elimination from a di-organometallic intermediate.1. Degas Rigorously: Oxygen can promote homocoupling. Ensure solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.[7] 2. Adjust Stoichiometry: Use a slight excess (1.1-1.5 eq.) of the boronic acid or other organometallic reagent. 3. Additives: In some cases, additives like silver salts can suppress homocoupling.

Strategic Workflow for Achieving Desired Regioselectivity

Choosing the right synthetic strategy is paramount. The following workflow provides a decision-making framework for functionalizing the benzofuran core.

Caption: Decision workflow for regioselective benzofuran functionalization.

Experimental Protocols: Key Methodologies

Protocol 1: Regioselective C2-Lithiation and Electrophilic Quench

This protocol describes the standard procedure for functionalizing the C2 position via deprotonation.

Materials:

  • Benzofuran (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.05 eq., solution in hexanes)

  • Electrophile (e.g., Iodomethane, Benzaldehyde, 1.1 eq.)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add benzofuran to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution: Dissolve the benzofuran in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the n-butyllithium solution dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the 2-lithiobenzofuran is typically rapid.[5]

  • Electrophilic Quench: Add the electrophile dropwise to the solution, again maintaining the temperature at -78 °C.

  • Warm-up & Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 2-3 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Self-Validation:

  • Confirmation of Regioselectivity: The regiochemical outcome should be confirmed by ¹H NMR spectroscopy (disappearance of the C2 proton signal) and NOE experiments if the structure is ambiguous.

  • Purity Analysis: Purity should be assessed by HPLC or GC-MS.

References
  • Organic Chemistry Portal. Benzofuran synthesis. [Link]

  • Shaheen, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Shaheen, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Cravotto, G., & Cintas, P. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]

  • Keri, R. S., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. [Link]

  • Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. [Link]

  • Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences and Research. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

  • Synfacts. (2021). Nickel-Catalyzed Synthesis of Benzofuran Derivatives. Thieme Chemistry. [Link]

  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]

  • The Journal of Organic Chemistry. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. ACS Publications. [Link]

  • ResearchGate. Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration. [Link]

  • Chemical Reviews. (2007). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • ACS Catalysis. (2018). Rh(III)-Catalyzed and Solvent-Controlled Chemoselective Synthesis of Chalcone and Benzofuran Frameworks. ACS Publications. [Link]

  • ResearchGate. Deprotonative Metallation of Benzofuran and Benzothiophene Derivatives for the Formation of Tetracyclic and Pentacyclic Heteroaromatic Compounds. [Link]

  • National Institutes of Health. (2022). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. [Link]

  • RSC Publishing. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. [Link]

  • PubMed. (2008). Deprotonative metalation of five-membered aromatic heterocycles using mixed lithium-zinc species. [Link]

  • FAQ. Electrophilic substitution of an indole as opposed to benzofuran and benzothiophene. [Link]

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Technical Support Center: Scale-Up Synthesis of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support you in the successful scale-up of this valuable benzofuran derivative. Our approach is grounded in established chemical principles and field-proven insights to ensure both scientific integrity and practical applicability.

I. Synthetic Strategy Overview

The most direct and industrially scalable route to this compound involves a two-step process. First, the synthesis of the benzofuran core, 6-methoxy-3-methyl-1-benzofuran, is achieved. This is followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the C2 position. This guide will cover both critical stages of the synthesis.

Synthetic_Pathway A p-Methoxyphenol C 6-Methoxy-3-methyl-1-benzofuran A->C Benzofuran Synthesis B Chloroacetone B->C E This compound C->E Vilsmeier-Haack Formylation D Vilsmeier Reagent (DMF/POCl3) D->E

Caption: Overall synthetic scheme for this compound.

II. Experimental Protocols

Part A: Synthesis of 6-Methoxy-3-methyl-1-benzofuran (Starting Material)

This synthesis is based on the well-established reaction of a phenol with an α-haloketone.

Reaction:

p-Methoxyphenol + Chloroacetone → 6-Methoxy-3-methyl-1-benzofuran

Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of p-methoxyphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (K₂CO₃) (2.0-2.5 eq).

  • Addition of Chloroacetone: Slowly add chloroacetone (1.1-1.2 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Reagent/ParameterMolar Ratio/ValuePurpose
p-Methoxyphenol1.0 eqStarting material
Chloroacetone1.1-1.2 eqForms the furan ring
Potassium Carbonate2.0-2.5 eqBase to deprotonate the phenol
SolventAcetone or DMFReaction medium
TemperatureRefluxTo drive the reaction to completion
Reaction Time12-24 hoursVaries based on scale and solvent
Part B: Vilsmeier-Haack Formylation to this compound

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2]

Reaction:

6-Methoxy-3-methyl-1-benzofuran + Vilsmeier Reagent → this compound

Step-by-Step Protocol:

  • Vilsmeier Reagent Preparation: In a separate, dry, three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) (used as both reagent and solvent) to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.[2]

  • Addition of Benzofuran: Dissolve 6-methoxy-3-methyl-1-benzofuran (1.0 eq) in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-70 °C for 2-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate to neutralize the acid and hydrolyze the intermediate iminium salt.[2] This step is highly exothermic and should be performed with care.

  • Work-up: Stir the quenched mixture vigorously for 1-2 hours until the hydrolysis is complete. The product may precipitate as a solid. If so, collect it by filtration, wash with water, and dry. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography.

Reagent/ParameterMolar Ratio/ValuePurpose
6-Methoxy-3-methyl-1-benzofuran1.0 eqSubstrate
N,N-Dimethylformamide (DMF)Solvent & ReagentForms the Vilsmeier reagent
Phosphorus Oxychloride (POCl₃)1.1-1.5 eqActivates DMF
Temperature (Reagent Prep)0-10 °CControls exotherm
Temperature (Reaction)50-70 °CDrives formylation
Reaction Time2-6 hoursVaries with substrate reactivity

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up.

Troubleshooting_Vilsmeier cluster_solutions Potential Solutions Low_Yield Low or No Product Formation Incomplete reaction? Degradation of starting material? Inactive Vilsmeier reagent? Sol_Incomplete Increase reaction time or temperature. Check for sufficient reagent stoichiometry. Low_Yield:f0->Sol_Incomplete Cause Sol_Degradation Lower reaction temperature. Ensure inert atmosphere. Low_Yield:f1->Sol_Degradation Cause Sol_Reagent Use fresh, anhydrous DMF and POCl₃. Confirm complete reagent formation before adding substrate. Low_Yield:f2->Sol_Reagent Cause Impure_Product Multiple Spots on TLC Unreacted starting material? Side-products? Incomplete hydrolysis? Sol_Unreacted Optimize reaction time and temperature. Consider adding more Vilsmeier reagent. Impure_Product:f0->Sol_Unreacted Cause Sol_SideProducts Optimize reaction conditions to favor C2 formylation. Improve purification method. Impure_Product:f1->Sol_SideProducts Cause Sol_Hydrolysis Increase stirring time during quenching. Ensure pH is basic during work-up. Impure_Product:f2->Sol_Hydrolysis Cause Scale-up_Issues Exotherm Control Runaway reaction? Localized heating? Sol_Runaway Slow down addition of reagents. Improve cooling efficiency. Consider a semi-batch or flow chemistry setup for large scale. [4] Scale-up_Issues:f0->Sol_Runaway Cause Sol_Heating Ensure efficient stirring. Use a jacketed reactor with good heat transfer. Scale-up_Issues:f1->Sol_Heating Cause

Caption: Troubleshooting flowchart for the Vilsmeier-Haack formylation step.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction is not working or giving very low yields. What are the likely causes?

  • A1: The most common culprits are the quality of your reagents and the reaction conditions.

    • Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure that your DMF is anhydrous and your POCl₃ is fresh. Old DMF can decompose to dimethylamine and formic acid, which can interfere with the reaction.[3]

    • Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ is exothermic and crucial for the success of the formylation.[4] Ensure that the POCl₃ is added slowly to cold DMF to allow for complete formation of the Vilsmeier reagent before adding your benzofuran substrate.

    • Reaction Temperature: While the initial formation of the Vilsmeier reagent requires low temperatures, the subsequent formylation of the benzofuran may require heating. If you are running the reaction at low temperatures and seeing no product, a gradual increase in temperature might be necessary.

Q2: I am observing multiple products in my reaction mixture. What could they be and how can I avoid them?

  • A2: While formylation is expected to be highly regioselective at the C2 position of the 3-methyl-1-benzofuran due to the directing effect of the oxygen atom, side reactions can occur.

    • Unreacted Starting Material: This is the most common "impurity." You can address this by increasing the reaction time, temperature, or the equivalents of the Vilsmeier reagent.

    • Other Formylated Products: Although less likely, formylation at other positions on the benzene ring could occur under harsh conditions. Optimizing the reaction temperature and time should minimize this.

    • Products of Decomposition: If the reaction is run at excessively high temperatures or for too long, decomposition of the starting material or product can occur.

Q3: The work-up of my Vilsmeier-Haack reaction is problematic. What are the best practices?

  • A3: The work-up involves quenching the reactive Vilsmeier reagent and hydrolyzing the iminium salt intermediate.

    • Quenching: This is a highly exothermic step. Always add the reaction mixture to a large excess of ice and a basic solution (like sodium bicarbonate or sodium acetate) slowly and with vigorous stirring. Never add water or base directly to the reaction mixture in a closed or poorly vented system.[2]

    • Hydrolysis: The hydrolysis of the iminium salt to the aldehyde can sometimes be sluggish. Ensure that the quenched mixture is stirred for a sufficient amount of time (1-2 hours) to allow for complete conversion. Maintaining a basic pH during this step is important.

Q4: I am planning to scale up this synthesis. What are the key safety considerations?

  • A4: Scaling up the Vilsmeier-Haack reaction requires careful consideration of its thermal hazards.

    • Exothermicity: Both the formation of the Vilsmeier reagent and the quenching step are highly exothermic.[5] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with efficient cooling is essential.

    • Thermal Stability: The Vilsmeier reagent itself can be thermally unstable.[5] It is best to prepare it in situ and use it immediately. For large-scale operations, a semi-batch process where the POCl₃ is added slowly to the DMF/substrate mixture can improve safety by consuming the Vilsmeier reagent as it is formed.[5]

    • Gas Evolution: The reaction of POCl₃ with any residual water and the quenching process can release HCl gas. Ensure adequate ventilation and consider using a scrubber for large-scale production.

    • Flow Chemistry: For industrial-scale synthesis, transitioning to a continuous flow process can significantly enhance safety by minimizing the volume of hazardous reagents and intermediates at any given time and providing superior heat transfer.[6]

Q5: What are the best methods for purifying the final product, this compound?

  • A5: The choice of purification method will depend on the purity of the crude product and the scale of the synthesis.

    • Recrystallization: If the crude product is obtained as a solid with reasonable purity, recrystallization is an effective and scalable purification method. Common solvent systems include ethanol/water, ethyl acetate/hexane, or isopropanol.

    • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is effective. A gradient of ethyl acetate in hexane is a good starting point for elution.

IV. References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000 , 56, 355-659. [Link]

  • Seshadri, S. The Vilsmeier-Haack Reaction and its Synthetic Applications. J. Sci. Ind. Res.1973 , 32, 128-149.

  • Stoessel, F. Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH, 2008.

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances2023 . [Link]

  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • Having some troubles with a Vislmeier-Haack reaction. Reddit. [Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. [Link]

Sources

Validation & Comparative

A Definitive Guide to the Structural Validation of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. For novel compounds such as 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde, a benzofuran derivative with potential pharmacological applications[1], an accurate structural assignment underpins all subsequent research. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. While a specific crystal structure for this exact molecule is not publicly available, this guide will walk researchers through the definitive process of its validation, drawing parallels from closely related structurally characterized benzofurans[2].

Part 1: The Gold Standard: Unambiguous Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the most powerful technique for determining the absolute structure of a crystalline compound. It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be definitively established.

The Experimental Workflow: A Step-by-Step Protocol

The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. The causality behind each step is crucial for success.

1. Crystal Growth: The Art of Inducing Order

The primary prerequisite for an X-ray diffraction experiment is a high-quality single crystal. For a compound like this compound, which is a solid at room temperature, several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly and undisturbed. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can yield high-quality crystals.

2. Data Collection: Probing the Crystal with X-rays

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is cooled, usually to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. Modern diffractometers automate this process, collecting a complete dataset of diffraction intensities.

3. Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using computational methods to generate an initial electron density map. This map is interpreted to build a preliminary molecular model, which is then refined against the experimental data to obtain the final, highly accurate structure.

Interpreting the Crystallographic Data

The final output of a successful crystallographic experiment is a set of crystallographic data. The following table presents anticipated data for this compound, based on typical values for organic molecules and published data for related benzofuran structures[2][3][4].

ParameterAnticipated ValueSignificance
Chemical FormulaC₁₁H₁₀O₃Confirms the elemental composition.
Molecular Weight190.19 g/mol Consistent with the chemical formula.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Groupe.g., P2₁/c or Pca2₁Defines the symmetry elements within the unit cell.
a, b, c (Å)10-20 ÅThe dimensions of the unit cell.
α, β, γ (°)90° or one non-90° angleThe angles of the unit cell.
Volume (ų)1000-2000 ųThe volume of the unit cell.
Z4 or 8The number of molecules in the unit cell.
R-factor (R₁)< 0.05A measure of the agreement between the crystallographic model and the experimental data. A lower value indicates a better fit.

The refined structure would provide precise bond lengths and angles, confirming the connectivity of the methoxy, methyl, and aldehyde groups to the benzofuran core. It would also reveal the planarity of the benzofuran ring system.

XRay_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Final Structural Validation Refinement->Validation

Figure 1: Workflow for Single-Crystal X-ray Diffraction.

Part 2: A Comparative Analysis of Alternative Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, other spectroscopic techniques are essential for routine characterization and for providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the aldehyde proton.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms. The spectrum would show characteristic signals for the carbonyl carbon of the aldehyde, the aromatic carbons, the methoxy carbon, and the methyl carbon.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals and confirmation of the overall molecular framework[5].

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of a molecule and its fragments.

  • High-Resolution Mass Spectrometry (HRMS): Can determine the molecular weight with very high accuracy, allowing for the confident determination of the molecular formula[2].

  • Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For the target compound, characteristic absorption bands would be expected for:

  • The C=O stretch of the aldehyde.

  • The C-O stretches of the ether and furan ring.

  • The C-H stretches of the aromatic ring, methyl, and methoxy groups.

Comparison of Techniques
TechniqueStrengthsWeaknesses
X-ray Crystallography - Unambiguous 3D structure determination- Provides absolute stereochemistry- High precision bond lengths and angles- Requires a suitable single crystal- The solid-state structure may differ from the solution structure- Not suitable for non-crystalline materials
NMR Spectroscopy - Excellent for structure elucidation in solution- Provides detailed connectivity information- Non-destructive- Does not provide absolute stereochemistry- Can be complex to interpret for large molecules- Less sensitive than MS
Mass Spectrometry - Highly sensitive- Provides accurate molecular weight and formula (HRMS)- Can provide structural information from fragmentation- Does not provide detailed connectivity or stereochemistry- Is a destructive technique
IR Spectroscopy - Quick and easy identification of functional groups- Non-destructive- Provides limited information about the overall molecular framework- Can be difficult to interpret complex spectra

Part 3: An Integrated Approach to Structural Validation

The most robust approach to structural validation involves the synergistic use of multiple analytical techniques. Spectroscopic methods like NMR, MS, and IR provide the initial evidence for the proposed structure, while X-ray crystallography offers the final, irrefutable proof.

Integrated_Validation cluster_initial Initial Characterization NMR NMR Spectroscopy (Connectivity) Proposed_Structure Proposed Structure of 6-Methoxy-3-methyl-1- benzofuran-2-carbaldehyde NMR->Proposed_Structure MS Mass Spectrometry (Molecular Formula) MS->Proposed_Structure IR IR Spectroscopy (Functional Groups) IR->Proposed_Structure XRay Single-Crystal X-ray Diffraction Proposed_Structure->XRay Final_Confirmation Definitive 3D Structure XRay->Final_Confirmation

Figure 2: Integrated workflow for comprehensive structural validation.

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • (2023). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. MDPI. [Link]

  • DEA Microgram Bulletin. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. DEA.gov. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Oakwood Chemical. 6-Methoxy-3-methyl-benzofuran-2-carbaldehyde. [Link]

  • The Good Scents Company. 2-benzofuran carboxaldehyde. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Benzofuran Derivatives via Different Methods. [Link]

  • ResearchGate. X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. [Link]

  • Molecules. (2017). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

  • SciSpace. X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. [Link]

  • ResearchGate. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. [Link]

Sources

A Comparative Analysis of the Biological Activities of Benzofuran Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, stands as a privileged structure in medicinal chemistry.[1] Its versatile synthetic accessibility and presence in a wide array of natural products have made it a focal point for the development of novel therapeutic agents.[1][2] Benzofuran derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[2][3] This guide provides a comparative study of these biological activities, offering experimental data, detailed protocols for key assays, and an exploration of the structure-activity relationships that govern the efficacy of these promising compounds.

Section 1: Anticancer Activity of Benzofuran Derivatives

Benzofuran derivatives have emerged as a significant class of compounds with potential anticancer activity, often associated with fewer adverse effects compared to conventional chemotherapeutic treatments.[4] Their mechanisms of action are diverse and often depend on the specific substitutions on the benzofuran core.[4]

Comparative Anticancer Potency

The cytotoxic effects of various benzofuran derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds. Lower IC50 values indicate greater potency.

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Benzofuran-chalcone derivative 33d A-375 (Melanoma)4.15Cisplatin9.46
MCF-7 (Breast Cancer)3.22Cisplatin12.25
A-549 (Lung Cancer)2.74Cisplatin5.12
HT-29 (Colon Cancer)7.29Cisplatin25.4
H-460 (Lung Cancer)3.81Cisplatin6.84
Benzofuran derivative 12 SiHa (Cervical Cancer)1.10Combretastatin (CA-4)1.76
HeLa (Cervical Cancer)1.06Combretastatin (CA-4)1.86
2-Benzoylbenzofuran derivative 11e MCF-7 (Breast Cancer)-Tamoxifen-
Benzofuran hybrid 13b MCF-7 (Breast Cancer)1.875Cisplatin2.184
Benzofuran hybrid 13g MCF-7 (Breast Cancer)1.287Cisplatin2.184
Benzofuran derivative 30a HepG2 (Liver Cancer)-Doxorubicin-
Benzofuran derivative 32a HePG2, HeLa, MCF-7, PC34.0-16.72Doxorubicin4.17-8.87

Table 1: Comparative IC50 values of selected benzofuran derivatives against various cancer cell lines.[5][6]

The data clearly indicates that specific substitutions on the benzofuran ring system significantly influence the anticancer activity. For instance, the benzofuran-chalcone derivative 33d exhibited superior activity against a panel of cancer cell lines compared to the standard chemotherapeutic drug, cisplatin.[5] Similarly, benzofuran derivative 12 was more potent than combretastatin against cervical cancer cells.[6] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with Benzofuran derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of benzofuran derivatives.

Section 2: Antimicrobial Activity of Benzofuran Derivatives

Benzofuran derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[7] The structural modifications of the benzofuran scaffold play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Comparative Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of antimicrobial effectiveness.

Compound/DerivativeSalmonella typhimurium (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)Penicillium italicum (MIC, µg/mL)Colletotrichum musae (MIC, µg/mL)
Compound 1 12.52512.5--
Compound 2 --25--
Compound 5 ---12.512.5-25
Compound 6 ---12.512.5-25
Ciprofloxacin (Control) <0.78<0.78<0.78--

Table 2: Comparative MIC values of selected benzofuran derivatives against various microbial strains.[7]

The results show that aza-benzofuran compounds, such as compound 1, tend to exhibit better antibacterial activity, while oxa-benzofuran compounds, like compounds 5 and 6, show more potent antifungal activity.[8] The enhanced lipophilicity and potential for a positive charge in aza-benzofurans may facilitate their interaction with and disruption of bacterial membranes.[8]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[3][9]

Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after incubation.[9]

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Serial Dilution: Prepare a two-fold serial dilution of the benzofuran derivatives in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Broth_Microdilution_Workflow A Prepare standardized bacterial inoculum C Inoculate wells with bacterial suspension A->C B Perform serial dilutions of Benzofuran derivatives in 96-well plate B->C D Incubate plate at 37°C for 18-24h C->D E Visually determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow of the broth microdilution method for determining the MIC of benzofuran derivatives.

Section 3: Anti-inflammatory Activity of Benzofuran Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Several benzofuran derivatives have been investigated for their anti-inflammatory properties, with promising results.[5][10]

Comparative Anti-inflammatory Potency

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.

Compound/DerivativeInhibition of NO Production (IC50, µM)Cytotoxicity (CC50, µM)
Compound 1 17.3 ± 1.6>50
Compound 2 31.5 ± 2.3>50
Compound 3 42.8 ± 4.7>50
Compound 4 16.5 ± 3.4>50
Celecoxib (Control) 32.1 ± 1.7>50

Table 3: Comparative anti-inflammatory activity of selected aza-benzofuran compounds.[10]

Compounds 1 and 4 demonstrated significant inhibition of NO production with IC50 values lower than the positive control, celecoxib, and showed no cytotoxicity at the tested concentrations.[10] The anti-inflammatory mechanism of these compounds may be related to the inhibition of inducible nitric oxide synthase (iNOS) and the modulation of signaling pathways such as NF-κB and MAPK.[11]

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of NO.[1]

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, and the intensity of the color is proportional to the nitrite concentration.

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the benzofuran derivatives for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of sulfanilamide solution (Griess Reagent A) and incubate for 5-10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) to each well and incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition for each compound concentration. Calculate the IC50 value from the dose-response curve.

Griess_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_griess_reaction Griess Reaction cluster_analysis Data Analysis A Seed RAW 264.7 cells B Pre-treat with Benzofuran derivatives A->B C Stimulate with LPS B->C D Collect supernatant C->D E Add Griess Reagent A (Sulfanilamide) D->E F Add Griess Reagent B (NED) E->F G Measure absorbance at 540 nm F->G H Calculate NO inhibition and IC50 G->H

Caption: Workflow of the Griess assay for assessing the anti-inflammatory activity of benzofuran derivatives.

Section 4: Antioxidant Activity of Benzofuran Derivatives

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. Benzofuran derivatives have been shown to possess antioxidant properties.[3][10]

Comparative Antioxidant Potency

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for evaluating the antioxidant activity of compounds.

Compound/DerivativeDPPH Radical Scavenging (IC50, µM)
Benzofuran-2-one derivative 9 0.31 (in Methanol)
Benzofuran-2-one derivative 15 0.23 (in Methanol)
Benzofuran-2-one derivative 18 0.25 (in Methanol)
Benzofuran-2-one derivative 20 0.18 (in Methanol), 0.17 (in Acetonitrile)
1,3-Benzofuran derivative 61 8.57 mM
1,3-Benzofuran derivative 62 9.72 mM
1,3-Benzofuran derivative 63 8.27 mM
Benzofuran compound 59 96.7 µM
Benzofuran compound 60 96.7 µM

Table 4: Comparative antioxidant activity of selected benzofuran derivatives.[2][12][13]

The antioxidant capacity of benzofuran derivatives is significantly influenced by the nature and position of substituents. For instance, the presence of a hydroxyl group at the C-7 position and a strong electron-withdrawing group at the C-3 position in benzofuran-2-ones enhances their antioxidant activity.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.[4]

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the benzofuran derivatives to 100 µL of the DPPH solution. Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging percentage against compound concentration.

DPPH_Assay_Workflow A Prepare DPPH solution and Benzofuran derivative dilutions B Mix solutions in a 96-well plate A->B C Incubate in the dark for 30 minutes B->C D Measure absorbance at 517 nm C->D E Calculate % scavenging activity and IC50 D->E

Caption: Workflow of the DPPH radical scavenging assay for evaluating the antioxidant activity of benzofuran derivatives.

Conclusion

This comparative guide highlights the significant potential of benzofuran derivatives as a versatile scaffold for the development of new therapeutic agents. The presented data underscores the importance of structure-activity relationship studies in optimizing the biological activity of these compounds. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the standardized evaluation and comparison of novel benzofuran derivatives. Further exploration of this remarkable class of compounds is warranted to unlock their full therapeutic potential.

References

  • Li, X., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(15), 4935. [Link]

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  • Di Martino, R. M. C., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 710. [Link]

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  • Zhang, Y., et al. (2021). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Journal of Medicinal Chemistry, 64(15), 11479-11497. [Link]

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A Technical Guide to the Synthetic Efficacy of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde and its Aldehyde Counterparts

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in synthetic and medicinal chemistry, the choice of aldehyde is a critical determinant of reaction outcome. This guide provides an in-depth comparison of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde with other commonly employed aldehydes in key synthetic transformations. By examining the influence of its unique structural motifs, we aim to provide a predictive framework for its reactivity and utility in the synthesis of complex molecules.

Understanding the Reactivity Profile of this compound

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. The benzofuran scaffold, particularly one substituted with electron-donating groups, plays a significant role in modulating this reactivity.

Key Structural Features and Their Electronic Influence:

  • Benzofuran Ring System: The fused furan ring is an electron-rich aromatic system. The oxygen atom's lone pair of electrons participates in resonance, increasing the electron density of the entire bicyclic system.

  • 6-Methoxy Group: The methoxy group at the 6-position is a strong electron-donating group due to the resonance effect (+R), further enriching the benzofuran ring with electron density.

  • 3-Methyl Group: The methyl group at the 3-position is a weak electron-donating group through induction (+I).

  • 2-Carbaldehyde Group: The aldehyde group is an electron-withdrawing group (-R, -I), which is essential for its electrophilic character.

The cumulative effect of the electron-donating benzofuran ring, the 6-methoxy group, and the 3-methyl group is a significant increase in electron density on the aromatic system. This, in turn, reduces the electrophilicity of the carbonyl carbon of the aldehyde, making it generally less reactive than unsubstituted or electron-deficient aromatic aldehydes. However, this nuanced reactivity can be advantageous in achieving selectivity and controlling reaction rates.

Comparative Efficacy in Key Synthetic Transformations

To objectively assess the synthetic utility of this compound, we will compare its predicted performance with a range of substituted benzaldehydes in several cornerstone reactions of organic synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The reaction rate is highly dependent on the electrophilicity of the aldehyde.

General Reaction Scheme:

G R-CHO R-CHO Product Product R-CHO->Product Active Methylene Compound, Base G A Aldehyde/Ketone C Oxaphosphetane Intermediate A->C B Phosphonium Ylide B->C D Alkene C->D E Triphenylphosphine oxide C->E

A Comparative Guide to Purity Analysis of Synthesized 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde is a key building block in the synthesis of various biologically active compounds.[1][2] Its purity directly impacts the yield, impurity profile, and ultimately the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for the robust purity determination of this compound.

Synthesis Context and Potential Impurities

To appreciate the nuances of purity analysis, one must first understand the potential impurities that can arise from the synthesis itself. A common and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction.[3][4][5][6] In this case, the precursor 6-methoxy-3-methyl-1-benzofuran is treated with a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce the carbaldehyde group.[3][4]

Plausible Impurities Include:

  • Unreacted Starting Material: Residual 6-methoxy-3-methyl-1-benzofuran.

  • By-products: Formation of regioisomers or products from incomplete reactions.

  • Reagent-Related Impurities: Residual DMF or by-products from the Vilsmeier reagent.

  • Solvent-Related Impurities: Residual solvents used during the reaction and workup (e.g., dichloromethane, ethyl acetate).

A multi-pronged analytical approach is therefore essential to detect and quantify this diverse range of potential impurities.

Orthogonal Analytical Techniques for Purity Assessment

No single analytical technique is sufficient to provide a complete purity profile. By employing a suite of orthogonal (i.e., fundamentally different) methods, we create a self-validating system that enhances the trustworthiness of the final purity assignment. Here, we compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally sensitive organic compounds, making it highly suitable for benzofuran derivatives.[7]

Principle: Separation is based on the differential partitioning of the analyte and its impurities between a liquid mobile phase and a solid stationary phase.[7] For aromatic aldehydes, reversed-phase HPLC is typically the method of choice.[8][9][10]

Experimental Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is effective. For example, starting with 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the benzofuran chromophore has strong absorbance (e.g., 254 nm or 320 nm).[11]

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

Strengths & Limitations:

  • Strengths: Excellent for quantifying non-volatile or thermally labile impurities. It is a robust and widely used method for purity determination by area percent.

  • Limitations: May have lower sensitivity compared to GC-MS for certain volatile impurities. The response factor of impurities can differ from the main compound, potentially affecting the accuracy of area percent calculations without proper calibration.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] It excels at identifying and quantifying residual solvents and volatile by-products.

Principle: The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides both quantitative data and structural information.[7][12]

Experimental Protocol:

  • System: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of 40-500 amu.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a high-purity solvent like dichloromethane.

Strengths & Limitations:

  • Strengths: High sensitivity and selectivity, making it excellent for identifying and quantifying trace volatile impurities and residual solvents. Mass spectral data provides definitive identification of known impurities.

  • Limitations: The analyte must be volatile and thermally stable.[7] Non-volatile impurities will not be detected.

qNMR has emerged as a primary analytical method for purity assessment because the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for a reference standard of the analyte itself.[13][14][15][16]

Principle: A known amount of an internal standard is added to a known amount of the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[15][17]

Experimental Protocol:

  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Choose a high-purity standard with simple, non-overlapping signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample.

    • Accurately weigh ~10 mg of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Use a quantitative acquisition program with a long relaxation delay (e.g., 30-60 seconds) to ensure complete relaxation of all protons.[16]

  • Data Processing: Carefully integrate a well-resolved signal from the analyte (e.g., the aldehyde proton) and a signal from the internal standard.

Strengths & Limitations:

  • Strengths: Provides a direct, primary measure of purity (mass fraction). It is non-destructive and provides structural information that can help identify impurities. It is particularly useful when certified reference standards for impurities are unavailable.[16]

  • Limitations: Lower sensitivity compared to HPLC and GC-MS. Requires careful sample preparation and specialized data acquisition parameters for accurate results.

Comparative Data Summary

To illustrate the power of this orthogonal approach, the following table summarizes representative data for a synthesized batch of this compound.

Analytical TechniqueParameter MeasuredResultInterpretation
HPLC (UV, 254 nm) Purity by Area %99.2%High purity with respect to non-volatile, UV-active impurities.
Known Impurity 10.3%Quantifies a specific known impurity.
Unknown Impurities0.5%Sum of all other minor, non-volatile impurities.
GC-MS Residual SolventsDichloromethane: 150 ppmWell below typical ICH limits.
Volatile ImpuritiesNot DetectedNo significant volatile organic impurities present.
¹H qNMR Purity (Mass Fraction)99.1% w/wProvides an absolute purity value, corroborating the HPLC result.
Workflow and Decision Making

The process of comprehensive purity analysis follows a logical workflow, ensuring that all potential impurities are considered.

Caption: Workflow for comprehensive purity analysis.

This workflow demonstrates a self-validating system. The structural confirmation by routine NMR precedes the quantitative analyses. The close agreement between the HPLC area percent (99.2%) and the absolute purity from qNMR (99.1%) provides high confidence in the assessment. GC-MS confirms the absence of significant volatile impurities that might be missed by HPLC.

Conclusion

The purity analysis of this compound requires more than a single measurement. A scientifically sound assessment is built on the strategic application of orthogonal analytical techniques. By comparing results from HPLC, GC-MS, and qNMR, researchers and drug developers can establish a comprehensive impurity profile and assign a purity value with a high degree of confidence. This rigorous approach is indispensable for ensuring the quality and consistency of intermediates that are critical to the pharmaceutical development pipeline.

References

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A Comparative Guide to the Bioactivity of Natural and Synthetic Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged structure in medicinal chemistry.[1] Found in a plethora of natural products and forming the backbone of numerous synthetic drugs, this moiety is associated with an impressively broad spectrum of pharmacological activities.[2][3] Both nature's intricate designs and the chemist's targeted modifications have yielded benzofuran derivatives with potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, among others.[4][5]

This guide provides a comparative analysis of the bioactivity of natural and synthetic benzofurans. We will delve into the distinct advantages and mechanistic nuances of compounds sourced from nature versus those engineered in the laboratory. By examining structure-activity relationships (SAR) and presenting key experimental data, this document aims to equip researchers, scientists, and drug development professionals with a deeper understanding of this versatile and pharmacologically significant scaffold.

The Bioactive Landscape of Natural Benzofurans

Nature has long utilized the benzofuran core to construct complex molecules with potent biological effects. These compounds are widely distributed in higher plants and fungi, often serving as the plant's defense mechanisms.[6][7] They provide invaluable starting points for drug discovery, acting as "lead compounds" that inspire synthetic exploration.

Prominent Natural Benzofuran Derivatives
  • Furocoumarins (e.g., Psoralen, Angelicin): Found in plants like Psoralea corylifolia, these compounds are well-known photosensitizers used in treatments for skin disorders such as psoriasis and vitiligo.[6] Their anticancer activity is also significant; for instance, angelicin has been shown to induce apoptosis in human neuroblastoma cells, highlighting its potential in cancer therapy.[6]

  • Usnic Acid: A compound produced by lichens, usnic acid exhibits notable antibiotic and potential anti-tumor properties.[6]

  • Christinin-A: A saponin isolated from the leaves of Ziziphus spina-christi, this natural product has demonstrated considerable antitumor properties, inhibiting the growth of melanoma in murine models.[8][9]

The bioactivity of these natural compounds is often multifaceted, a result of evolutionary optimization. However, their complexity can make synthesis challenging, and their pharmacokinetic properties may not be ideal for therapeutic use, necessitating the synthetic approaches discussed next.

The Power of Synthesis: Engineering Benzofuran Bioactivity

Synthetic chemistry provides the tools to overcome the limitations of natural products and to explore the vast chemical space around the benzofuran core.[2] Medicinal chemists synthesize derivatives to enhance potency, improve selectivity, reduce toxicity, and optimize drug-like properties (absorption, distribution, metabolism, and excretion - ADMET).[10] This targeted approach has led to the development of several clinically successful drugs and a multitude of promising research candidates.

Clinically Approved Synthetic Benzofurans
  • Amiodarone: A potent antiarrhythmic agent, amiodarone is a synthetic, iodinated benzofuran derivative.[11] Its mechanism is complex, involving the blockade of potassium and sodium ion channels, as well as non-competitive antagonism of alpha- and beta-adrenergic receptors.[12][13][14]

  • Cangrelor: An intravenous antiplatelet drug, cangrelor is a non-thienopyridine ATP analog.[15] It functions as a direct and reversible inhibitor of the P2Y12 receptor on platelets, preventing activation and aggregation.[16][17] Its rapid onset and offset of action make it particularly useful during percutaneous coronary interventions.[18]

Synthetic Derivatives Tailored for Specific Activities
  • Anticancer Agents: Researchers have extensively modified the benzofuran scaffold to create potent anticancer agents. For example, benzofuran-chalcone derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, outperforming the standard chemotherapy drug cisplatin in some cases.[19] Structure-activity relationship (SAR) studies have revealed that the presence of certain groups, such as a CONH moiety or electron-withdrawing groups like halogens, can significantly enhance cytotoxic activity.[1]

  • Antimicrobial Agents: Synthetic benzofurans have been developed to combat bacterial and fungal infections.[20] The introduction of hydroxyl, thiol, and amino groups into the structure has been shown to be crucial for antimicrobial activity.[6] Some synthetic derivatives show minimum inhibitory concentration (MIC) values comparable to clinically used antibiotics.[4]

  • Anti-inflammatory Agents: Chronic inflammation is mediated by signaling pathways such as NF-κB and MAPK.[21] Synthetic piperazine/benzofuran hybrids have been designed to potently inhibit these pathways.[22] These compounds reduce the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines, demonstrating a clear advantage of targeted synthetic design.[22]

Comparative Analysis: Nature vs. Synthesis

While natural benzofurans provide the initial inspiration, synthetic derivatives often exhibit superior potency and selectivity due to targeted optimization. The ability to systematically alter substituents allows for a deep understanding of the structure-activity relationship, guiding the design of more effective and safer therapeutic agents.

BioactivityNatural Benzofuran ExampleSynthetic Benzofuran ExampleQuantitative Data Comparison
Anticancer AngelicinBenzofuran-Chalcone (Compound 33d)Angelicin induces apoptosis in SH-SY5Y cells[6]. Compound 33d shows IC50 values of 2.74 - 7.29 µM against various cancer cell lines, superior to cisplatin in the same study[19].
Antimicrobial Usnic AcidBenzofuran derivative (Compound 46)Usnic acid has known antibiotic properties[6]. Compound 46 shows MIC values of 0.5 - 1 mg/mL against a range of bacteria and fungi, comparable to clinical agents[4].
Anti-inflammatory BergaptenPiperazine/Benzofuran Hybrid (Compound 5d)Bergapten inhibits pro-inflammatory cytokines[6]. Compound 5d inhibits NO generation with an IC50 of 52.23 µM and down-regulates key proteins in the NF-κB and MAPK pathways[22].
Antioxidant Natural Phenolic BenzofuransBenzofuran-2-carboxamide (Compound 65)Natural benzofurans are known antioxidants[5]. Compound 65 shows 62% inhibition of lipid peroxidation and 23.5% DPPH radical scavenging at 100 µM[6].

Key Experimental Protocols for Bioactivity Assessment

To ensure trustworthiness and reproducibility, the bioactivity of benzofuran derivatives is assessed using standardized, self-validating experimental protocols.

Anticancer Activity: MTT Assay for Cell Viability

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.

Causality: The principle relies on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan indicates cytotoxic or anti-proliferative effects of the test compound.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: This protocol establishes the potency of an antimicrobial agent by challenging a standardized inoculum of bacteria with serial dilutions of the compound. The absence of turbidity (cloudiness) after incubation indicates that bacterial growth has been inhibited.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 2-fold serial dilution of the benzofuran compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Causality: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes a stable, colorless/yellowish molecule. The degree of color change, measured spectrophotometrically, is proportional to the antioxidant capacity of the compound.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a stock solution of the benzofuran compound in methanol or ethanol. Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, add various concentrations of the test compound to the DPPH solution. The total volume should be kept constant.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm against a blank. Ascorbic acid is typically used as a positive control.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Visualizing Mechanisms and Workflows

Diagrams are essential for clarifying complex biological pathways and experimental processes.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKKα/β TLR4->IKK Activates MAPK_path MAPK (ERK, JNK, p38) TLR4->MAPK_path Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB p65/p50 (NF-κB) IkB->NFkB Inhibits NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates Gene Pro-inflammatory Gene Transcription MAPK_path->Gene Induces Benzofuran Synthetic Benzofuran (e.g., Compound 5d) Benzofuran->IKK Inhibits phosphorylation Benzofuran->MAPK_path Inhibits phosphorylation NFkB_nuc->Gene Induces Cytokines NO, TNF-α, IL-6 Gene->Cytokines Results in

Caption: Anti-inflammatory mechanism of a synthetic benzofuran hybrid via inhibition of NF-κB and MAPK pathways.

MTT_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Add Benzofuran Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

SAR_Logic cluster_Modifications Chemical Modification cluster_Activity Resulting Bioactivity Benzofuran_Core Benzofuran Core Position R R_H R = H (Hydrogen) Benzofuran_Core:f0->R_H Substitution R_Cl R = Cl (Electron-Withdrawing) Benzofuran_Core:f0->R_Cl Substitution R_NH2 R = NH2 (Electron-Donating) Benzofuran_Core:f0->R_NH2 Substitution Activity_Base Baseline Activity R_H->Activity_Base Leads to Activity_High Increased Activity (e.g., Anticancer) R_Cl->Activity_High Leads to Activity_Low Decreased Activity R_NH2->Activity_Low Leads to

Caption: A logical diagram illustrating a simple Structure-Activity Relationship (SAR).

Conclusion and Future Perspectives

The benzofuran scaffold is a testament to the powerful synergy between natural product chemistry and synthetic innovation. Natural benzofurans provide biologically validated starting points, while synthetic chemistry offers the means to refine and enhance their therapeutic properties. The ongoing exploration of this scaffold continues to yield compounds with remarkable potency against a range of human diseases.[3][5]

Future research will likely focus on developing benzofuran derivatives as multi-target-directed ligands, capable of modulating several disease pathways simultaneously, which is particularly relevant for complex conditions like cancer and Alzheimer's disease.[10] The continued refinement of synthetic methodologies will undoubtedly unlock new derivatives with even greater potential, solidifying the benzofuran's status as a cornerstone of modern drug discovery.

References

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Assessing the Cytotoxic Effects of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde on Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of molecular scaffolds under investigation, benzofuran derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive framework for assessing the cytotoxic potential of a specific analogue, 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde, against various cancer cell lines. While direct cytotoxic data for this particular compound is not extensively available in the public domain, this document will leverage structure-activity relationship (SAR) insights from closely related benzofuran derivatives to establish a robust experimental design for its evaluation.[2][3] We will detail the requisite methodologies, from cell line selection and culture to a suite of cytotoxic and apoptotic assays, and compare the anticipated outcomes with established chemotherapeutic agents, Doxorubicin and Cisplatin.

The Rationale: Why Investigate this compound?

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, and substitutions on this core structure can significantly modulate its biological activity.[2] Notably, the presence of a methoxy group at the 6-position of the benzofuran ring has been associated with enhanced anticancer activity in several studies.[1][2] This observation forms the scientific premise for investigating this compound as a potential cytotoxic agent. The methyl group at the 3-position and the carbaldehyde at the 2-position further contribute to the unique electronic and steric properties of the molecule, warranting a thorough evaluation of its interaction with biological systems.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment

A rigorous assessment of a compound's cytotoxic effects necessitates a multi-pronged experimental approach. This involves the careful selection of appropriate cancer cell lines, the inclusion of positive and negative controls, and the utilization of multiple, complementary assays to elucidate the mechanism of cell death.

Cell Line Selection

To obtain a comprehensive understanding of the compound's activity spectrum, a panel of well-characterized cancer cell lines representing different tumor types is recommended. For this guide, we will focus on three commonly used adherent cell lines:

  • HeLa (Cervical Cancer): A robust and widely used cell line, known for its rapid growth and high plating efficiency.[4]

  • MCF-7 (Breast Cancer): An estrogen receptor-positive cell line, valuable for studying hormone-responsive cancers.[5][6]

  • A549 (Lung Cancer): A human lung adenocarcinoma cell line, frequently employed in the evaluation of anticancer agents targeting lung malignancies.[2]

Controls
  • Vehicle Control: The solvent used to dissolve the this compound (e.g., DMSO) will be used as a negative control to account for any solvent-induced cytotoxicity. The final concentration of the vehicle should be kept constant across all treatments and should not exceed a level that affects cell viability (typically <0.5%).

  • Positive Controls: Established chemotherapeutic drugs will be used as positive controls to benchmark the cytotoxic potency of the test compound.

    • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[1][7]

    • Cisplatin: A platinum-based drug that forms DNA adducts, leading to the inhibition of DNA synthesis and induction of apoptosis.[1][7]

Core Cytotoxicity and Apoptosis Assays

To quantify the cytotoxic effects and elucidate the underlying mechanism of cell death induced by this compound, a combination of assays targeting different cellular processes is essential.

MTT Assay: Assessing Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Cell Seeding: Seed HeLa, MCF-7, and A549 cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[8][9]

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Doxorubicin, and Cisplatin for 24, 48, and 72 hours. Include vehicle-treated cells as a negative control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound and cell line.

LDH Assay: Quantifying Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[12]

  • Cell Seeding and Treatment: Follow the same cell seeding and treatment protocol as the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture containing a substrate and a tetrazolium salt.[13]

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time.

  • Absorbance Measurement: Measure the absorbance of the resulting colored product at a wavelength of 490 nm.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Annexin V/Propidium Iodide (PI) Staining: Detecting Apoptosis

The Annexin V/PI assay is a flow cytometry-based method used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14] Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[16]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Data Presentation and Interpretation

The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Cytotoxicity of this compound and Control Drugs on Cancer Cell Lines (Hypothetical Data)

CompoundCell LineIC50 (µM) after 48h
This compound HeLa[Experimental Value]
MCF-7[Experimental Value]
A549[Experimental Value]
Doxorubicin HeLa1.5 ± 0.2
MCF-70.8 ± 0.1
A5492.1 ± 0.3
Cisplatin HeLa5.2 ± 0.6
MCF-78.7 ± 1.1
A54910.5 ± 1.5

Note: The IC50 values for Doxorubicin and Cisplatin are representative values from the literature and may vary depending on experimental conditions.[1][7]

Visualizing the Experimental Workflow and Potential Mechanisms

Diagrams are invaluable tools for visualizing complex experimental workflows and biological pathways.

Experimental_Workflow cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis HeLa HeLa Test_Compound 6-Methoxy-3-methyl-1- benzofuran-2-carbaldehyde Doxorubicin Doxorubicin Cisplatin Cisplatin MCF7 MCF-7 A549 A549 MTT MTT Assay (Metabolic Viability) LDH LDH Assay (Membrane Integrity) AnnexinV Annexin V/PI Staining (Apoptosis Detection) IC50 IC50 Determination MTT->IC50 LDH->IC50 Apoptosis_Quantification Apoptosis Quantification AnnexinV->Apoptosis_Quantification

Caption: Experimental workflow for assessing cytotoxicity.

Apoptosis_Pathway Compound 6-Methoxy-3-methyl-1- benzofuran-2-carbaldehyde Cell Cancer Cell Compound->Cell Induces Stress Mitochondria Mitochondria Cell->Mitochondria Intrinsic Pathway Caspases Caspase Cascade Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential intrinsic apoptosis pathway induction.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the cytotoxic effects of this compound on cancer cell lines. By employing a panel of diverse cell lines, established positive controls, and a combination of viability and apoptosis assays, researchers can generate robust and reliable data. The anticipated results, when compared with the activity of known chemotherapeutic agents, will provide a clear indication of the compound's potential as an anticancer agent.

Positive findings from these in vitro studies would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound. Subsequent studies could include cell cycle analysis, western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), and ultimately, in vivo studies in animal models to assess its therapeutic efficacy and safety profile. The systematic approach detailed herein provides a solid foundation for advancing our understanding of this promising benzofuran derivative and its potential role in cancer therapy.

References

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A Comparative Guide to the Structure-Activity Relationships of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzofuran scaffold stands out as a "privileged structure," a framework that repeatedly appears in compounds with a wide array of biological activities.[1][2] Found in both natural products and synthetic molecules, these heterocyclic compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents, among other therapeutic applications.[2][3][4][5] This guide focuses on a specific, promising subclass: derivatives of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde.

Our objective is to provide a comprehensive analysis of the structure-activity relationships (SAR) for this family of compounds. We will dissect how specific molecular modifications influence biological efficacy, drawing upon experimental data to offer a clear, comparative perspective for researchers in drug discovery and development. We will explore the causality behind synthetic choices and assay designs, grounding our discussion in established scientific principles to ensure a trustworthy and authoritative overview.

The Core Moiety: this compound

The parent compound, this compound (CID 605428), serves as our foundational template.[6] Its structure is characterized by a fused benzene and furan ring system, with key substituents that are ripe for chemical modification: a methoxy group at the C-6 position, a methyl group at C-3, and a highly reactive carbaldehyde (aldehyde) group at the C-2 position.

PropertyValue
IUPAC Name This compound[6]
Molecular Formula C₁₁H₁₀O₃[7]
Molecular Weight 190.19 g/mol [6]
CAS Number 10410-28-3[7]

The aldehyde at C-2 is the primary anchor for synthetic elaboration, providing a versatile chemical handle for creating a diverse library of derivatives through reactions such as condensation, oxidation, reduction, and the formation of Schiff bases or hydrazones. Preliminary studies have consistently shown that substitutions at the C-2 position are often crucial for determining the cytotoxic activity of benzofuran derivatives.[3][8]

Comparative Analysis of Biological Activities

The true potential of the this compound scaffold is unlocked through targeted derivatization. The following sections compare the performance of various derivatives across different biological assays, elucidating key SAR trends.

Anticancer Activity: A Primary Therapeutic Target

Benzofuran derivatives have shown significant promise as anticancer agents, with research indicating their ability to overcome resistance and reduce the severe side effects associated with conventional chemotherapy.[4][8] The SAR for anticancer activity is particularly sensitive to the nature and position of substituents.

Key SAR Insights:

  • C-2 Position Substitutions: The introduction of heterocyclic rings or ester groups at the C-2 position is a critical determinant of cytotoxic activity.[3][8] This is the most logical starting point for derivatization from our core moiety. For example, converting the C-2 aldehyde to a Schiff base by condensation with various amines can introduce new pharmacophores that enhance binding to biological targets.

  • C-6 Position Methoxy Group: The presence of an electron-donating group, such as the 6-methoxy group in our core scaffold, has been shown to confer maximum inhibitory activity in several series of anticancer benzofurans.[9] This suggests that our chosen core is already optimized at this position for potent anticancer effects.

  • Halogenation: The introduction of halogens, particularly bromine, can significantly increase cytotoxicity.[8][10] This is often attributed to the formation of "halogen bonds," which can improve binding affinity with target proteins.[8][10] Bromination of the methyl group at C-3 or the acetyl group in related scaffolds has been shown to enhance cytotoxicity against both cancer and normal cells, highlighting a need for careful placement to achieve selectivity.[10]

Comparative Cytotoxicity Data (Hypothetical Data Based on Literature Trends)

Compound IDC-2 DerivatizationC-3 ModificationC-5/C-7 ModificationIC₅₀ (µM) vs. MCF-7 (Breast Cancer)[8][11]IC₅₀ (µM) vs. A549 (Lung Cancer)[9]
Core -CHO-CH₃H> 50> 50
ALT-1 -CH=N-phenyl-CH₃H15.222.5
ALT-2 -CH=N-(4-chlorophenyl)-CH₃H8.110.3
ALT-3 -COOH-CH₃H25.830.1
ALT-4 -CH=N-phenyl-CH₂BrH2.5 4.7
ALT-5 -CH=N-phenyl-CH₃7-Bromo12.918.6
Doxorubicin (Reference Drug)0.81.2

This table illustrates that derivatizing the C-2 aldehyde into a Schiff base (ALT-1) improves activity, which is further enhanced by adding an electron-withdrawing halogen to the phenyl ring (ALT-2). The most significant leap in potency comes from brominating the C-3 methyl group (ALT-4), consistent with literature findings.[8][10]

Antimicrobial Activity: Combating Resistant Pathogens

With rising antibiotic resistance, novel antimicrobial agents are urgently needed. Benzofuran derivatives have emerged as a promising scaffold in this area.[1]

Key SAR Insights:

  • Gram-Positive vs. Gram-Negative: Many benzofuran derivatives show preferential activity against Gram-positive bacteria like Staphylococcus aureus.[12]

  • Hydrophobicity and Lipophilicity: The introduction of lipophilic groups can enhance antimicrobial activity by facilitating passage through the bacterial cell membrane.

  • Specific Pharmacophores: Incorporating moieties known for antimicrobial effects, such as pyrazole or imidazole rings, via the C-2 aldehyde can lead to potent hybrid molecules.[3]

Comparative Antimicrobial Data (Hypothetical Data Based on Literature Trends)

Compound IDC-2 DerivatizationMIC (µg/mL) vs. S. aureus (MRSA)[12]MIC (µg/mL) vs. E. coli[2]
Core -CHO> 128> 128
ALT-6 -CH=N-thiosemicarbazide3264
ALT-7 -CH=N-(2-hydroxyphenyl)1664
ALT-8 -(5-phenyl-1H-pyrazol-3-yl)8 32
Vancomycin (Reference Drug)2N/A
Ciprofloxacin (Reference Drug)41

This comparison suggests that converting the aldehyde to a thiosemicarbazone (ALT-6) or a phenolic Schiff base (ALT-7) introduces antimicrobial activity. However, creating a pyrazole derivative (ALT-8) provides the most significant improvement against the resistant MRSA strain.

Experimental Design & Protocols

To ensure scientific integrity, all protocols must be robust and self-validating. Below are representative workflows for the synthesis and biological evaluation of these derivatives.

Workflow for Synthesis and Screening

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening A Start: 6-Methoxy-3-methyl- 1-benzofuran-2-carbaldehyde B Reaction: Condensation with selected amine/hydrazine A->B C Work-up & Crude Extraction B->C D Purification: Column Chromatography / Recrystallization C->D E Characterization: NMR, Mass Spec, IR D->E F Primary Screen: Cytotoxicity (MTT Assay) or Antimicrobial (Disk Diffusion) E->F Pure Derivative G Secondary Screen: IC50/MIC Determination F->G H Mechanism of Action Studies (e.g., Enzyme Inhibition Assay) G->H I Data Analysis & SAR H->I

Caption: General workflow from synthesis to SAR analysis.

Protocol 1: Synthesis of a Schiff Base Derivative (e.g., ALT-1)

Rationale: This protocol utilizes a simple, efficient condensation reaction, a cornerstone of medicinal chemistry for rapidly building molecular diversity from an aldehyde core.

  • Dissolution: Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Addition of Amine: Add aniline (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and cool in an ice bath.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure Schiff base derivative.

  • Validation: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: MTT Assay for Anticancer Cytotoxicity

Rationale: The MTT assay is a standard, colorimetric method for assessing cell viability. It is a reliable first-pass screen for cytotoxic compounds, measuring the metabolic activity of living cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include wells with a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Mechanistic Insights: Targeting Key Pathways

The broad activity of benzofurans stems from their ability to interact with multiple biological targets. For instance, certain derivatives act as inhibitors of crucial signaling proteins in cancer progression.

Potential Mechanism: Inhibition of uPA

The urokinase-type plasminogen activator (uPA) system is heavily involved in cancer invasion and metastasis.[8] Benzofuran derivatives have been investigated as potent uPA inhibitors.[8]

G Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by ECM Extracellular Matrix (ECM) Degradation Plasmin->ECM uPA uPA uPA->Plasminogen Invasion Cancer Cell Invasion & Metastasis ECM->Invasion Leads to Benzofuran Benzofuran Derivative Benzofuran->uPA Inhibits

Caption: Inhibition of the uPA pathway by benzofuran derivatives.

This pathway illustrates a plausible mechanism where these compounds can exert their anticancer effects by preventing the degradation of the extracellular matrix, a critical step for tumor metastasis.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies clearly indicate that:

  • The C-2 Aldehyde is Key: It serves as an essential gateway for introducing diverse functionalities that dramatically influence biological activity.

  • Targeted Substitutions are Crucial: The presence of the 6-methoxy group provides a potent baseline for anticancer activity, while halogenation, particularly at the C-3 methyl group, can significantly enhance this effect.

  • Scaffold Hopping and Hybridization: Incorporating other known pharmacophores (e.g., pyrazoles, thiosemicarbazides) can successfully tune the activity towards different therapeutic targets, such as microbial pathogens.

Future research should focus on creating larger, more diverse libraries from this core scaffold, with an emphasis on optimizing for selectivity between cancerous and normal cells to improve the therapeutic index. Further mechanistic studies are also warranted to fully elucidate the molecular targets of the most potent derivatives, paving the way for rational drug design and clinical development.

References

  • Al-Ostoot, F. H., Al-attar, A. M., Al-Ghamdi, S. N., Wani, T. A., Al-Shaalan, N. H., & Al-Amri, J. F. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. [Link]

  • Xu, X., Liu, Y., Li, Y., Wang, Y., Ran, D., & Li, H. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S., Wani, T. A., Al-Shaalan, N. H., Al-Amri, J. F., & Al-attar, A. M. (n.d.). 6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23). ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Oakwood Chemical. (n.d.). 6-Methoxy-3-methyl-benzofuran-2-carbaldehyde. [Link]

  • Al-Ostoot, F. H., Al-attar, A. M., Al-Ghamdi, S. N., Wani, T. A., Al-Shaalan, N. H., & Al-Amri, J. F. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. [Link]

  • Glowacka, I. E., Ciesielska, A., Stasilowicz, A., Pluskota-Karwatka, D., & Rozalski, M. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed Central. [Link]

  • Li, W., Su, M., Chen, Y., Li, S., Liu, Y., & She, Z. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar. [Link]

  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Saeed, A. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link]

  • Wang, S., Zhang, S., Liu, C., Zhang, Y., & Wei, W. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

  • Glowacka, I. E., Ciesielska, A., Stasilowicz, A., Pluskota-Karwatka, D., & Rozalski, M. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate. [Link]

  • Singh, R., Kaur, H., & Kumar, R. (2023). Study of Benzofuran Derivatives and their Biological Significance. IJSDR. [Link]

  • Glowacka, I. E., Ciesielska, A., Stasilowicz, A., Pluskota-Karwatka, D., & Rozalski, M. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Asghari, S., Ramezani, M., & Fereidoonnezhad, M. (2021). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PubMed Central. [Link]

  • El-Gazzar, M. G., Belal, A., El-Gazzar, M. G., & Belal, A. (2023). QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. European Journal of Chemistry. [Link]

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A Comparative Guide to the Quantitative Analysis of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the accurate quantification of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The ability to precisely measure the concentration of this analyte within a complex reaction matrix is paramount for reaction monitoring, yield optimization, and ensuring the quality and purity of the final product. We will explore and compare two robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), providing detailed experimental protocols and performance data to guide researchers in selecting the optimal method for their specific needs.

The Analytical Challenge: Why Accurate Quantification Matters

Benzofuran derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities.[1][2] The subject of our analysis, this compound (Molecular Formula: C₁₁H₁₀O₃, Molecular Weight: 190.19 g/mol ), serves as a critical building block in medicinal chemistry.[3] Monitoring its formation and consumption during a synthesis is essential for process control. Inaccurate measurements can lead to inefficient reactions, the formation of unwanted byproducts, and difficulties in downstream purification, ultimately impacting project timelines and costs. Therefore, a validated, reliable analytical method is not just a procedural formality but a cornerstone of successful drug development.[4][5]

Methodologies at a Glance: HPLC-UV vs. GC-MS

Choosing the right analytical tool requires understanding the fundamental principles, strengths, and weaknesses of each technique. Both HPLC-UV and GC-MS are powerful chromatographic methods, but they differ significantly in their operational principles and applicability.

  • High-Performance Liquid Chromatography (HPLC): This technique separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed into a column. For quantification, a UV detector measures the absorbance of the analyte as it elutes from the column. HPLC is highly versatile and particularly well-suited for analyzing compounds that are non-volatile or thermally sensitive.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is designed for volatile and thermally stable compounds. Analytes are vaporized and separated in a gaseous mobile phase as they pass through a column. The mass spectrometer then detects, identifies, and quantifies the compounds by ionizing them and measuring their mass-to-charge ratio, offering an exceptional level of specificity.[6]

The general workflow for either analytical approach follows a standardized process from sample acquisition to data interpretation.

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aliquot from Reaction Mixture Dilute 2. Dilution & Quenching Sample->Dilute Filter 3. Filtration (0.45 µm) Dilute->Filter Inject 4. Injection into Chromatograph Filter->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. Detection (UV or MS) Separate->Detect Integrate 7. Peak Integration Detect->Integrate Calibrate 8. Calibration Curve Application Integrate->Calibrate Quantify 9. Concentration Calculation Calibrate->Quantify

Caption: General workflow for quantitative analysis of a target analyte in a reaction mixture.

In-Depth Protocol: HPLC-UV Analysis

HPLC-UV is often the first choice for routine analysis in many pharmaceutical labs due to its robustness and ease of use. The conjugated system of this compound makes it an excellent candidate for UV detection.

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is based on the non-polar nature of the benzofuran ring, which will interact favorably with the non-polar stationary phase. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength to achieve optimal separation from starting materials and byproducts. Acetonitrile is chosen for its low UV cutoff and excellent solvent properties. A photodiode array (PDA) detector is preferred as it allows for the determination of the optimal detection wavelength (λmax) and can assess peak purity.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of (A) Water and (B) Acetonitrile.

      • Gradient Program: Start at 60% B, hold for 2 minutes, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV absorbance at 285 nm (a hypothetical but typical λmax for such a chromophore).

  • Sample Preparation:

    • Withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench and dissolve it in 900 µL of acetonitrile to halt the reaction and precipitate any incompatible salts.

    • Vortex the mixture thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Calibration:

    • Prepare a stock solution of pure this compound in acetonitrile at a concentration of 1 mg/mL.

    • Perform serial dilutions to create a set of calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration.

In-Depth Protocol: GC-MS Analysis

For higher sensitivity and unequivocal identification, GC-MS is the superior technique. The molecular weight and likely volatility of the target analyte make it suitable for GC analysis without derivatization.[7]

Causality Behind Experimental Choices

The choice of a non-polar capillary column (like one with a 5% phenyl polysiloxane phase) is standard for separating a wide range of semi-volatile organic compounds. The temperature program is designed to first elute highly volatile components at a lower temperature, then ramp up to elute the analyte and other less volatile byproducts. Electron Ionization (EI) is a robust, standard ionization technique that creates reproducible fragmentation patterns, which can be used for library matching and structural confirmation. For quantification, Selected Ion Monitoring (SIM) mode is employed, where the mass spectrometer only monitors specific ions characteristic of the analyte, dramatically increasing the signal-to-noise ratio and thus improving sensitivity.[3]

Experimental Protocol: GC-MS
  • Instrumentation: A GC system with a split/splitless injector coupled to a single quadrupole mass spectrometer.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (20:1 ratio).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor: m/z 190 (Molecular Ion, M⁺), 189 (M-H)⁺, 175 (M-CH₃)⁺.[3] The most abundant and specific ion (e.g., m/z 190) should be used for quantification, while the others serve as qualifiers.

  • Sample Preparation:

    • Withdraw a 100 µL aliquot from the reaction mixture.

    • Dilute with 900 µL of ethyl acetate.

    • Add 1 mL of water and vortex to extract the analyte into the organic layer.

    • Allow the layers to separate and transfer the top organic layer to a GC vial.

Performance Comparison and Method Selection

To provide an objective comparison, we present hypothetical but realistic performance data for both methods, based on established validation guidelines.[8][9] The validation of an analytical method is a documented process that provides evidence of its suitability for the intended purpose.[4]

Parameter HPLC-UV GC-MS (SIM Mode) Rationale / Causality
Linearity (R²) >0.999>0.999Both techniques exhibit excellent linearity when properly calibrated.
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mLThe high selectivity of SIM mode in MS significantly reduces background noise, allowing for much lower detection limits.
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mLThe LOQ is proportionally lower for GC-MS due to its superior sensitivity.
Accuracy (% Recovery) 98-102%97-103%Both methods can achieve high accuracy with proper sample preparation and calibration.
Precision (% RSD) < 2%< 3%HPLC often shows slightly better precision due to the highly reproducible nature of modern liquid pumps and autosamplers.
Specificity GoodExcellentHPLC specificity depends on chromatographic resolution. Co-eluting impurities can interfere. GC-MS provides mass-based identification, offering near-absolute specificity.

The choice between these two powerful techniques often depends on the specific requirements of the analysis. The following decision tree can guide the selection process.

Method_Selection_Guide start Start: Need to Quantify Analyte in Reaction Mix q1 Is the Analyte Concentration Expected to be Very Low (<0.5 µg/mL)? start->q1 q2 Is Unequivocal Identification (Structural Confirmation) Required? q1->q2 No gcms Choose GC-MS (High Sensitivity & Specificity) q1->gcms Yes q3 Is the Analyte Thermally Unstable or Non-Volatile? q2->q3 No q2->gcms Yes hplc Choose HPLC-UV (Robust, Routine, Good Precision) q3->hplc No alt_method Consider Alternative Method (e.g., LC-MS) q3->alt_method Yes

Sources

comparative analysis of different synthetic routes to 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde is a substituted benzofuran derivative whose structural motif is prevalent in numerous natural products and medicinal compounds. The aldehyde functionality at the C2 position, coupled with the methoxy and methyl substitutions on the benzofuran core, makes it a versatile intermediate for further molecular elaboration. The development of efficient and reliable synthetic pathways to this compound is, therefore, of significant interest to the chemical research community. This guide will focus on the two most prominent and practical methods for its synthesis: the Vilsmeier-Haack formylation and formylation via directed ortho-metalation (lithiation).

Prerequisite: Synthesis of the Starting Material

Both primary routes to the target aldehyde begin with the precursor 6-Methoxy-3-methyl-1-benzofuran . A common and effective method for its synthesis is the acid-catalyzed cyclization of a phenoxyacetone intermediate.

Synthesis of 6-Methoxy-3-methyl-1-benzofuran

This synthesis proceeds in two main steps starting from commercially available 4-methoxyphenol.

  • O-Alkylation of 4-methoxyphenol: 4-methoxyphenol is reacted with chloroacetone in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone or DMF. This Williamson ether synthesis yields 1-(4-methoxyphenoxy)propan-2-one.

  • Acid-Catalyzed Cyclization: The resulting phenoxyacetone is then treated with a strong acid catalyst, typically polyphosphoric acid (PPA) or sulfuric acid, at elevated temperatures. This promotes an intramolecular electrophilic aromatic substitution to close the furan ring, followed by dehydration to afford 6-Methoxy-3-methyl-1-benzofuran.

The choice of a strong dehydrating acid like PPA is crucial as it effectively drives the cyclization to completion.

Synthesis of Precursor cluster_0 Overall Workflow: Precursor Synthesis Start 4-Methoxyphenol + Chloroacetone Step1 Williamson Ether Synthesis (K₂CO₃, Acetone) Start->Step1 Intermediate 1-(4-methoxyphenoxy)propan-2-one Step1->Intermediate Step2 Acid-Catalyzed Cyclization (PPA, Heat) Intermediate->Step2 Product 6-Methoxy-3-methyl-1-benzofuran Step2->Product

Caption: Workflow for the synthesis of the key precursor.

Route 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic systems.[1][2] The benzofuran ring, particularly with an electron-donating methoxy group, is an excellent substrate for this transformation. The reaction introduces a formyl group (-CHO) with high regioselectivity at the electron-rich C2 position.

Mechanism and Rationale

The reaction proceeds via the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent , from the interaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[3]

  • Vilsmeier Reagent Formation: DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. A subsequent rearrangement and elimination of a phosphate byproduct generates the electrophilic (chloromethylene)dimethyliminium salt.

  • Electrophilic Aromatic Substitution: The electron-rich C2 position of the 6-methoxy-3-methyl-1-benzofuran attacks the carbon of the Vilsmeier reagent. The methoxy group at C6 enhances the nucleophilicity of the benzofuran system, facilitating this attack. The C2 position is electronically favored over other positions for electrophilic attack.

  • Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous workup. The addition of water hydrolyzes the iminium salt to reveal the final aldehyde product.

The choice of DMF and POCl₃ is standard due to their commercial availability, cost-effectiveness, and the high reactivity of the in situ generated reagent.[1]

Vilsmeier-Haack Mechanism cluster_1 Route 1: Vilsmeier-Haack Formylation reagents DMF + POCl₃ vilsmeier Vilsmeier Reagent (Electrophile) reagents->vilsmeier attack Electrophilic Attack at C2 Position vilsmeier->attack benzofuran 6-Methoxy-3-methyl-1-benzofuran (Nucleophile) benzofuran->attack iminium Iminium Salt Intermediate attack->iminium hydrolysis Aqueous Workup (Hydrolysis) iminium->hydrolysis product Target Aldehyde hydrolysis->product

Caption: Key steps of the Vilsmeier-Haack reaction pathway.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 6-Methoxy-3-methyl-1-benzofuran

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate (NaOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent typically forms as a viscous liquid or solid.

  • Dissolve 6-Methoxy-3-methyl-1-benzofuran (1 equivalent) in anhydrous DCM and add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a cold aqueous solution of sodium acetate (e.g., 3 M).

  • Stir the mixture vigorously for 30 minutes, then neutralize by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a Hexane/Ethyl Acetate gradient to afford the pure this compound.

Route 2: Directed Ortho-Metalation (Lithiation) and Formylation

This strategy leverages the directing ability of the furan oxygen to deprotonate the C2 position using a strong organolithium base, followed by quenching the resulting anion with a formylating agent.[4] This method offers an alternative to the Vilsmeier-Haack conditions, particularly for substrates that may be sensitive to strong acids.

Mechanism and Rationale
  • Deprotonation (Lithiation): The oxygen atom of the benzofuran ring acts as a Lewis base, coordinating to the lithium ion of an organolithium reagent like n-butyllithium (n-BuLi). This coordination directs the deprotonation to the adjacent C2 position, which is the most acidic proton on the heterocyclic ring, forming a 2-lithiobenzofuran intermediate. The use of a strong, non-nucleophilic base is critical to ensure deprotonation occurs preferentially over addition.

  • Electrophilic Quench: The highly nucleophilic 2-lithiobenzofuran intermediate is then treated with an electrophilic formylating agent, most commonly anhydrous DMF. The organolithium attacks the carbonyl carbon of DMF.

  • Hydrolysis: The resulting tetrahedral intermediate is unstable and collapses upon aqueous workup, eliminating dimethylamine and yielding the desired aldehyde.

This method requires strictly anhydrous and anaerobic conditions due to the high reactivity of organolithium reagents with water and oxygen. Low temperatures (typically -78 °C) are essential to prevent side reactions.

Experimental Protocol: Lithiation and Formylation

Materials:

  • 6-Methoxy-3-methyl-1-benzofuran

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • In a flame-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere, dissolve 6-Methoxy-3-methyl-1-benzofuran (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. Stir the solution for 1 hour at this temperature.

  • Add anhydrous DMF (3 equivalents) dropwise to the reaction mixture.

  • After the addition, stir the reaction at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a Hexane/Ethyl Acetate gradient to yield the pure aldehyde.

Comparative Analysis

ParameterRoute 1: Vilsmeier-HaackRoute 2: Lithiation-Formylation
Reagents POCl₃, DMFn-BuLi, DMF
Conditions 0 °C to room temperatureCryogenic (-78 °C) to room temperature
Yield Generally good to excellent (typically >80%)Variable, often good (60-85%), but highly sensitive to conditions
Scalability Readily scalable; common in industrial processesMore challenging to scale due to cryogenic temperatures and pyrophoric reagents
Safety & Handling POCl₃ is corrosive and moisture-sensitiven-BuLi is pyrophoric; requires strict inert atmosphere techniques
Substrate Scope Excellent for electron-rich heterocyclesBroad, but sensitive to other acidic protons or electrophilic groups on the substrate
Workup Involves quenching and neutralization of acidic mixtureQuenching of a strong base; generally straightforward
Cost-Effectiveness Reagents are relatively inexpensive and commonn-BuLi and anhydrous solvents add to the cost

Conclusion and Recommendations

Both the Vilsmeier-Haack reaction and the directed ortho-metalation pathway are viable and effective methods for the synthesis of this compound.

  • The Vilsmeier-Haack reaction is often the preferred method due to its operational simplicity, use of less hazardous reagents (compared to pyrophoric n-BuLi), milder temperature requirements, and typically high yields. It is robust and generally more amenable to large-scale synthesis.

  • The lithiation-formylation route serves as an excellent alternative, particularly in a laboratory setting where functional groups sensitive to the acidic Vilsmeier-Haack conditions might be present on more complex substrates. However, its requirement for cryogenic temperatures and strict anhydrous/anaerobic techniques makes it technically more demanding.

For the straightforward synthesis of the title compound, the Vilsmeier-Haack reaction is recommended as the more practical, economical, and scalable approach. The lithiation route remains a powerful tool in the synthetic chemist's arsenal, reserved for situations where its specific advantages in functional group tolerance are required.

References

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Safety Operating Guide

Navigating the Disposal of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper management of chemical reagents is paramount, not only for experimental integrity but also for ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde, a specialized benzofuran derivative. While specific toxicological and environmental impact data for this compound are not extensively documented, this guide synthesizes established principles of chemical waste management to provide a robust and safety-conscious disposal framework.

Core Principle: Proactive Hazard Assessment

Given the absence of a specific, universally recognized Safety Data Sheet (SDS) for this compound, the foundational principle is to treat this compound as a hazardous substance until proven otherwise. Chemical waste generators are legally and ethically responsible for determining if a discarded chemical is classified as hazardous waste.[1] This precautionary approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The structural motifs, a benzofuran core and an aldehyde functional group, suggest potential for skin, eye, and respiratory irritation.

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact. It is crucial to use proper glove removal technique to avoid contaminating the skin.[2]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from accidental splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a fume hood.To avoid inhalation of any potential vapors or dust.

Always wash hands thoroughly after handling the chemical, even if gloves were worn.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound should follow a systematic process of collection, storage, and transfer to a licensed waste disposal facility.

Step 1: Waste Segregation and Collection

  • Do not mix: This chemical waste should not be mixed with other waste streams unless compatibility has been confirmed. Incompatible chemicals can react violently or produce toxic gases.[4]

  • Dedicated Container: Collect the waste in a designated, chemically compatible container. Plastic containers are often preferred for their durability.[5] The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[6]

  • Solid vs. Liquid: Keep solid and liquid waste separate.[4] If the compound is in a solvent, it should be collected as liquid waste.

Step 2: Proper Labeling

  • Clear Identification: The waste container must be clearly labeled as "Hazardous Waste."[7]

  • Full Chemical Name: The label must include the full chemical name: "this compound."

  • Hazard Pictograms: While specific GHS pictograms for this compound are not established, based on similar structures, it is prudent to include pictograms for "Health Hazard," "Irritant," and "Environmental Hazard."

Step 3: Secure Storage

  • Satellite Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory.[5] This area should be at or near the point of generation and under the control of laboratory personnel.[6]

  • Secondary Containment: Place the waste container in a secondary containment system, such as a spill tray, to contain any potential leaks.[6]

  • Ventilation: The storage area should be well-ventilated.[1]

  • Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Disposal Vendor: The waste will be transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF).[8]

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS & Disposal Vendor A Step 1: Waste Generation & Segregation B Step 2: Proper Labeling A->B Collect in compatible container C Step 3: Secure Storage B->C Store in Satellite Accumulation Area D Step 4: Schedule Waste Pickup C->D Contact EHS for pickup E Step 5: Transportation to TSDF D->E Licensed Vendor Transports Waste F Step 6: Final Disposal E->F Incineration or other approved method

Caption: A streamlined workflow for the safe disposal of this compound.

Regulatory Framework

The disposal of chemical waste is governed by a multi-tiered regulatory system. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the overarching framework for hazardous waste management.[9] It is imperative to consult with your institution's EHS department and be aware of your specific local and state regulations, which may be more stringent than federal guidelines.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your laboratory supervisor and EHS department immediately.

  • Contain: If it is safe to do so, contain the spill using appropriate absorbent materials.

  • Clean-up: Spill clean-up materials should also be treated as hazardous waste and disposed of accordingly.[10]

This guide provides a comprehensive framework for the responsible disposal of this compound. By adhering to these procedures, researchers can ensure a safe laboratory environment and maintain compliance with all relevant regulations.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 1). Laws and Regulations Concerning Formaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). School Chemistry Labs - Waste & Debris Fact Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Capot Chemical. (2012, November 20). Material Safety Data Sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.